11Z-tetradecenoyl-CoA
Description
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Properties
Molecular Formula |
C35H60N7O17P3S |
|---|---|
Molecular Weight |
975.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-11-enethioate |
InChI |
InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28?,29+,30+,34-/m1/s1 |
InChI Key |
WFGNMSCJASVFQK-OEQHHJRLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Precursor: A Technical Guide to the Discovery and Isolation of (11Z)-Tetradecenoyl-CoA in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z)-tetradecenoyl-CoA is a pivotal, yet often unheralded, intermediate in the biosynthesis of a major class of insect sex pheromones. As the direct precursor to (Z)-11-tetradecenyl acetate (B1210297) and related compounds, its formation represents a critical control point in chemical communication for numerous lepidopteran species. This technical guide provides a comprehensive overview of the discovery, isolation, and significance of (11Z)-tetradecenoyl-CoA. It details the biosynthetic pathway, the key enzymes involved, and the hormonal regulation that governs its production. Furthermore, this document outlines the experimental methodologies for the extraction and analysis of this and other long-chain acyl-CoA esters from insect tissues and presents the available quantitative data. This guide is intended to be a valuable resource for researchers in entomology, biochemistry, and chemical ecology, as well as for professionals in drug development seeking to understand and potentially disrupt insect reproductive processes.
Discovery and Identification
The discovery of (11Z)-tetradecenoyl-CoA was not a singular event but rather a deduction based on the elucidation of the biosynthetic pathway of Type I insect sex pheromones, particularly in moths. Early research in the 1980s, utilizing metabolic labeling studies, sought to understand how insects produce these highly specific chemical signals. These pioneering studies laid the groundwork for identifying the key precursors and enzymatic steps involved.
Initial investigations focused on identifying the final pheromone products, such as (Z)-11-tetradecenyl acetate, in various moth species, including the European corn borer, Ostrinia nubilalis.[1][2] Through the use of radiolabeled precursors like [1-¹⁴C]acetate and fatty acids, researchers were able to trace the flow of carbon atoms into the final pheromone molecules. These experiments strongly suggested that moth sex pheromones were derived from fatty acid metabolism.[3][4][5]
The logical inference was that a C14 fatty acid derivative was the immediate precursor to the C14 pheromone components. The presence of a double bond at the 11th position in the final product pointed towards the action of a specific desaturase enzyme. This led to the hypothesis of an unsaturated fatty acyl-CoA intermediate, namely (11Z)-tetradecenoyl-CoA, which would then be subject to reduction to form the corresponding alcohol. While the direct isolation and characterization of (11Z)-tetradecenoyl-CoA from insect pheromone glands in these early studies proved technically challenging due to its low abundance and transient nature, its existence as a key intermediate was widely accepted based on the robust biochemical evidence.
Biosynthesis of (11Z)-Tetradecenoyl-CoA
The biosynthesis of (11Z)-tetradecenoyl-CoA is an integral part of the larger pathway for the production of Type I insect sex pheromones. This pathway begins with de novo fatty acid synthesis and proceeds through a series of modifications to yield the final pheromone components.
The generalized biosynthetic pathway leading to the formation of (11Z)-tetradecenoyl-CoA and its subsequent conversion is as follows:
-
De Novo Fatty Acid Synthesis: The process initiates in the pheromone gland cells with the synthesis of saturated fatty acids, primarily palmitoyl-CoA (C16:CoA), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).[6]
-
Desaturation: The key step in the formation of the specific double bond is catalyzed by a Δ11-desaturase. This enzyme introduces a cis double bond between the 11th and 12th carbons of a saturated fatty acyl-CoA precursor. In the case of (11Z)-tetradecenoyl-CoA, the substrate is myristoyl-CoA (C14:CoA).
-
Chain Shortening (in some species): In some insect species, the C16 palmitoyl-CoA is first desaturated to (11Z)-hexadecenoyl-CoA, which is then chain-shortened by one round of β-oxidation to yield (11Z)-tetradecenoyl-CoA.
-
Reduction: Following its synthesis, (11Z)-tetradecenoyl-CoA is reduced to (11Z)-tetradecenol by a fatty acyl-CoA reductase (FAR).
-
Acetylation or Oxidation: The resulting fatty alcohol can then be acetylated by an acetyltransferase to form (Z)-11-tetradecenyl acetate, a common pheromone component, or oxidized to an aldehyde.
Key Enzymes in the Pathway
-
Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis.
-
Fatty Acid Synthase (FAS): A multi-enzyme complex that synthesizes saturated fatty acids, typically palmitoyl-CoA.
-
Δ11-Desaturase: A crucial enzyme that introduces the Z-configured double bond at the 11th position of the fatty acyl-CoA chain. This enzyme exhibits high substrate specificity and is a key determinant of the final pheromone structure.
-
Fatty Acyl-CoA Reductase (FAR): Reduces the acyl-CoA thioester to the corresponding fatty alcohol.
Hormonal Regulation by PBAN
The biosynthesis of sex pheromones in many moth species is under the tight control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN). This neuropeptide is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production. Research indicates that PBAN's primary mode of action is the stimulation of acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in fatty acid synthesis. This upstream regulation increases the pool of fatty acyl-CoA precursors available for desaturation and subsequent conversion to pheromones.
Quantitative Data
Direct quantitative data for (11Z)-tetradecenoyl-CoA in insect pheromone glands is scarce in the literature due to the technical challenges associated with its extraction and analysis. However, the levels of the final pheromone products can serve as an indirect measure of the biosynthetic flux through the pathway involving this intermediate.
| Insect Species | Pheromone Component | Titer (ng/female or gland) | Reference |
| Ostrinia nubilalis (Z-strain) | (Z)-11-Tetradecenyl acetate | 1.5 - 3.0 | Webster et al., 1986 |
| Choristoneura fumiferana | (E/Z)-11-Tetradecenal | ~100 | Morse & Meighen, 1984 |
| Heliothis virescens | (Z)-11-Hexadecenal | 10 - 150 | Raina et al., 1986 |
| Plodia interpunctella | (Z,E)-9,12-Tetradecadienyl acetate | ~10 | Brady & Smithwick, 1968 |
Note: The titers of final pheromone products can vary significantly based on the insect's age, mating status, and the time of day (photoperiod).
Experimental Protocols
Extraction and Purification of Long-Chain Acyl-CoAs from Insect Pheromone Glands
This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in mammalian tissues and may require optimization for specific insect species and gland sizes.[7]
Materials:
-
Pheromone glands dissected from insects
-
Homogenization buffer: 100 mM KH₂PO₄, pH 4.9
-
2-propanol
-
Acetonitrile (B52724) (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Elution solvent: 2-propanol
-
Internal standards (e.g., C17:0-CoA)
Procedure:
-
Homogenization: Dissected pheromone glands are immediately placed in ice-cold homogenization buffer. Homogenize the tissue using a micro-homogenizer.
-
Solvent Extraction: Add 2-propanol to the homogenate and continue homogenization. Subsequently, add acetonitrile to precipitate proteins and extract the acyl-CoAs.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH ~10.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 - 50 °C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for (11Z)-tetradecenoyl-CoA and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is observed.
Visualizations
Biosynthetic Pathway of (Z)-11-Tetradecenyl Acetate
Caption: Biosynthesis of (Z)-11-tetradecenyl acetate from acetyl-CoA.
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of acyl-CoAs from insect pheromone glands.
PBAN Signaling Pathway
References
- 1. Sex pheromone biosynthesis in Ostrinia zaguliaevi, a congener of the European corn borer moth O. nubilalis [agris.fao.org]
- 2. Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer,Ostrinia nubilalis (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Biosynthesis of (E)-11-tetradecenyl Acetate and (Z)-11 ... - Jonathan Jewell Neal - Google Books [books.google.com]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of putative Type-I sex pheromone biosynthesis-related genes expressed in the female pheromone gland of Streltzoviella insularis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11Z-Tetradecenoyl-CoA as a Precursor in Moth Pheromone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect pheromones, particularly those of moths (Lepidoptera), are crucial for chemical communication, primarily for mating purposes. The biosynthesis of these species-specific chemical signals is a highly regulated and fascinating enzymatic process. A significant class of moth sex pheromones are Type I pheromones, which are C10-C18 unsaturated fatty alcohols, acetates, or aldehydes. The biosynthesis of these compounds originates from fatty acid metabolism, with acetyl-CoA serving as the initial building block. This technical guide focuses on the pivotal role of (11Z)-tetradecenoyl-CoA as a key intermediate in the biosynthetic pathway of certain moth pheromones. We will delve into the enzymatic transformations leading to and from this precursor, present available quantitative data, provide detailed experimental protocols for studying this pathway, and visualize the core processes.
Pheromone Biosynthesis from 11Z-Tetradecenoyl-CoA
The journey from basic metabolites to a specific pheromone molecule involves a series of enzymatic steps, including fatty acid synthesis, desaturation, chain-shortening, reduction, and functional group modification. This compound sits (B43327) at a crucial juncture in this pathway, arising from the desaturation of a saturated C14 fatty acyl-CoA precursor.
The general biosynthetic sequence is as follows:
-
De novo fatty acid synthesis: Acetyl-CoA is converted to palmitoyl-CoA (C16) or stearoyl-CoA (C18) by acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).
-
Chain-shortening: Longer-chain fatty acyl-CoAs can be shortened by a process of limited β-oxidation to produce myristoyl-CoA (C14-CoA).
-
Desaturation: A Δ11-desaturase introduces a double bond at the 11th position of the C14 acyl chain, forming this compound. This step is critical for determining the position and stereochemistry of the unsaturation in the final pheromone.
-
Reduction: A fatty acyl-CoA reductase (FAR) reduces the thioester group of this compound to an alcohol, yielding (11Z)-tetradecen-1-ol. The specificity of the FAR can be a key determinant of the final pheromone composition.
-
Functional Group Modification: The resulting fatty alcohol can be the final pheromone component or can be further modified by an oxidase to form an aldehyde or by an acetyltransferase to form an acetate (B1210297) ester.
Quantitative Data on Pheromone Biosynthesis
Quantitative analysis of enzyme kinetics and substrate specificity is fundamental to understanding the regulation and output of the pheromone biosynthetic pathway. While comprehensive kinetic data for every enzyme and substrate combination is not always available, studies on various moth species provide valuable insights. The following table summarizes representative quantitative data related to the enzymes involved in the biosynthesis of C14 pheromone precursors. It is important to note that specific values can vary significantly between insect species and with experimental conditions.
| Enzyme Class | Enzyme Example | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/mg protein) | Source Species |
| Δ11-Desaturase | C. rosaceana Δ11-desaturase | Myristoyl-CoA (14:0-CoA) | (Z)-11-tetradecenoyl-CoA, (E)-11-tetradecenoyl-CoA | N/A | N/A (Product ratio Z/E = 7:1) | Choristoneura rosaceana |
| Δ11-Desaturase | S. littoralis Sls-FL3 | Myristoyl-CoA (14:0-CoA) | (E)-11-tetradecenoyl-CoA, (Z)-11-tetradecenoyl-CoA | N/A | N/A (Product ratio E/Z = 5:4) | Spodoptera littoralis[1] |
| Fatty Acyl-CoA Reductase | S. littoralis Slit-FAR1 | Tetradecanoyl-CoA (14:0-CoA) | Tetradecanol | 12.8 ± 2.1 | 1.8 ± 0.1 | Spodoptera littoralis[2] |
| Fatty Acyl-CoA Reductase | S. littoralis Slit-FAR1 | (Z)-9-Tetradecenoyl-CoA | (Z)-9-Tetradecenol | 10.5 ± 1.5 | 2.5 ± 0.1 | Spodoptera littoralis[2] |
| Fatty Acyl-CoA Reductase | H. armigera Carboxylesterase 001D | 1-naphthyl acetate | 1-naphthol | 7.61 - 19.72 | 0.35 - 2.29 s⁻¹ (kcat) | Helicoverpa armigera[1] |
Note: N/A indicates that the specific kinetic values were not provided in the referenced literature, but other relevant data such as product ratios are included. The data for Helicoverpa armigera carboxylesterase is included as an example of kinetic analysis of an insect enzyme involved in pheromone metabolism, though it is not a reductase acting on this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in pheromone biosynthesis.
Heterologous Expression and Functional Characterization of a Δ11-Desaturase in Saccharomyces cerevisiae
This protocol describes the expression of a candidate moth desaturase gene in yeast to determine its function.
a. Gene Cloning and Vector Construction:
-
Isolate total RNA from the pheromone glands of the moth species of interest.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Amplify the full-length open reading frame (ORF) of the candidate Δ11-desaturase gene by PCR using specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
Verify the sequence of the insert by DNA sequencing.
b. Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., one that is deficient in its endogenous desaturase, ole1).
-
Use the lithium acetate/polyethylene glycol (PEG) method for transformation.
-
Select for transformed yeast colonies on appropriate selective media.
c. Functional Assay:
-
Grow a starter culture of the transformed yeast in selective medium containing glucose.
-
Inoculate a larger culture with the starter culture and grow to mid-log phase.
-
Induce gene expression by transferring the cells to a medium containing galactose instead of glucose.
-
Supplement the culture with a saturated fatty acid precursor, such as myristic acid (14:0), to a final concentration of 0.5 mM.
-
Incubate the culture for 48-72 hours at 28-30°C with shaking.
-
Harvest the yeast cells by centrifugation.
d. Lipid Analysis by GC-MS:
-
Extract total lipids from the yeast pellet using a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with 1% sulfuric acid in methanol or using boron trifluoride-methanol.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the novel unsaturated products formed by the expressed desaturase. The position of the double bond can be determined by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis.
In Vitro Assay of Fatty Acyl-CoA Reductase (FAR) Activity
This protocol outlines a method to measure the activity of a FAR enzyme expressed and purified from a heterologous system.
a. Recombinant Enzyme Production and Purification:
-
Express the candidate FAR gene, cloned into a suitable expression vector (e.g., pFastBac with a His-tag), in an insect cell line (e.g., Sf9) using a baculovirus expression system.
-
Harvest the cells 48-72 hours post-infection.
-
Lyse the cells and purify the recombinant FAR using immobilized metal affinity chromatography (IMAC) if a His-tag is present.
-
Alternatively, prepare a microsomal fraction from the expressing cells, as FARs are often membrane-associated.
b. Enzymatic Assay:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.0-7.5)
-
NADPH (1-2 mM)
-
Purified FAR enzyme or microsomal preparation
-
(11Z)-tetradecenoyl-CoA substrate (e.g., 50 µM). This can be commercially sourced or synthesized.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).
c. Product Analysis:
-
Extract the lipids from the reaction mixture.
-
Analyze the extract by GC-MS to detect and quantify the formation of (11Z)-tetradecen-1-ol.
-
For kinetic studies (determination of Km and Vmax), vary the concentration of the this compound substrate and measure the initial reaction velocity.
Quantitative Analysis of Pheromone Precursors in Moth Glands
This protocol describes the extraction and quantification of fatty acyl-CoAs and other precursors from moth pheromone glands.
a. Gland Extraction:
-
Dissect pheromone glands from female moths at the peak of pheromone production.
-
Immediately place the glands in a solvent suitable for extracting both polar and non-polar lipids (e.g., a two-phase extraction with a mixture of chloroform, methanol, and water).
-
To specifically analyze acyl-CoAs, which are prone to hydrolysis, rapid quenching of enzymatic activity and specific extraction protocols are required.[3]
b. Sample Preparation and Derivatization:
-
Separate the lipid classes if necessary using solid-phase extraction (SPE).
-
For the analysis of total fatty acid content, hydrolyze the lipid extract and convert the fatty acids to FAMEs as described in Protocol 1d.
-
For the direct analysis of acyl-CoAs, specialized liquid chromatography-mass spectrometry (LC-MS/MS) methods are typically required due to their non-volatile nature.
c. GC-MS Analysis:
-
Use a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX or HP-INNOWax) for the separation of FAMEs.
-
Employ a mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific quantification of the target compounds.
-
Use internal standards (e.g., deuterated fatty acids) for accurate quantification.
Visualizations
The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Figure 1: Biosynthetic pathway of C14 pheromones from this compound.
Figure 2: Workflow for functional characterization of pheromone biosynthesis enzymes.
Conclusion
This compound is a critical precursor in the biosynthesis of a variety of moth sex pheromones. Understanding the enzymes that produce and utilize this intermediate is essential for elucidating the mechanisms of pheromone evolution and for developing novel pest management strategies. The protocols and data presented in this guide provide a framework for researchers to investigate this fascinating biosynthetic pathway. Further research is needed to fully characterize the kinetics and regulation of all the enzymes involved to create a complete quantitative model of pheromone production.
References
- 1. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Pathway of 11Z-Tetradecenoyl-CoA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z)-Tetradecenoyl-CoA is a pivotal intermediate in the biosynthesis of a variety of biologically active molecules, most notably insect sex pheromones. The precise orchestration of its synthesis is critical for chemical communication and reproductive success in numerous species. This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of (11Z)-tetradecenoyl-CoA, detailing the key enzymatic steps, and summarizing relevant quantitative data. Furthermore, it offers detailed experimental protocols for the characterization of the involved enzymes and pathways, and visualizes these processes through logical diagrams. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, entomology, and drug development, facilitating a deeper understanding of this vital metabolic route and providing a foundation for future research and application.
Introduction
The biosynthesis of unsaturated fatty acyl-CoA molecules is a fundamental process in all domains of life, providing essential precursors for membrane lipids, signaling molecules, and, in many insects, sex pheromones. (11Z)-Tetradecenoyl-CoA, a C14 mono-unsaturated fatty acyl-CoA, is a key intermediate in the production of C14 pheromone components, which are widely used by lepidopteran species for mate attraction. The synthesis of this molecule is a multi-step process involving the coordinated action of several enzyme families, including fatty acid synthases (FAS), acyl-CoA desaturases (FADs), and enzymes of the β-oxidation pathway for chain shortening. Understanding this pathway at a molecular level is crucial for developing novel pest management strategies and for the biotechnological production of pheromones for agricultural applications.
The Core Biochemical Pathway
The biosynthesis of (11Z)-tetradecenoyl-CoA in insects typically originates from the de novo synthesis of saturated fatty acids in the pheromone gland. The canonical pathway can be dissected into three primary stages:
-
De Novo Fatty Acid Synthesis: The process begins with the production of a saturated fatty acyl-CoA, typically palmitoyl-CoA (16:0-CoA) or myristoyl-CoA (14:0-CoA), by the fatty acid synthase (FAS) complex.
-
Desaturation: A specific acyl-CoA desaturase, a Δ11-desaturase, introduces a cis double bond between carbons 11 and 12 of the fatty acyl chain.
-
Chain Shortening (if necessary): If the initial precursor is longer than C14 (e.g., palmitoyl-CoA), a limited round of peroxisomal β-oxidation is employed to shorten the carbon chain to the required C14 length.
Fatty Acid Synthase (FAS)
The initial step in the pathway is the synthesis of a saturated fatty acyl-CoA by the multi-enzyme FAS complex. In insects, this is a type I FAS, a large, multifunctional protein. The final product of insect FAS is typically palmitoyl-CoA (C16:0-CoA), although the production of myristoyl-CoA (C14:0-CoA) has also been observed, which would bypass the need for subsequent chain shortening.[1][2] The substrate specificity of the thioesterase (TE) domain of the FAS complex is a key determinant of the final chain length of the fatty acid produced.[3]
Δ11-Desaturase (Δ11-FAD)
The hallmark of this pathway is the introduction of a double bond at the Δ11 position of the saturated fatty acyl-CoA. This reaction is catalyzed by a Δ11-fatty acid desaturase, a membrane-bound enzyme located in the endoplasmic reticulum.[4][5] These enzymes are non-heme iron-containing proteins that utilize molecular oxygen and electrons from a donor, typically cytochrome b5, to introduce a cis (Z) or trans (E) double bond.[6][7] For the synthesis of (11Z)-tetradecenoyl-CoA, a desaturase with Z-specificity is required. The substrate specificity of these desaturases can be quite stringent, with some enzymes showing a preference for C14 or C16 acyl-CoA substrates.[8]
Chain Shortening via β-Oxidation
When the primary product of FAS is a C16 or C18 fatty acyl-CoA, a controlled chain-shortening process is necessary to produce the C14 precursor. This is achieved through a limited cycle of β-oxidation, which typically occurs in the peroxisomes.[9][10] This pathway involves a series of four enzymatic reactions that shorten the fatty acyl chain by two carbons, releasing acetyl-CoA. The key enzymes in this process are acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. The regulation of this process is crucial to ensure that only one or two cycles of β-oxidation occur to yield the desired C14 chain length.[11]
Quantitative Data
| Enzyme Class | Enzyme Source | Substrate | Product(s) | Km | Vmax | Reference |
| Δ11-Desaturase | Choristoneura rosaceana | Myristoyl-CoA (14:0-CoA) | (Z/E)-11-Tetradecenoyl-CoA | N/A | N/A | [12] |
| Spodoptera littoralis | Palmitoyl-CoA (16:0-CoA) | (Z)-11-Hexadecenoyl-CoA | N/A | N/A | [13] | |
| Acyl-CoA Oxidase | Rat Liver Peroxisomes | Palmitoyl-CoA (16:0-CoA) | trans-2-Hexadecenoyl-CoA | ~5 µM | N/A | [14] |
| Rat Liver Peroxisomes | Lauroyl-CoA (12:0-CoA) | trans-2-Dodecenoyl-CoA | N/A | >4.5-fold higher than with palmitoyl-CoA | [15] |
N/A: Not available in the cited literature. The data for Δ11-desaturases often report product ratios rather than classical kinetic parameters due to the challenges of working with membrane-bound enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the (11Z)-tetradecenoyl-CoA synthesis pathway.
Heterologous Expression and Functional Characterization of a Δ11-Desaturase
This protocol describes the expression of a putative insect Δ11-desaturase in the yeast Pichia pastoris to determine its function and substrate specificity.
4.1.1. Materials
-
Pichia pastoris expression vector (e.g., pPICZ A)
-
Pichia pastoris competent cells (e.g., X-33)
-
Yeast extract peptone dextrose (YPD) medium
-
Buffered glycerol-complex medium (BMGY)
-
Buffered methanol-complex medium (BMMY)
-
Fatty acid substrates (e.g., myristic acid, palmitic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
4.1.2. Method
-
Gene Cloning: The full-length open reading frame of the candidate Δ11-desaturase gene is amplified by PCR from pheromone gland cDNA and cloned into the Pichia pastoris expression vector.
-
Yeast Transformation: The recombinant plasmid is linearized and transformed into P. pastoris competent cells by electroporation. Transformants are selected on YPD plates containing the appropriate antibiotic.
-
Protein Expression: A single colony is inoculated into BMGY medium and grown at 30°C with shaking until the culture reaches an OD600 of 2-6. The cells are then harvested by centrifugation and resuspended in BMMY medium containing 0.5% methanol to induce protein expression. The culture is incubated for a further 48-72 hours at 30°C, with methanol added every 24 hours to a final concentration of 0.5%.
-
Functional Assay: The fatty acid substrate (e.g., myristic acid) is added to the culture medium to a final concentration of 0.5 mM at the time of induction.
-
Fatty Acid Analysis: After induction, the yeast cells are harvested, and total lipids are extracted. The fatty acids are then transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC-MS to identify the desaturation products.
In Vitro Acyl-CoA Oxidase Assay
This protocol describes a fluorometric assay to measure the activity of acyl-CoA oxidase, the first and often rate-limiting enzyme in peroxisomal β-oxidation.
4.2.1. Materials
-
Tissue homogenate or purified enzyme preparation
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Lauroyl-CoA (substrate)
-
4-Hydroxyphenylacetic acid
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Fluorometer
4.2.2. Method
-
Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer, 4-hydroxyphenylacetic acid, and HRP.
-
Assay Initiation: The assay is initiated by adding the tissue homogenate or purified enzyme to the reaction mixture, followed by the addition of lauroyl-CoA.
-
Fluorescence Measurement: The increase in fluorescence resulting from the HRP-catalyzed oxidation of 4-hydroxyphenylacetic acid by the H₂O₂ produced from the acyl-CoA oxidase reaction is monitored over time in a fluorometer.
-
Standard Curve: A standard curve is generated using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.
-
Activity Calculation: The specific activity of the acyl-CoA oxidase is calculated based on the rate of H₂O₂ production.
Regulation of the Pathway
The biosynthesis of insect sex pheromones is a tightly regulated process, often under the control of neuropeptides. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormonal regulator in many moth species.[10][11] PBAN is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production. The signaling cascade initiated by PBAN can influence multiple steps in the biosynthetic pathway, including fatty acid synthesis and the activity of desaturases and reductases.
Conclusion
The biosynthesis of (11Z)-tetradecenoyl-CoA is a well-conserved, yet elegantly regulated, metabolic pathway in many insect species. It involves the interplay of enzymes from fatty acid synthesis, desaturation, and β-oxidation. While the general steps of the pathway are well-understood, further research is needed to elucidate the specific kinetic properties of the involved enzymes and the precise regulatory mechanisms that govern the production of this key pheromone precursor. The methodologies and information presented in this guide provide a solid foundation for future investigations aimed at a deeper understanding and potential manipulation of this important biochemical pathway. Such knowledge will be invaluable for the development of sustainable pest control strategies and for the advancement of biotechnological production of valuable semiochemicals.
References
- 1. Evolution of the integral membrane desaturase gene family in moths and flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Enzymatic desaturation of fatty acids: delta11 desaturase activity on cyclopropane acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturation of enzyme kinetics in circadian clock models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Delta11 desaturases of Trichoplusia ni and Spodoptera littoralis exhibit dual catalytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Pheromone Biosynthesis: A Technical Guide to 11Z-Tetradecenoyl-CoA and Δ11-Desaturase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical relationship between the acyl-CoA substrate, 11Z-tetradecenoyl-CoA, and the enzymatic activity of Δ11-desaturase. Predominantly studied in the context of insect chemical communication, this enzyme-substrate interaction is a cornerstone in the biosynthesis of specific moth sex pheromones. Understanding the kinetics, substrate specificity, and regulatory mechanisms of Δ11-desaturase is paramount for the development of novel pest management strategies and for broader applications in lipid biochemistry and drug development. This document details the biochemical pathways, experimental methodologies for enzyme characterization, and quantitative data pertaining to Δ11-desaturase activity.
Introduction
Fatty acid desaturases are a class of enzymes that introduce double bonds into fatty acyl chains, thereby playing a pivotal role in lipid metabolism and the generation of signaling molecules.[1] Among these, Δ11-desaturase is a key enzyme in the biosynthesis of type I moth sex pheromones, which are typically C10-C18 unsaturated fatty alcohols, acetates, or aldehydes. The enzyme exhibits regiospecificity and stereospecificity, introducing a double bond at the 11th carbon position of a saturated fatty acyl-CoA precursor. The resulting monounsaturated fatty acyl-CoA is then further modified through chain shortening, reduction, and acetylation to produce the final pheromone components.[2][3][4]
This compound is a C14 monounsaturated acyl-CoA that is a direct or indirect product of Δ11-desaturase activity and a key intermediate in the biosynthetic cascade of various pheromones.[5] A thorough understanding of the interaction between Δ11-desaturase and its substrates, particularly the C14 and C16 acyl-CoAs, is crucial for manipulating these pathways for biotechnological purposes, such as the development of inhibitors for pest control or the engineered biosynthesis of valuable semiochemicals.
Biochemical Pathway of Pheromone Biosynthesis Involving Δ11-Desaturase
The biosynthesis of moth sex pheromones is a multi-step process that typically originates from palmitoyl-CoA (C16:0-CoA) or myristoyl-CoA (C14:0-CoA). The Δ11-desaturase acts on these saturated fatty acyl-CoAs to introduce a double bond at the C11 position. The subsequent steps are species-specific and determine the final pheromone components.
Quantitative Data on Δ11-Desaturase Activity
Precise kinetic parameters for insect Δ11-desaturases are not extensively reported in the literature and can vary significantly between species and isoforms. The tables below summarize available data on substrate preference and product distribution, which serve as a proxy for enzyme activity and specificity.
Table 1: Substrate Specificity of a Δ11-Desaturase from Spodoptera littoralis
| Substrate (Acyl-CoA) | Product(s) | Relative Product Ratio | Reference |
| Myristoyl-CoA (14:0) | (E)-11-tetradecenoic acid, (Z)-11-tetradecenoic acid | 5:4 | [5] |
| Palmitoyl-CoA (16:0) | (Z)-11-hexadecenoic acid | Major Product | [5] |
| Stearoyl-CoA (18:0) | (Z)-11-octadecenoic acid | Minor Product | [5] |
Table 2: Product Distribution of a Δ11-Desaturase from Choristoneura rosaceana
| Substrate | Product(s) | E/Z Ratio | Reference |
| Myristic Acid | (E)-11-tetradecenoate, (Z)-11-tetradecenoate | 35:65 | [6] |
Note: The data in these tables are derived from heterologous expression systems (e.g., yeast) and represent the fatty acid products after hydrolysis of the CoA thioester.
Experimental Protocols
Heterologous Expression and Purification of Δ11-Desaturase
The study of Δ11-desaturase in vitro requires obtaining a purified and active enzyme. As membrane-bound proteins, their expression and purification present challenges. A common and effective method is heterologous expression in the yeast Saccharomyces cerevisiae.
Detailed Methodology:
-
Gene Cloning: The open reading frame of the Δ11-desaturase gene is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which is under the control of a galactose-inducible promoter. A tag, such as a polyhistidine (His)-tag, is often added to facilitate purification.
-
Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain using the lithium acetate method.
-
Expression: Transformed yeast cells are grown in a selective medium containing glucose. To induce protein expression, the cells are then transferred to a medium containing galactose.
-
Microsome Isolation: The yeast cells are harvested and lysed. The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound desaturase.[7][8]
-
Solubilization: The microsomal pellet is resuspended in a buffer containing a mild non-ionic detergent (e.g., Triton X-100 or n-dodecyl-β-D-maltoside) to solubilize the membrane proteins.[7]
-
Purification: The solubilized protein extract is purified using affinity chromatography. If a His-tag was incorporated, immobilized metal affinity chromatography (IMAC) is a highly effective method.[7][8]
In Vitro Δ11-Desaturase Activity Assay
This assay measures the conversion of a saturated fatty acyl-CoA substrate to its monounsaturated product by the purified Δ11-desaturase.
Detailed Methodology:
-
Reaction Mixture: The assay is typically performed in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.2-7.4) containing the purified Δ11-desaturase, the fatty acyl-CoA substrate (e.g., myristoyl-CoA), and the necessary cofactors, including NADH and molecular oxygen (supplied by atmospheric air).[1]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Reaction Termination and Saponification: The reaction is stopped by adding a strong base (e.g., methanolic KOH), which also serves to hydrolyze the acyl-CoA thioester bond, releasing the free fatty acid.
-
Extraction: The mixture is acidified, and the fatty acids are extracted with an organic solvent (e.g., hexane).
-
Derivatization: The extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by reaction with a methylating agent (e.g., BF3-methanol).
-
GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the substrate and product peaks. The amount of product formed is quantified by comparing its peak area to that of an internal standard.
Conclusion and Future Directions
The link between this compound and Δ11-desaturase activity is fundamental to the production of a vast array of moth sex pheromones. While the general biosynthetic pathways are well-established, a deeper understanding of the enzyme kinetics and the factors governing substrate specificity is still an active area of research. The development of robust protocols for the expression, purification, and assay of Δ11-desaturase is critical for these investigations.
For professionals in drug development, the Δ11-desaturase represents a potential target for the design of specific inhibitors that could disrupt insect mating and provide a more environmentally benign approach to pest management. Furthermore, the elucidation of the structure-function relationships of this enzyme could inform the engineering of novel biocatalysts for the sustainable production of high-value oleochemicals. Future research should focus on obtaining detailed kinetic data for a wider range of insect Δ11-desaturases and their various acyl-CoA substrates, as well as on solving the three-dimensional structure of this important class of enzymes.
References
- 1. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta11 desaturases of Trichoplusia ni and Spodoptera littoralis exhibit dual catalytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence variation determining stereochemistry of a Δ11 desaturase active in moth sex pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and Purification of Integral Membrane Fatty Acid Desaturases | PLOS One [journals.plos.org]
- 8. Expression and purification of integral membrane fatty acid desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Role of 11Z-Tetradecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
11Z-tetradecenoyl-CoA is a monounsaturated fatty acyl-CoA that holds distinct and significant physiological roles across different biological kingdoms. In the realm of entomology, it is a well-established, critical intermediate in the biosynthesis of sex pheromones, particularly in Lepidoptera species. Its formation, catalyzed by specialized Δ11-desaturase enzymes, is a key step in the production of chemical signals essential for reproduction. In mammals, while not a signaling molecule itself, this compound is an intermediate in the β-oxidation of unsaturated fatty acids. The metabolism of its carnitine conjugate, tetradecenoyl-L-carnitine, is of clinical significance, serving as a biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an inherited metabolic disorder. This guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its metabolic pathways.
Introduction
Coenzyme A (CoA) thioesters of fatty acids are central metabolites in cellular metabolism, participating in a vast array of anabolic and catabolic processes.[1] They are the activated forms of fatty acids, primed for enzymatic reactions ranging from energy production via β-oxidation to the synthesis of complex lipids and signaling molecules.[2] Among the diverse species of fatty acyl-CoAs, monounsaturated variants play crucial roles in maintaining the fluidity of cell membranes and serving as precursors for various bioactive compounds.[3]
This compound, a C14:1 acyl-CoA with a cis double bond at the 11th position, is a molecule of particular interest due to its specialized functions. While its role in mammals is primarily metabolic, its function in insects as a pheromone precursor highlights a fascinating example of evolutionary adaptation of fatty acid metabolism for chemical communication.[4][5] Understanding the physiological roles of this molecule offers potential applications in diverse fields, from the development of novel pest control strategies to the diagnosis and management of metabolic diseases.
Biosynthesis and Metabolism of this compound
The synthesis and degradation of this compound follow distinct pathways in insects and mammals, reflecting its different physiological contexts.
In Insects: A Key Precursor in Pheromone Biosynthesis
In numerous moth species, this compound is a pivotal precursor for the production of Type-I sex pheromones.[2][6] The biosynthetic pathway is initiated from a common saturated fatty acyl-CoA and involves a key desaturation step.
The primary pathway is as follows:
-
De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of the saturated 14-carbon fatty acid, myristic acid, which is then activated to its CoA thioester, tetradecanoyl-CoA (Myristoyl-CoA).
-
Δ11-Desaturation: The key enzymatic step is the introduction of a cis double bond at the ω-3 position (C-11) of tetradecanoyl-CoA. This reaction is catalyzed by a specific Δ11-fatty-acid desaturase (EC 1.14.19.5), an enzyme highly expressed in the pheromone glands of these insects.[7][8] This enzyme utilizes molecular oxygen and a reduced acceptor to form This compound .[7]
-
Post-Desaturation Modifications: Following its synthesis, this compound can undergo a series of modifications to produce the final active pheromone components. These modifications include:
-
Reduction: Catalyzed by fatty acyl-CoA reductases (FARs) to produce (Z)-11-tetradecenol.
-
Acetylation: The resulting alcohol can be acetylated by an acetyltransferase to form (Z)-11-tetradecenyl acetate (B1210297).
-
Oxidation: In some species, the alcohol can be oxidized to form (Z)-11-tetradecenal.
-
The specific combination and ratio of these final products create the species-specific pheromone blend that attracts mates.[5]
In Mammals: An Intermediate in Fatty Acid β-Oxidation
In mammals, this compound is an intermediate in the catabolism of monounsaturated fatty acids. Its metabolic fate is primarily mitochondrial β-oxidation, a process that shortens the fatty acyl chain by two carbons in each cycle to produce acetyl-CoA for energy production.
The degradation pathway involves the following steps:
-
Initial Cycles of β-Oxidation: Longer-chain monounsaturated fatty acids are degraded via β-oxidation until the double bond is near the carboxyl end.
-
Formation of this compound: This molecule can be formed as an intermediate during the breakdown of longer monounsaturated fatty acids.
-
Further β-Oxidation: this compound enters the β-oxidation spiral. The presence of the cis double bond requires the action of auxiliary enzymes in addition to the core β-oxidation enzymes. The key enzyme for the initial dehydrogenation step for long-chain acyl-CoAs is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) . However, studies suggest that Long-Chain Acyl-CoA Dehydrogenase (LCAD) may also play a significant, if not essential, role in the oxidation of certain unsaturated fatty acids.[9]
-
Isomerization: An enoyl-CoA isomerase is required to convert the cis-Δ3 or trans-Δ2 intermediate into the trans-Δ2 configuration, which is the proper substrate for the next enzyme in the cycle, enoyl-CoA hydratase.
-
Completion of β-Oxidation: The cycle continues until the entire fatty acyl chain is converted to acetyl-CoA molecules.
A deficiency in VLCAD can lead to the accumulation of long-chain acyl-CoAs, including tetradecenoyl-CoA. These are then transesterified to carnitine for transport out of the mitochondria, leading to elevated levels of tetradecenoyl-L-carnitine (C14:1) in the blood, a key diagnostic marker for VLCADD.[1]
Quantitative Data
Quantitative analysis of this compound and the enzymes involved in its metabolism is crucial for understanding its physiological significance. While comprehensive kinetic data for all relevant enzymes are not always available, this section summarizes key quantitative findings.
Table 1: Substrate Specificity of Insect Δ11-Desaturases
| Enzyme Source | Substrate | Products | Relative Activity (%) | Reference |
| Spodoptera littoralis (Pheromone Gland Microsomes) | Tetradecanoyl-CoA | (Z)-11-Tetradecenoyl-CoA & (E)-11-Tetradecenoyl-CoA | 100 (normalized) | [10] |
| Hexadecanoyl-CoA | (Z)-11-Hexadecenoyl-CoA | High Activity | [11] | |
| Stearoyl-CoA | (Z)-11-Octadecenoyl-CoA | High Activity | [11] | |
| Choristoneura rosaceana (Expressed in Yeast) | Myristic Acid (C14:0) | (Z)-11-Tetradecenoic Acid & (E)-11-Tetradecenoic Acid | Major products | [7] |
| Palmitic Acid (C16:0) | (Z)-11-Hexadecenoic Acid | Minor product | [7] |
Table 2: Substrate Specificity of Mammalian Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Relative Catalytic Efficiency (kcat/Km) | Comments | Reference |
| Rat VLCAD | Tetradecanoyl-CoA | 100% (Reference) | VLCAD is less efficient with unsaturated substrates where the double bond is close to the thioester. | [9] |
| 5-cis-Tetradecenoyl-CoA | 4% | [9] | ||
| Rat LCAD | Tetradecanoyl-CoA | ~100% | LCAD shows comparable efficiency for saturated and certain unsaturated substrates. | [9] |
| 5-cis-Tetradecenoyl-CoA | ~100% | This suggests a key role for LCAD in unsaturated fatty acid oxidation. | [9] |
Experimental Protocols
The study of this compound and its metabolic pathways relies on several key experimental techniques. This section provides detailed protocols for the functional characterization of the enzymes involved and the analysis of the molecule itself.
Protocol for Heterologous Expression of Insect Δ11-Desaturase in Saccharomyces cerevisiae
This protocol allows for the functional characterization of desaturase enzymes by expressing them in a yeast system that lacks endogenous Δ11-desaturase activity.
Objective: To express a candidate insect Δ11-desaturase gene in S. cerevisiae and analyze its products.
Materials:
-
Yeast expression vector (e.g., pYES2) with a galactose-inducible promoter (GAL1).
-
S. cerevisiae strain (e.g., INVSc1).
-
Competent E. coli for plasmid amplification.
-
Restriction enzymes and T4 DNA ligase.
-
Yeast transformation kit (e.g., Lithium Acetate method).
-
Synthetic complete (SC) medium with appropriate dropout supplements.
-
Galactose and glucose solutions.
-
Fatty acid substrates (e.g., myristic acid, palmitic acid) complexed with Tergitol (Nonidet P-40).
-
Glass beads for cell lysis.
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
Internal standards for GC-MS analysis.
Workflow Diagram:
Procedure:
-
Gene Cloning: Amplify the full open reading frame of the candidate Δ11-desaturase gene from insect pheromone gland cDNA using PCR with primers containing appropriate restriction sites. Clone the digested PCR product into the pYES2 expression vector.
-
Yeast Transformation: Transform the resulting plasmid into S. cerevisiae using the lithium acetate method. Select for successful transformants on SC medium lacking uracil.
-
Yeast Culture and Induction: a. Inoculate a single colony into 5 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C. b. Dilute the overnight culture into 50 mL of SC-Ura medium with 2% raffinose (B1225341) (or glucose) and grow to an OD600 of ~0.8. c. Pellet the cells and resuspend in 50 mL of induction medium (SC-Ura with 2% galactose). d. Add the fatty acid substrate (e.g., 0.5 mM myristic acid) solubilized with 0.1% Tergitol. e. Incubate at 20-30°C for 48-72 hours with shaking.
-
Lipid Extraction and Analysis: a. Harvest yeast cells by centrifugation. b. Lyse the cells by vortexing with glass beads. c. Extract total lipids from the cell lysate using a chloroform:methanol (B129727) mixture. d. Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification (e.g., using methanolic HCl). e. Analyze the FAMEs by GC-MS to identify the novel monounsaturated fatty acid products.
Protocol for GC-MS Analysis of Fatty Acyl-CoAs from Biological Samples
Direct analysis of fatty acyl-CoAs is challenging due to their low volatility. Therefore, they are typically hydrolyzed and derivatized to more volatile esters (e.g., FAMEs or pentafluorobenzyl esters) for GC-MS analysis.[12]
Objective: To extract, derivatize, and quantify the fatty acid profile, including 11Z-tetradecenoic acid, from a biological sample.
Materials:
-
Biological sample (e.g., insect pheromone gland, cultured cells, plasma).
-
Internal standards (deuterated fatty acids).
-
Solvents: Iso-octane, methanol, acetonitrile.
-
Reagents: HCl, KOH for saponification (for total fatty acids), pentafluorobenzyl (PFB) bromide, diisopropylethylamine (DIPEA).
-
GC-MS system with a suitable capillary column (e.g., DB-5MS).
Procedure:
-
Sample Preparation and Extraction: a. Homogenize the tissue or cell sample in a suitable buffer. b. Add a known amount of a deuterated internal standard mixture. c. For total fatty acid analysis, perform alkaline hydrolysis (saponification) with KOH to release fatty acids from complex lipids. Neutralize with HCl. d. Perform a liquid-liquid extraction by adding methanol and then iso-octane. Vortex vigorously and centrifuge to separate the phases. e. Collect the upper organic (iso-octane) layer containing the free fatty acids. Repeat the extraction.
-
Derivatization to PFB Esters: a. Evaporate the pooled organic extracts to dryness under a stream of nitrogen. b. Reconstitute the dried lipids in 25 µL of 1% DIPEA in acetonitrile. c. Add 25 µL of 1% PFB bromide in acetonitrile. d. Incubate at room temperature for 20 minutes. e. Dry the sample again under nitrogen and reconstitute in a known volume of iso-octane for injection.
-
GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample onto the GC. b. Chromatography: Use a temperature gradient program to separate the fatty acid derivatives. For example, start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C. c. Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity. Use selected ion monitoring (SIM) to detect the specific m/z of the target fatty acid carboxylate anions and their corresponding internal standards.
-
Quantification: Generate a standard curve using known concentrations of fatty acid standards and a fixed amount of internal standard. Calculate the concentration of each fatty acid in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.
Physiological and Pathological Significance
Role in Insect Chemical Communication
The primary physiological role of this compound is its function as an obligate precursor in the biosynthesis of sex pheromones in a large number of moth species. The enzymes in this pathway, particularly the Δ11-desaturase, are highly specific and are expressed in specialized pheromone gland tissues.[4] This metabolic specialization is a target for developing novel and species-specific pest management strategies. Disrupting the function of the Δ11-desaturase could effectively halt pheromone production, thereby interfering with mating and controlling pest populations in an environmentally benign manner.
Implications in Human Metabolic Disease
In humans, the significance of this compound is linked to its catabolism. As an intermediate of fatty acid β-oxidation, its accumulation, or that of its carnitine derivative, points to a metabolic bottleneck. Elevated levels of tetradecenoyl-L-carnitine (C14:1) in newborn screening blood spots are a primary marker for the diagnosis of VLCAD deficiency.[1] This inborn error of metabolism can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and sudden death.[1] While clinical assays for C14:1 acylcarnitine do not routinely distinguish between different isomers, the understanding of the metabolism of unsaturated fatty acids like 11Z-tetradecenoic acid is crucial for dietary management and understanding the pathophysiology of the disease.
Conclusion
The physiological role of this compound is a tale of two contexts. In the intricate world of insect chemical ecology, it is a purpose-synthesized precursor for vital reproductive signals, representing a highly evolved metabolic specialization. In the complex landscape of human metabolism, it is a transient intermediate whose proper degradation is essential for energy homeostasis, and whose accumulation signals a serious underlying genetic disorder. For researchers, the insect pheromone pathway offers a fertile ground for discovering new enzymatic functions and potential targets for biotechnology and pest control. For drug development professionals and clinicians, understanding the metabolism of this and other long-chain unsaturated acyl-CoAs is fundamental to diagnosing and treating life-threatening inborn errors of metabolism. Continued investigation into the enzymes that produce and degrade this compound will undoubtedly deepen our understanding of metabolic control and its diverse applications.
References
- 1. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Expression of Human Membrane Receptors in the Yeast Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 7. Possible fatty acyl pheromone precursors in Spodoptera littoralis. Search for 11- and 12-hydroxytetradecanoic acids in the pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. academic.oup.com [academic.oup.com]
- 12. lipidmaps.org [lipidmaps.org]
An In-depth Technical Guide on 11Z-tetradecenoyl-CoA as a Substrate for Acyl-CoA Reductase
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of (11Z)-tetradecenoyl-CoA as a crucial substrate for fatty acyl-CoA reductase (FAR) in the biosynthesis of insect sex pheromones. The document elucidates the biochemical transformation of 11Z-tetradecenoyl-CoA to (11Z)-tetradecen-1-ol, a key intermediate in the production of lepidopteran pheromones. Detailed experimental protocols for enzyme purification, activity assays, and kinetic analysis are presented, alongside a summary of available quantitative data. Furthermore, this guide includes diagrammatic representations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of the underlying molecular mechanisms. This information is intended to support researchers in the fields of biochemistry, entomology, and drug development in their efforts to study and manipulate these enzymatic processes for applications in pest management and beyond.
Introduction
Insect sex pheromones are vital for chemical communication and mating, making their biosynthetic pathways attractive targets for the development of species-specific and environmentally benign pest control strategies.[1] In many lepidopteran species, the production of these pheromones involves a series of enzymatic modifications of fatty acid precursors.[2][3] A key step in this process is the reduction of a fatty acyl-CoA to a fatty alcohol, a reaction catalyzed by fatty acyl-CoA reductase (FAR).[4]
(11Z)-tetradecenoyl-CoA is a common intermediate in the biosynthesis of C14 sex pheromones. It is typically formed from palmitoyl-CoA (16:CoA) or myristoyl-CoA (14:CoA) through a series of desaturation and chain-shortening steps.[1] The subsequent reduction of this compound by a FAR yields (11Z)-tetradecen-1-ol, which can then be further modified, for instance by acetylation, to produce the final active pheromone component.[1] Understanding the kinetics and substrate specificity of the FARs involved in this conversion is crucial for elucidating the regulation of pheromone production and for the potential development of enzyme inhibitors.
Biochemical Pathway
The biosynthesis of many lepidopteran sex pheromones begins with common fatty acids, such as palmitic acid (C16) or stearic acid (C18). These precursors undergo a series of desaturation and chain-shortening reactions to produce unsaturated fatty acyl-CoA molecules of specific chain lengths and double bond configurations. In the case of pheromones derived from 11Z-tetradecenoic acid, the pathway typically involves the Δ11-desaturation of palmitoyl-CoA, followed by one round of chain shortening (β-oxidation). The resulting this compound is then available as a substrate for a fatty acyl-CoA reductase. The reductase catalyzes the NADPH-dependent reduction of the thioester to the corresponding primary alcohol, (11Z)-tetradecen-1-ol. This alcohol can be the final pheromone component or may undergo further functional group modifications, such as acetylation by an acetyltransferase, to yield the final pheromone, (11Z)-tetradecenyl acetate.[1]
Figure 1: Biosynthetic pathway of (11Z)-tetradecenyl acetate.
Quantitative Data
The kinetic parameters of fatty acyl-CoA reductases are essential for understanding their substrate preference and catalytic efficiency. While specific data for this compound is limited in the public domain, studies on FARs from various insect species provide valuable insights. For instance, the fatty acyl-CoA reductase from Spodoptera littoralis (Slit-FAR1) has been characterized with a range of acyl-CoA substrates.[4] The determination of Km and Vmax values for these enzymes allows for a comparative analysis of their activity towards different potential precursors in the pheromone blend.
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/µg protein) | Reference |
| (Z)-9-Tetradecenoyl-CoA | Spodoptera littoralis | 2.8 ± 0.5 | 120 ± 10 | [4] |
| (Z,E)-9,11-Tetradecadienoyl-CoA | Spodoptera littoralis | 1.9 ± 0.3 | 150 ± 15 | [4] |
| (Z,E)-9,12-Tetradecadienoyl-CoA | Spodoptera littoralis | 2.2 ± 0.4 | 140 ± 12 | [4] |
| Tetradecanoyl-CoA | Photobacterium phosphoreum | 5-10 | Not specified | [5] |
| Palmitoyl-CoA | Duck Uropygial Gland | 29 | Not specified | [6] |
Note: The table above presents kinetic data for various acyl-CoA substrates with different fatty acyl-CoA reductases to provide a comparative context. Specific kinetic data for this compound was not available in the cited literature.
Experimental Protocols
Purification of Insect Fatty Acyl-CoA Reductase
The purification of fatty acyl-CoA reductases is a critical step for their detailed characterization. The following protocol is a generalized procedure based on methods described for insect and bacterial FARs.[5][6]
Objective: To isolate and purify fatty acyl-CoA reductase from insect pheromone glands or a recombinant expression system.
Materials:
-
Insect pheromone glands or E. coli cells expressing the recombinant FAR.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF.
-
Wash Buffer: Lysis buffer with 20 mM imidazole (B134444).
-
Elution Buffer: Lysis buffer with 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
-
Gel filtration column (e.g., Superdex 200).
-
SDS-PAGE analysis equipment.
Procedure:
-
Cell Lysis:
-
For insect glands, homogenize the tissue in ice-cold Lysis Buffer.
-
For recombinant E. coli, resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.
-
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged FAR with a linear gradient of imidazole (20-250 mM) in Lysis Buffer.
-
-
Gel Filtration Chromatography:
-
Pool the fractions containing the FAR and concentrate using an appropriate ultrafiltration device.
-
Load the concentrated protein onto a gel filtration column pre-equilibrated with Lysis Buffer (without imidazole) to further purify and assess the oligomeric state.
-
-
Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.
Acyl-CoA Reductase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA reductase by monitoring the consumption of NADPH.
Objective: To determine the enzymatic activity of a purified FAR using this compound as a substrate.
Materials:
-
Purified fatty acyl-CoA reductase.
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM DTT.
-
(11Z)-tetradecenoyl-CoA substrate solution (in Assay Buffer).
-
NADPH solution (in Assay Buffer).
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, a specific concentration of this compound, and NADPH (typically 100-200 µM).
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified FAR to the reaction mixture.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADPH oxidation is directly proportional to the enzyme activity.
-
Calculation of Activity: Use the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1) to calculate the rate of substrate conversion.
-
Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the NADPH concentration saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Product Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of the fatty alcohol product.
Objective: To confirm the identity of the product of the FAR-catalyzed reaction as (11Z)-tetradecen-1-ol.
Materials:
-
Completed enzyme reaction mixture.
-
Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether).
-
Derivatizing agent (e.g., BSTFA for silylation).
-
GC-MS instrument.
-
Authentic standard of (11Z)-tetradecen-1-ol.
Procedure:
-
Extraction: After the enzyme reaction is complete, extract the fatty alcohol product from the aqueous reaction mixture using an appropriate organic solvent.
-
Derivatization (Optional but Recommended): Evaporate the organic solvent and derivatize the fatty alcohol to increase its volatility and improve chromatographic separation. Silylation is a common method.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification.
-
Identification: Compare the retention time and mass spectrum of the product with those of an authentic (11Z)-tetradecen-1-ol standard to confirm its identity.
Mandatory Visualizations
Figure 2: General experimental workflow for FAR characterization.
Figure 3: Reactants and products of the FAR-catalyzed reaction.
Conclusion
This technical guide has detailed the significance of this compound as a substrate for fatty acyl-CoA reductase in the biosynthesis of insect sex pheromones. While specific kinetic data for this particular substrate-enzyme pair remains to be extensively documented, the provided protocols for enzyme purification, activity assays, and product analysis offer a robust framework for researchers to conduct such investigations. The elucidation of the kinetic properties of FARs is paramount for understanding the regulation of pheromone biosynthesis and for the development of novel pest management technologies. The diagrams presented herein serve to visually summarize the complex biochemical and experimental processes, providing a clear and concise reference for professionals in the field. Further research into the substrate specificity and kinetic mechanisms of a wider range of insect FARs will undoubtedly contribute to a more comprehensive understanding of these vital biosynthetic pathways.
References
- 1. ent.iastate.edu [ent.iastate.edu]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of the acyl coenzyme A reductase component from a complex responsible for the reduction of fatty acids in bioluminescent bacteria. Properties and acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization, purification and characterization of fatty acyl-CoA reductase from duck uropygial gland - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of 11Z-Tetradecenoyl-CoA with Acyl-CoA Binding Proteins
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide explores the biochemical interaction between the insect pheromone precursor, 11Z-tetradecenoyl-CoA, and Acyl-CoA Binding Proteins (ACBPs). While direct quantitative binding data for this specific acyl-CoA is not available in current literature, this document synthesizes data from closely related long-chain acyl-CoAs to provide a robust framework for understanding this interaction. The guide details the biological context, quantitative binding affinities of analogous molecules, and the precise experimental protocols required for such measurements.
Introduction: The Role of ACBP in Insect Pheromone Biosynthesis
Acyl-CoA Binding Proteins (ACBPs) are small, highly conserved cytosolic proteins crucial for the intracellular transport and maintenance of the acyl-CoA pool.[1][2] In insects, ACBPs play a vital role in the biosynthesis of sex pheromones.[3][4] These pheromones are often fatty acid derivatives, and their synthesis requires the precise enzymatic modification of long-chain acyl-CoA precursors.
This compound is a key intermediate in the production of C14 moth sex pheromones. It is synthesized de novo from acetyl-CoA and subsequently modified by specific desaturases and reductases. ACBP is hypothesized to bind this compound in the pheromone gland, protecting it from hydrolysis and trafficking it between the enzymes of the biosynthetic pathway.[5] This process is under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which triggers the entire cascade.[6][7]
Signaling Pathway for Pheromone Production
The production of sex pheromones is initiated when PBAN binds to its G protein-coupled receptor on the pheromone gland cell membrane.[8] This activates a signaling cascade leading to the synthesis of specific acyl-CoA precursors. The diagram below illustrates the proposed pathway leading to a pheromone derived from this compound, highlighting the central role of ACBP.
Quantitative Data: ACBP Binding Affinities
Direct measurement of the dissociation constant (Kd) for the this compound:ACBP complex has not been reported. However, extensive research using Isothermal Titration Calorimetry (ITC) has characterized the high-affinity interaction between various ACBPs and other long-chain acyl-CoAs. ACBPs show a strong preference for acyl chains between 12 and 22 carbons, with Kd values typically in the low nanomolar to picomolar range.[1][9] The binding is primarily driven by enthalpic forces, with significant contributions from hydrophobic interactions with the acyl chain and polar interactions with the CoA moiety.[10]
The following table summarizes known dissociation constants for various acyl-CoAs with different ACBPs, providing a comparative baseline for the expected affinity of this compound.
| ACBP Source | Ligand (Acyl-CoA) | Chain Length | Dissociation Constant (Kd) | Method | Reference |
| Bovine | Octanoyl-CoA | C8:0 | 0.24 µM | ITC | [9] |
| Bovine | Dodecanoyl-CoA | C12:0 | 6.5 nM | ITC | [9] |
| Bovine | Hexadecanoyl-CoA | C16:0 | 0.045 pM | ITC | [9] |
| Rat | Oleoyl-CoA | C18:1 | 14 nM | Fluorimetry | [1] |
| Rat | Docosahexaenoyl-CoA | C22:6 | 16 nM | Fluorimetry | [1] |
| Rhodnius prolixus (Insect) | Lauroyl-CoA | C12:0 | Nanomolar range | ITC | [3] |
| Arabidopsis thaliana | Palmitoyl-CoA | C16:0 | Nanomolar range | ITC | [11] |
| Arabidopsis thaliana | Oleoyl-CoA | C18:1 | Nanomolar range | ITC | [11] |
Given that this compound is a C14:1 acyl-CoA, its binding affinity to insect ACBP is expected to be very high, likely with a Kd value in the low nanomolar range (1-20 nM), consistent with other long-chain unsaturated acyl-CoAs.
Experimental Protocols
The determination of binding affinity between an ACBP and an acyl-CoA ligand is most accurately achieved using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat released or absorbed during a binding event, allowing for the calculation of affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[12]
Protein Purification and Ligand Preparation
A prerequisite for any binding assay is the availability of highly pure protein and ligand.
Protocol 3.1.1: Recombinant ACBP Expression and Purification
-
Cloning and Expression: The coding sequence for the target ACBP is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., N-terminal His6-tag). The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture: An overnight starter culture is used to inoculate a larger volume of LB medium. Cells are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis is performed via sonication or high-pressure homogenization.[13]
-
Affinity Chromatography: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged ACBP is eluted with a high concentration of imidazole (e.g., 250-500 mM).[13]
-
Dialysis and Quality Control: The eluted protein is dialyzed overnight against the desired ITC buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) to remove imidazole. Protein concentration is determined (e.g., via Bradford assay or A280 measurement), and purity is assessed by SDS-PAGE.
Protocol 3.1.2: Acyl-CoA Ligand Preparation
-
Source: this compound should be sourced from a reputable commercial supplier. Purity should be >95%.
-
Quantification: The precise concentration of the acyl-CoA stock solution must be determined spectrophotometrically using an extinction coefficient (ε) at 260 nm.
-
Buffer Matching: The ligand must be dissolved or dialyzed into the exact same buffer batch as the protein to avoid heat artifacts from buffer mismatch during the ITC experiment.[14]
Isothermal Titration Calorimetry (ITC) Workflow
The following protocol outlines a typical ITC experiment for measuring ACBP-ligand interaction.
Protocol 3.2.1: ITC Measurement
-
Sample Preparation: The purified ACBP and the acyl-CoA ligand are thoroughly degassed under vacuum to prevent bubble formation in the calorimeter cell.[11]
-
Concentrations: A common starting point is to have the ACBP in the sample cell at a concentration of ~20-40 µM and the acyl-CoA ligand in the injection syringe at a concentration 10-15 times higher (~200-600 µM).[14]
-
Instrument Setup: The instrument (e.g., a MicroCal iTC200) is set to the desired experimental temperature, typically 25-30°C.[12] The reference cell is filled with deionized water.
-
Loading: The sample cell (volume ~200 µL) is carefully loaded with the ACBP solution, and the injection syringe (~40 µL) is loaded with the acyl-CoA solution.
-
Titration: The experiment is initiated. It consists of a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while the sample is stirred continuously. A preliminary small injection (e.g., 0.4 µL) is often discarded in the analysis.
-
Data Acquisition: The instrument records the differential power (DP) required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak corresponding to the binding event.
Protocol 3.2.2: Data Analysis
-
Integration: The raw data (power vs. time) is processed by integrating the area under each injection peak to yield the heat change per injection (kcal/mol).
-
Binding Isotherm: The heat change per mole of injectant is plotted against the molar ratio of ligand to protein in the cell.
-
Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site independent model). This fitting process yields the key parameters: the dissociation constant (Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH).
ITC Experimental Workflow Diagram
Conclusion and Future Directions
Acyl-CoA Binding Proteins are integral to fatty acid metabolism and, specifically in insects, to the production of essential chemical signals like sex pheromones. While the precise binding affinity of this compound with its cognate ACBP remains to be experimentally determined, comparative data strongly suggests a high-affinity interaction with a dissociation constant in the nanomolar range. Such an affinity is necessary for ACBP to effectively sequester the acyl-CoA precursor, protect it from degradation, and ensure its availability for the downstream enzymatic machinery of pheromone synthesis.[5][15]
For researchers in drug development, particularly those targeting insect pest control, understanding and quantifying this interaction is critical. The ACBP-acyl-CoA transport system presents a potential target for disruption. The detailed protocols provided herein offer a clear roadmap for the direct measurement of this and other related interactions, which would fill a key knowledge gap in the field. Future studies should focus on expressing insect-specific ACBPs and performing direct ITC measurements with synthesized this compound to validate the hypotheses presented in this guide.
References
- 1. Evolution of the acyl-CoA binding protein (ACBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of acyl-CoA-binding protein 5 from Rhodnius prolixus and its inhibition by RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A distinct Acyl-CoA binding protein (ACBP6) shapes tissue plasticity during nutrient adaptation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Acyl-CoA-binding protein (ACBP) can mediate intermembrane acyl-CoA transport and donate acyl-CoA for beta-oxidation and glycerolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein purification – Protein Expression and Purification Core Facility [embl.org]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11Z-Tetradecenoyl-CoA in Lipid Droplet Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism and energy homeostasis. Their biogenesis is a complex process initiated by the synthesis of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters (SEs), within the endoplasmic reticulum (ER). A critical prerequisite for this synthesis is the activation of fatty acids into their corresponding acyl-CoA thioesters. This technical guide focuses on the function of a specific monounsaturated long-chain acyl-CoA, 11Z-tetradecenoyl-CoA, in the formation of lipid droplets. While direct research on this compound is limited, this document extrapolates its function based on the well-established roles of other unsaturated acyl-CoAs. It covers the presumed biosynthetic pathway of this compound, its incorporation into neutral lipids, and the broader implications for lipid droplet dynamics. Furthermore, this guide provides detailed experimental protocols and conceptual diagrams to facilitate further research into the specific contributions of this compound to lipid metabolism.
Introduction to Lipid Droplet Biogenesis
Lipid droplets are no longer considered inert fat depots but are recognized as highly dynamic organelles involved in storing, transporting, and metabolizing lipids.[1] Their formation is a fundamental cellular process, initiated by the accumulation of neutral lipids between the leaflets of the endoplasmic reticulum (ER) membrane.[2] This process is tightly regulated and involves a series of enzymatic reactions. The key steps in LD biogenesis are:
-
Fatty Acid Activation: Fatty acids are converted to their metabolically active form, fatty acyl-CoAs, by acyl-CoA synthetases (ACSs).[2]
-
Neutral Lipid Synthesis: Fatty acyl-CoAs serve as substrates for the synthesis of triacylglycerols (TAGs) and sterol esters (SEs). Diacylglycerol O-acyltransferase (DGAT) and acyl-CoA:cholesterol acyltransferase (ACAT) are the key enzymes in this step.[3][4]
-
Lens Formation and Budding: The newly synthesized neutral lipids accumulate within the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a mature lipid droplet, enclosed by a phospholipid monolayer derived from the ER.[2]
The Role of this compound
While direct experimental evidence specifically detailing the role of this compound in lipid droplet formation is scarce, its function can be inferred from the established biochemistry of long-chain fatty acyl-CoAs. This compound is the activated form of 11-tetadecenoic acid (myristoleic acid, C14:1n-3).
Biosynthesis of this compound
The synthesis of this compound is expected to follow the general pathway for the synthesis of monounsaturated fatty acyl-CoAs. This involves the desaturation of a saturated fatty acyl-CoA precursor. The most likely pathway is the desaturation of myristoyl-CoA (tetradecanoyl-CoA) by a Δ11-desaturase. However, the more common desaturase in mammals is Stearoyl-CoA Desaturase (SCD), a Δ9-desaturase, which converts myristoyl-CoA to (9Z)-tetradecenoyl-CoA (myristoleoyl-CoA).[5][6] The existence and specificity of a Δ11-desaturase for 14-carbon chains in mammals is not well-documented. It is possible that other enzyme systems or pathways could lead to the formation of the double bond at the 11th position.
Figure 1. Hypothetical biosynthesis of this compound.
Incorporation into Triacylglycerols
Once synthesized, this compound serves as a substrate for the synthesis of neutral lipids. The key enzymes in this process are the diacylglycerol O-acyltransferases, DGAT1 and DGAT2, which catalyze the final step of TAG synthesis.[3][4] These enzymes esterify a fatty acyl-CoA to a diacylglycerol (DAG) molecule. Given that DGAT enzymes have broad substrate specificity, it is highly probable that this compound can be incorporated into the TAG backbone.
Figure 2. Incorporation of this compound into TAG.
Quantitative Data and Expected Effects
There is a lack of specific quantitative data on the effects of this compound on lipid droplet formation. However, based on studies of other monounsaturated fatty acids like oleic acid, we can hypothesize the following outcomes.
| Parameter | Expected Effect of this compound Supplementation | Rationale |
| Lipid Droplet Number | Increase | Increased availability of substrate for TAG synthesis leads to the nucleation of new lipid droplets. |
| Lipid Droplet Size | Increase | Continued incorporation of TAGs containing 11Z-tetradecenoate would lead to the expansion of existing lipid droplets. |
| Total Cellular Triacylglycerol Content | Increase | Direct contribution as a substrate for TAG synthesis. |
| Cellular Viability | Neutral to Protective | Monounsaturated fatty acids are generally less lipotoxic than saturated fatty acids and can channel excess fatty acids into neutral lipid storage, thus preventing cellular stress. |
Experimental Protocols
To investigate the specific function of this compound, the following experimental protocols can be adapted.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Use relevant cell models for lipid metabolism studies, such as Huh7 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), or primary hepatocytes.
-
Fatty Acid Preparation: Dissolve 11-tetadecenoic acid in ethanol (B145695) and then conjugate to fatty acid-free bovine serum albumin (BSA) in a 5:1 molar ratio in serum-free culture medium.
-
Treatment: Incubate cells with the 11-tetadecenoic acid-BSA complex at various concentrations (e.g., 50-200 µM) for different time points (e.g., 6-24 hours).
Lipid Droplet Staining and Visualization
-
Staining: After treatment, fix the cells with 4% paraformaldehyde. Stain with a neutral lipid dye such as BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) for 15-30 minutes.
-
Microscopy: Visualize lipid droplets using fluorescence microscopy or confocal microscopy.
-
Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify lipid droplet number, size, and total fluorescence intensity per cell.
Lipid Extraction and Analysis by Mass Spectrometry
-
Extraction: After treatment, wash cells with PBS and scrape into methanol. Perform lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).
-
Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the specific lipid species, including TAGs containing 11-tetadecenoate.
Figure 3. Experimental workflow for studying this compound.
Potential Signaling Pathways
While direct signaling roles for this compound are unknown, its precursor, myristoleic acid, has been shown to have signaling functions. Studies have suggested that myristoleic acid can influence cellular processes such as inflammation and bone metabolism.[5][6] It is plausible that this compound or its derivatives could act as signaling molecules, potentially through interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) or by influencing the activity of signaling enzymes. Further research is needed to explore these possibilities.
Conclusion and Future Directions
The role of this compound in lipid droplet formation is an understudied area of lipid metabolism. Based on our understanding of lipid biochemistry, it is highly likely that this monounsaturated long-chain acyl-CoA participates in the synthesis of triacylglycerols, thereby contributing to the biogenesis and growth of lipid droplets. Future research should focus on:
-
Elucidating the specific desaturase(s) responsible for the synthesis of 11-tetadecenoic acid in mammalian cells.
-
Performing quantitative studies to determine the precise impact of this compound on lipid droplet dynamics.
-
Investigating the substrate preference of DGAT and other acyltransferases for this compound.
-
Exploring potential signaling roles of this compound and its metabolic derivatives.
A deeper understanding of the function of specific acyl-CoAs like this compound will provide a more nuanced view of the regulation of lipid droplet formation and its implications for metabolic diseases.
References
- 1. metabolon.com [metabolon.com]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Role of Free Fatty Acids in Physiological Conditions and Mitochondrial Dysfunction [scirp.org]
An In-depth Technical Guide to the Evolutionary Significance of 11Z-Tetradecenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper explores the pivotal role of (Z)-11-tetradecenoyl-CoA, an acyl-CoA thioester, in the evolution of chemical communication, particularly within insects. It serves as a crucial intermediate in the biosynthesis of a vast array of species-specific sex pheromones, primarily in Lepidoptera (moths and butterflies). The evolutionary trajectory of this molecule is intrinsically linked to the diversification of the desaturase enzymes responsible for its synthesis, providing a compelling example of how changes in metabolic pathways can drive speciation and reproductive isolation.
Introduction: The Central Role of 11Z-Tetradecenoyl-CoA in Chemical Signaling
Chemical communication is a fundamental biological process, and in insects, it is heavily reliant on pheromones.[1] These chemical signals mediate critical behaviors such as mating, aggregation, and alarm responses. Type-I lepidopteran sex pheromones are typically C10-C18 unsaturated fatty alcohols, aldehydes, or acetate (B1210297) esters.[2] Their biosynthesis originates from standard fatty acid metabolism, but diverges through the action of specialized enzymes to create highly specific structures.[3]
At the heart of this diversification lies this compound. This molecule is not just a metabolic intermediate; it is a key precursor whose formation is a critical control point in the production of many pheromone components.[4] It is synthesized from its saturated counterpart, tetradecanoyl-CoA (myristoyl-CoA), through the action of a Δ11-desaturase enzyme, which introduces a double bond at the 11th carbon position. The subsequent modifications of this compound—including chain shortening, reduction to an alcohol, oxidation to an aldehyde, or esterification to an acetate—give rise to the final, active pheromone molecules.[5] The evolutionary significance of this compound is therefore tied to the evolution of the enzymes that produce and modify it, which collectively contribute to the vast diversity of insect chemical signals.
Biosynthesis Pathway: From Fatty Acid to Pheromone
The de novo biosynthesis of Type-I insect sex pheromones is a multi-step process occurring in specialized pheromone gland cells. The pathway begins with acetyl-CoA and follows the general fatty acid synthesis route to produce saturated fatty acyl-CoAs, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18).[2] From here, a series of modifications, including desaturation and chain-shortening, generates the specific pheromone precursor.
The formation of this compound is a key desaturation step. This process is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which, upon binding to its receptor, triggers a signaling cascade that activates the enzymes involved in the pathway.[2][3]
Evolutionary Dynamics of Acyl-CoA Desaturases
The evolutionary novelty in pheromone biosynthesis arises primarily from the acyl-CoA desaturase gene family.[6][7] These enzymes, homologous to the integral membrane desaturases involved in lipid metabolism, have undergone significant expansion and functional divergence in insects.[8][9] This diversification has enabled the production of a wide array of unsaturated fatty acyl-CoAs with varying chain lengths, double bond positions, and stereochemistry, which are the direct precursors to different pheromone components.
Phylogenetic studies reveal that the insect desaturase gene family is ancient and characterized by multiple subfamilies that have experienced different rates of gene gain and loss.[6][10] In some insect lineages, such as ants, there are particularly large expansions of certain desaturase subfamilies, which may correspond to an increased demand for chemical signal complexity in social communication.[6][7] Despite these expansions, the desaturase genes are predominantly under strong purifying selection, suggesting that their functions, once evolved, are highly conserved.[6][7] The evolution of novel pheromone blends, therefore, appears to be driven by a combination of gene duplication events followed by functional differentiation and changes in gene expression patterns.[6]
Data Presentation: Desaturase Product Profiles
The functional characterization of desaturase enzymes provides quantitative insight into their role in generating pheromone diversity. When a desaturase gene is expressed in a heterologous system like yeast, its specific activity on various fatty acid substrates can be precisely measured.
Table 1: Product Profile of Sls-FL3 Δ11-Desaturase from Spodoptera littoralis Data sourced from Llenín et al. (2009).[4] The enzyme was expressed in yeast fed with palmitic acid (16:0).
| Product | Stereoisomer | Relative Percentage |
| Tetradecenoic Acid | (E)-11 | 5% |
| Tetradecenoic Acid | (Z)-11 | 4% |
| Hexadecenoic Acid | (Z)-11 | 60% |
| Octadecenoic Acid | (Z)-11 | 31% |
This table demonstrates that a single desaturase can produce multiple products from a single precursor, including the (Z)-11 and (E)-11 isomers that can be precursors to this compound and its E-isomer counterpart. The relative ratios of these products are critical in defining the final species-specific pheromone blend.
Pheromone Biosynthesis Activating Neuropeptide (PBAN) Signaling
In many moth species, the biosynthesis of sex pheromones is not constitutive but is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[3][11] PBAN is released from the subesophageal ganglion and travels via the hemolymph to the pheromone gland. There, it binds to a G protein-coupled receptor (GPCR) on the cell membrane, initiating a signal transduction cascade that results in an influx of extracellular Ca²⁺.[2] This calcium influx is a key step in activating the enzymes of the biosynthetic pathway, including desaturases and reductases, thereby stimulating the production of pheromones.
References
- 1. Evolutionary origin of insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of putative Type-I sex pheromone biosynthesis-related genes expressed in the female pheromone gland of Streltzoviella insularis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of the insect desaturase gene family with an emphasis on social Hymenoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of the integral membrane desaturase gene family in moths and flies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of the integral membrane desaturase gene family in moths and flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ent.iastate.edu [ent.iastate.edu]
The Pivotal Role of (11Z)-tetradecenoyl-CoA in Insect Chemical Ecology: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z)-tetradecenoyl-CoA is a critical intermediate in the biosynthesis of Type-I sex pheromones in a vast number of moth species. As a direct product of Δ11-desaturation of myristoyl-CoA, this C14 unsaturated acyl-CoA thioester stands at a key metabolic crossroads, channeling fatty acid metabolism towards the production of species-specific chemical signals essential for mate attraction and reproductive success. Understanding the intricate enzymatic processes that govern its formation and subsequent modification is paramount for the development of novel and sustainable pest management strategies. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and key enzymes involved in the metabolism of (11Z)-tetradecenoyl-CoA, supplemented with experimental protocols and pathway visualizations to facilitate further research and application in chemical ecology and drug development.
Introduction to (11Z)-tetradecenoyl-CoA in Insect Chemical Ecology
Insect chemical communication is a cornerstone of their behavior, mediating interactions related to mating, aggregation, alarm, and social organization. Among these chemical signals, sex pheromones are of particular interest due to their high specificity and potency. The majority of moth sex pheromones are classified as Type-I, which are C10-C18 unsaturated fatty alcohols, aldehydes, or acetate (B1210297) esters. The biosynthesis of these compounds originates from primary fatty acid metabolism, with (11Z)-tetradecenoyl-CoA emerging as a frequent and crucial precursor.
The formation of (11Z)-tetradecenoyl-CoA is a pivotal step, as the introduction of the Z11 double bond into the 14-carbon fatty acyl chain is a key determinant of the final pheromone structure. Subsequent enzymatic modifications, including reduction, oxidation, and acetylation, generate the diverse array of pheromone components that create a species-specific chemical signature. The enzymes involved in this pathway, particularly the desaturases and reductases, exhibit remarkable specificity and are the subject of intense research for their potential as targets for pest control and as biocatalysts for the green synthesis of pheromones.
Biosynthesis of (11Z)-tetradecenoyl-CoA and Downstream Pheromone Components
The biosynthesis of sex pheromones from (11Z)-tetradecenoyl-CoA is a multi-step enzymatic process primarily occurring in the specialized pheromone glands of female moths. The general pathway can be delineated as follows:
-
De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of saturated fatty acids, primarily palmitoyl-CoA (C16) and myristoyl-CoA (C14), from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).
-
Δ11-Desaturation: The key step in the formation of the precursor is the introduction of a double bond at the 11th position of the fatty acyl-CoA chain. A specific Δ11-desaturase enzyme catalyzes the conversion of myristoyl-CoA to (11Z)-tetradecenoyl-CoA. This enzyme is a critical determinant of the final pheromone structure.
-
Reduction to Fatty Alcohol: The resulting (11Z)-tetradecenoyl-CoA is then reduced to its corresponding alcohol, (11Z)-tetradecen-1-ol, by a fatty acyl reductase (FAR). These enzymes often exhibit broad substrate specificity but can influence the final ratio of pheromone components.
-
Functional Group Modification: The (11Z)-tetradecen-1-ol can be the final pheromone component or can undergo further modifications:
-
Oxidation: An alcohol oxidase can convert the fatty alcohol to the corresponding aldehyde, (11Z)-tetradecenal.
-
Acetylation: An acetyltransferase can esterify the fatty alcohol to produce (11Z)-tetradecenyl acetate.
-
The precise combination and ratio of these final products constitute the species-specific pheromone blend.
Hormonal Regulation
The entire biosynthetic pathway is under tight hormonal control, primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] PBAN, released from the subesophageal ganglion, acts on the pheromone gland to stimulate key enzymatic steps, including the activity of acetyl-CoA carboxylase and fatty acyl reductases, thereby controlling the timing and rate of pheromone production.[2]
Pheromone Release
The final pheromone components are stored in the pheromone gland and released into the environment during a behavior known as "calling".[3] The release is a physical process, often involving the eversion of the pheromone gland to expose it to the air, and can be influenced by circadian rhythms and environmental cues.[1][3] The rate of release is a critical factor in attracting mates over a distance.[4]
Key Enzymes and Their Properties
The specificity of the pheromone blend is largely determined by the enzymatic machinery of the pheromone gland. The Δ11-desaturases and fatty acyl reductases are of particular importance.
Δ11-Fatty Acyl Desaturase
-
Function: Introduces a cis double bond between carbons 11 and 12 of a C14 fatty acyl-CoA.
-
Substrate: Myristoyl-CoA (tetradecanoyl-CoA).
-
Product: (11Z)-tetradecenoyl-CoA.
-
Characteristics: These enzymes are membrane-bound proteins located in the endoplasmic reticulum. Their substrate specificity is a key factor in determining the carbon chain length of the resulting pheromone precursor. While some desaturases are highly specific, others can act on a range of fatty acyl-CoAs.[5]
Fatty Acyl Reductase (FAR)
-
Function: Reduces the thioester group of a fatty acyl-CoA to a primary alcohol.
-
Substrate: (11Z)-tetradecenoyl-CoA and other fatty acyl-CoAs.
-
Product: (11Z)-tetradecen-1-ol.
-
Characteristics: FARs are also typically located in the endoplasmic reticulum.[6] Many pheromone gland-specific FARs exhibit broad substrate specificity, being able to reduce a variety of saturated and unsaturated fatty acyl-CoAs of different chain lengths.[7][8] However, their relative activities towards different substrates can influence the final ratio of alcohol precursors and, consequently, the pheromone blend.[9][10]
Data Presentation
Table 1: Hypothetical Kinetic Parameters of a Moth Δ11-Desaturase
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Relative Activity (%) |
| Myristoyl-CoA (C14:0) | 15 | 150 | 100 |
| Palmitoyl-CoA (C16:0) | 50 | 30 | 20 |
| Stearoyl-CoA (C18:0) | >100 | <5 | <3 |
Note: This table is a representative example. Actual values can vary significantly between species and experimental conditions.
Table 2: Substrate Specificity of a Moth Fatty Acyl Reductase (FAR)
| Substrate | Relative Conversion Rate (%) |
| (9Z)-Tetradecenoyl-CoA | 100 |
| (11Z)-Tetradecenoyl-CoA | 85 |
| Tetradecanoyl-CoA | 70 |
| (11Z)-Hexadecenoyl-CoA | 60 |
| Hexadecanoyl-CoA | 50 |
Data adapted from studies on heliothine moths, showing a preference for C14 acyl-CoAs.[7] The relative conversion rates are often determined through heterologous expression studies.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the biosynthesis of pheromones involving (11Z)-tetradecenoyl-CoA.
Protocol for Heterologous Expression of Desaturases and Reductases in Saccharomyces cerevisiae
This protocol allows for the functional characterization of candidate genes identified from pheromone gland transcriptomes.
1. Gene Cloning and Vector Construction: a. Amplify the full-length open reading frame (ORF) of the candidate desaturase or reductase gene from pheromone gland cDNA using PCR with gene-specific primers containing restriction sites. b. Digest the PCR product and a yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes. c. Ligate the gene insert into the expression vector. d. Transform the ligation product into Escherichia coli for plasmid amplification and sequence verification.
2. Yeast Transformation: a. Prepare competent S. cerevisiae cells (e.g., strain INVSc1) using the lithium acetate method. b. Transform the yeast cells with the expression vector containing the gene of interest. c. Select for transformed yeast on appropriate synthetic defined medium lacking uracil (B121893) (SD-Ura).
3. Expression and Substrate Feeding: a. Inoculate a single colony of transformed yeast into 5 mL of SD-Ura medium with 2% glucose and grow overnight at 30°C. b. Inoculate the overnight culture into 50 mL of SD-Ura medium with 2% raffinose (B1225341) and grow to an OD600 of ~0.8. c. Induce gene expression by adding galactose to a final concentration of 2%. d. Simultaneously, supplement the culture with the appropriate fatty acid substrate (e.g., myristic acid for a Δ11-desaturase) to a final concentration of 0.5 mM. e. Incubate the culture for 48-72 hours at 30°C.
4. Lipid Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Saponify the cell pellet by refluxing with 1 M KOH in 90% methanol (B129727) for 1 hour at 80°C. c. Acidify the mixture with HCl and extract the fatty acids with hexane (B92381). d. Methylate the fatty acids by adding BF3-methanol and heating at 60°C for 10 minutes. e. Extract the fatty acid methyl esters (FAMEs) with hexane and analyze by GC-MS.
Protocol for In Vitro Enzyme Assay for Fatty Acyl Reductase (FAR)
This protocol is for determining the activity and substrate specificity of a FAR enzyme expressed in a heterologous system (e.g., yeast microsomes).
1. Preparation of Microsomes: a. Grow the yeast culture expressing the FAR gene as described above. b. Harvest the cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors). c. Lyse the cells using glass beads and vortexing. d. Centrifuge the lysate at low speed to remove cell debris. e. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. f. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Enzyme Assay: a. Prepare a reaction mixture containing:
- 100 mM phosphate (B84403) buffer (pH 7.0)
- 1 mM NADPH
- 50 µg of microsomal protein
- 10 µM of the fatty acyl-CoA substrate (e.g., (11Z)-tetradecenoyl-CoA) b. Initiate the reaction by adding the substrate. c. Incubate the reaction at 30°C for 30-60 minutes. d. Stop the reaction by adding a solution of 1 M KOH in methanol.
3. Product Extraction and Analysis: a. Saponify the reaction mixture and extract the fatty alcohols with hexane. b. Analyze the hexane extract by GC-MS to identify and quantify the fatty alcohol products.
Protocol for GC-MS Analysis of Pheromone Gland Extracts
This protocol outlines the steps for analyzing the fatty acyl-CoA and final pheromone components from insect pheromone glands.
1. Pheromone Gland Dissection and Extraction: a. Dissect the pheromone glands from female moths during their calling period. b. For analysis of final pheromone components, place the gland directly into a vial containing a small volume of hexane (e.g., 50 µL) and extract for 30 minutes. c. For analysis of fatty acyl-CoAs, the extraction procedure is more complex, often involving quenching of metabolic activity and derivatization steps. A common method is to homogenize the glands in an acidic solvent followed by solid-phase extraction.
2. Sample Preparation for GC-MS: a. For fatty acyl-CoA analysis, the extracted fatty acids are typically converted to their methyl esters (FAMEs) for better volatility and chromatographic separation. b. For analysis of final pheromone components (alcohols, aldehydes, acetates), the hexane extract can often be injected directly into the GC-MS.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Injector Temperature: 250°C.
- Oven Program: A temperature gradient is used to separate the components, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-450. c. Compound Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards.
Mandatory Visualizations
Biosynthetic Pathway of (11Z)-tetradecenyl Acetate
Caption: Biosynthetic pathway of (11Z)-tetradecenyl acetate from acetyl-CoA.
Hormonal Regulation and Release Signaling Pathway
Caption: Hormonal regulation and release pathway of moth sex pheromones.
Experimental Workflow for Functional Characterization of a Putative Desaturase
Caption: Workflow for the functional characterization of a desaturase gene.
Conclusion
(11Z)-tetradecenoyl-CoA is a linchpin in the biosynthesis of a wide array of moth sex pheromones. The enzymes that produce and modify this key intermediate, particularly the Δ11-desaturases and fatty acyl reductases, represent prime targets for the development of innovative pest management strategies. A thorough understanding of their structure, function, and regulation is essential for harnessing their potential. This technical guide has provided a foundational overview of the role of (11Z)-tetradecenoyl-CoA in insect chemical ecology, supplemented with practical experimental protocols and visual aids to spur further investigation. Future research focusing on the detailed kinetic characterization of these enzymes and the elucidation of the complete signaling and transport pathways will undoubtedly open new avenues for the sustainable control of insect pests and the biotechnological production of valuable semiochemicals.
References
- 1. Release mechanism of sex pheromone in the female gypsy moth Lymantria dispar: a morpho-functional approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular localization of the fatty acyl reductase involved in pheromone biosynthesis in the tobacco budworm, Heliothis virescens (Noctuidae: Lepidoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 6. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-selective fatty acyl reductases from four heliothine moths influence the specific pheromone composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Cellular Localization of 11Z-Tetradecenoyl-CoA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular localization of 11Z-tetradecenoyl-CoA synthesis, a critical step in the biosynthesis of various signaling molecules, including insect pheromones. The synthesis of this specific unsaturated fatty acyl-CoA is primarily catalyzed by the enzyme Δ11-desaturase, a membrane-bound acyl-CoA desaturase. This document details the subcellular location of this enzymatic activity, presents quantitative data from relevant studies, outlines detailed experimental protocols for its investigation, and illustrates the key pathways and workflows using logical diagrams. The primary audience for this guide includes researchers in biochemistry, entomology, and drug development who are interested in the metabolism of fatty acids and the identification of potential targets for pest control or therapeutic intervention.
Introduction
This compound is an unsaturated fatty acyl-coenzyme A ester that serves as a crucial precursor in the biosynthesis of a variety of biologically active molecules. In the realm of chemical ecology, it is a key intermediate in the production of sex pheromones in numerous moth species (Lepidoptera). The introduction of a double bond at the Δ11 position of a saturated C14 acyl-CoA chain is the rate-limiting and specificity-determining step in these pathways. Understanding the precise subcellular location of this synthesis is paramount for elucidating the regulation of these biosynthetic pathways and for the development of targeted inhibitors.
This guide will focus on the evidence supporting the primary site of this compound synthesis and the experimental approaches used to determine this localization.
The Key Enzyme: Δ11-Desaturase
The synthesis of this compound from myristoyl-CoA is catalyzed by a specific fatty acyl-CoA desaturase, namely a Δ11-desaturase.[1][2] These enzymes are part of a larger family of non-heme iron-containing enzymes that introduce double bonds into fatty acyl chains. In insects, these desaturases are crucial for generating the vast diversity of unsaturated fatty acids used in communication and metabolism.[1][2]
Subcellular Localization of Δ11-Desaturase
Extensive research on various insect species has demonstrated that fatty acyl-CoA desaturases, including the Δ11-desaturase responsible for this compound synthesis, are integral membrane proteins. The consensus from numerous studies points to the endoplasmic reticulum (ER) as the primary site of their activity.[3] This localization is consistent with the membrane-bound nature of these enzymes and their requirement for electron transport chains, which are also embedded in the ER membrane.
In the context of insect pheromone biosynthesis, the Δ11-desaturase is highly expressed in the specialized cells of the pheromone gland.[2][4] Subcellular fractionation studies of these glands consistently show the highest desaturase activity in the microsomal fraction, which is rich in ER membranes.[5] While the fat body is the primary site for general lipid metabolism in insects, the specialized desaturases for pheromone production are often localized specifically in the pheromone gland's ER.[2][6]
Data Presentation: Subcellular Distribution of Δ11-Desaturase Activity
The following table summarizes representative quantitative data on the distribution of Δ11-desaturase activity in subcellular fractions isolated from the pheromone gland of a model moth species, Spodoptera littoralis. The data is hypothetical but based on the expected outcomes from published research.
| Subcellular Fraction | Marker Enzyme | Marker Enzyme Activity (nmol/min/mg protein) | Δ11-Desaturase Activity (pmol/min/mg protein) | % of Total Δ11-Desaturase Activity |
| Homogenate | - | - | 15.2 | 100% |
| Nuclear Fraction | DNA Polymerase | 120.5 | 1.8 | 3% |
| Mitochondrial Fraction | Cytochrome c oxidase | 250.8 | 3.5 | 6% |
| Microsomal Fraction | Glucose-6-phosphatase | 310.2 | 85.7 | 85% |
| Cytosolic Fraction | Lactate dehydrogenase | 450.1 | 2.1 | 6% |
Table 1: Hypothetical Distribution of Δ11-Desaturase Activity in Subcellular Fractions of Moth Pheromone Gland. The data illustrates the significant enrichment of Δ11-desaturase activity in the microsomal fraction, which is indicative of its localization in the endoplasmic reticulum.
Experimental Protocols
Subcellular Fractionation of Insect Pheromone Glands
This protocol describes the isolation of subcellular fractions from insect pheromone glands by differential centrifugation.
Materials:
-
Pheromone glands from adult female moths
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Dissect pheromone glands from chilled moths in ice-cold homogenization buffer.
-
Homogenize the tissue gently using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet the nuclear fraction.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction (ER).
-
The final supernatant is the cytosolic fraction.
-
Resuspend each pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).
-
Perform marker enzyme assays to assess the purity of each fraction.
Enzymatic Assay for Δ11-Desaturase Activity
This protocol measures the conversion of a radiolabeled saturated fatty acyl-CoA to its unsaturated product.
Materials:
-
Subcellular fractions (homogenate, nuclear, mitochondrial, microsomal, cytosolic)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 1.5 mM NADH, 5 mM MgCl2, 2 mM ATP, 0.5 mM CoASH)
-
[1-¹⁴C]Myristoyl-CoA (substrate)
-
Unlabeled myristoyl-CoA
-
Reaction termination solution (e.g., 10% KOH in methanol)
-
Thin-layer chromatography (TLC) plates (silica gel G, silver nitrate (B79036) impregnated)
-
Scintillation counter and fluid
Procedure:
-
In a microcentrifuge tube, combine the assay buffer, a specific amount of protein from a subcellular fraction, and a mixture of labeled and unlabeled myristoyl-CoA.
-
Initiate the reaction by adding NADH.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the termination solution.
-
Saponify the lipids by heating at 80°C for 60 minutes.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Evaporate the hexane and redissolve the fatty acid methyl esters in a small volume of hexane.
-
Separate the saturated and unsaturated fatty acid methyl esters using silver nitrate TLC.
-
Scrape the spots corresponding to the saturated and unsaturated products into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity as pmol of product formed per minute per mg of protein.
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from acetyl-CoA.
Experimental Workflow for Subcellular Localization
Caption: Workflow for determining the subcellular localization.
Regulation of Pheromone Biosynthesis
Caption: Hormonal regulation of moth pheromone biosynthesis.
Conclusion
The synthesis of this compound is a highly localized process, occurring predominantly in the endoplasmic reticulum of specialized cells, such as those found in insect pheromone glands. This localization is critical for the efficient production of pheromone precursors and is tightly regulated by hormonal signals. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this and similar biosynthetic pathways. A thorough understanding of the cellular machinery involved in the production of these vital signaling molecules opens avenues for the development of novel and specific inhibitors for pest management and for the exploration of related pathways in other organisms for potential therapeutic applications.
References
- 1. Knockout of the delta11-desaturase SfruDES1 disrupts sex pheromone biosynthesis, mating and oviposition in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of Δ11-desaturase gene expression in the pheromone gland of Mamestra brassicae (Lepidoptera; Noctuidae) during pheromonogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid induction of microsomal delta 12(omega 6)-desaturase activity in chilled Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publication : USDA ARS [ars.usda.gov]
Regulation of 11Z-Tetradecenoyl-CoA Biosynthesis in Moths: A Technical Guide for Researchers
Abstract
The biosynthesis of sex pheromones in moths is a highly regulated and specific process, critical for reproductive success. A vast number of moth species utilize Type I pheromones, which are C10-C18 fatty acid derivatives. A key intermediate in the production of many C14 pheromone components is (Z)-11-tetradecenoyl-CoA (Z11-14:CoA). The synthesis of this precursor is a multi-step enzymatic process, beginning with acetyl-CoA and culminating in a highly specific desaturation reaction. The regulation of this pathway is complex, involving hormonal control, transcriptional activation of specific enzymes, and substrate-level management within the pheromone gland. Understanding these regulatory mechanisms is paramount for developing novel pest management strategies, such as disrupting pheromone communication or enabling biotechnological production of pheromones. This technical guide provides an in-depth overview of the biosynthetic pathway of Z11-14:CoA, details its multi-level regulation, summarizes key quantitative data, and presents standardized protocols for the functional analysis of the enzymes involved.
The Biosynthetic Pathway of 11Z-Tetradecenoyl-CoA
The production of Z11-14:CoA is a specialized branch of the fatty acid synthesis pathway occurring within the pheromone gland cells of female moths. The pathway can be divided into two major stages: the synthesis of the saturated C14 precursor and the critical desaturation step.
De Novo Synthesis of Myristoyl-CoA (14:CoA)
The pathway begins with the ubiquitous precursor, acetyl-CoA.[1]
-
Carboxylation of Acetyl-CoA: The first committed and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA.[2] This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme that is a key regulatory point in overall fatty acid metabolism.[2][3][4]
-
Fatty Acid Elongation: The Fatty Acid Synthase (FAS) complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain.[1] While the primary products of FAS in most tissues are palmitate (C16) and stearate (B1226849) (C18), the pheromone gland's enzymatic machinery ensures the availability of the C14 precursor, myristate (as myristoyl-CoA).[5]
The Critical Desaturation Step
The defining step in the biosynthesis of Z11-14:CoA is the introduction of a carbon-carbon double bond at the 11th position of the myristoyl-CoA backbone.
-
Δ11-Desaturation: This reaction is catalyzed by a highly specific acyl-CoA Δ11-desaturase . These enzymes exhibit remarkable substrate specificity, acting preferentially on C14 acyl chains, and stereospecificity, producing predominantly the Z (cis) isomer.[6] For example, the Δ11-desaturase from the redbanded leafroller moth, Argyrotaenia velutinana, is known to act specifically on myristoyl-CoA, producing both Z11 and E11 isomers, and shows no activity with C16 or C18 precursors.[6]
Alternative Pathways and Further Modifications
While direct desaturation of myristoyl-CoA is a primary route, moths can employ alternative strategies. Some species may produce a longer unsaturated fatty acid, such as (Z)-11-hexadecenoic acid (from palmitoyl-CoA), which is then subjected to one or more cycles of limited β-oxidation (chain-shortening) to yield Z11-14:CoA.[7][8]
Once synthesized, this compound serves as a branch point. It is typically reduced by a pheromone gland-specific fatty-acyl reductase (pgFAR) to the corresponding alcohol, (Z)-11-tetradecenol.[9][10][11] This alcohol may be the final pheromone component or can be further modified by an oxidase to an aldehyde or by an acetyltransferase to an acetate (B1210297) ester.[1]
Regulation of the Biosynthetic Pathway
The synthesis of pheromones is tightly controlled to coincide with the female's calling behavior, which typically occurs during a specific period of the scotophase (dark cycle). This regulation is achieved through a hierarchical system of hormonal, enzymatic, and substrate-level controls.
Hormonal Regulation by PBAN
The primary trigger for pheromone production in most moths is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) .[12][13]
-
PBAN Release: This 33-amino acid peptide is synthesized in the subesophageal ganglion and released into the hemolymph in a circadian rhythm.[14]
-
Receptor Binding: PBAN travels to the pheromone gland and binds to a specific G-protein coupled receptor (PBAN-R) on the surface of the gland's epithelial cells.[15][16]
-
Signal Transduction: Binding of PBAN to its receptor initiates a signal transduction cascade. A key and conserved feature of this cascade is the influx of extracellular Ca²⁺ into the cell, which acts as a second messenger.[14][17] Depending on the moth species, this Ca²⁺ signal can activate downstream pathways involving calcineurin, protein kinase C (PKC), and other kinases.[17]
-
Enzyme Activation: The ultimate effect of the PBAN signaling cascade is the activation of key rate-limiting enzymes in the biosynthetic pathway. Evidence strongly suggests that in many species, PBAN signaling targets ACC, the enzyme controlling the production of malonyl-CoA from acetyl-CoA, thereby increasing the flux of precursors into the fatty acid synthesis pathway.[3][18]
Transcriptional and Substrate-Level Regulation
Beyond acute hormonal control, the capacity for pheromone synthesis is determined by the specific expression of biosynthetic genes and the management of metabolic pools.
-
Transcriptional Control: The genes encoding key enzymes, particularly the specific desaturases and reductases that define the final pheromone components, are highly and specifically expressed in the pheromone gland.[11][19] Transcriptome analysis of pheromone glands is a primary method for identifying these crucial candidate genes.[19][20]
-
Substrate Pooling: Studies using stable isotope tracers have revealed that pheromone biosynthesis does not draw from the total fatty acid pool within the gland. Instead, a small, metabolically active pool of acyl-CoA thioesters is rapidly converted into pheromones.[5] A much larger pool of fatty acids is stored in glycerolipids and appears to be less accessible for pheromone production, potentially serving as a reserve or a "dead-end" pool over short time scales.[5] This partitioning ensures that hormonal signals can trigger a rapid and direct biosynthetic response.
Quantitative Data Presentation
The precise outcome of the biosynthetic pathway is determined by enzyme kinetics and substrate availability. Functional assays in heterologous systems have provided key quantitative insights.
Table 1: Product Ratios of Characterized Moth Δ11-Desaturases
| Species | Enzyme | Substrate(s) | Products | Product Ratio | Citation(s) |
|---|---|---|---|---|---|
| Argyrotaenia velutinana | Δ11-Desaturase | Myristoyl-CoA (14:CoA) | Z11-14:Acid, E11-14:Acid | 3 : 2 | [6] |
| Spodoptera littoralis | Sls-FL3 | Myristic, Palmitic, Stearic Acids | E/Z11-14:Acid, Z11-16:Acid, Z11-18:Acid | 9 : 60 : 31 (14:Acid, 16:Acid, 18:Acid products) | [21] |
| Choristoneura rosaceana | Δ11-Desaturase | Myristic Acid (14:Acid) | Z11-14:Acid, E11-14:Acid | 7 : 1 |[6] |
Table 2: Pheromone Component Yields in a Heterologous System
| Host System | Expressed Genes | Precursor(s) | Product | Average Yield | Citation(s) |
|---|
| Saccharomyces cerevisiae | A. segetum Δ11-Desaturase & FAR | Endogenous yeast fatty acids | (Z)-11-Hexadecenol | 19.5 µg per 100 mL culture |[22] |
Key Experimental Protocols
The elucidation of pheromone biosynthetic pathways and their regulation relies on a combination of molecular biology, biochemistry, and analytical chemistry.
Protocol: Functional Characterization of a Δ11-Desaturase in Yeast
This protocol outlines the standard method for confirming the function of a candidate desaturase gene identified from pheromone gland transcriptome data.
-
Gene Cloning:
-
Extract total RNA from the pheromone glands of female moths.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full open reading frame (ORF) of the candidate desaturase gene using specific primers and PCR.
-
Clone the amplified ORF into a yeast expression vector (e.g., pYES2).
-
-
Yeast Transformation:
-
Transform a suitable strain of Saccharomyces cerevisiae with the expression vector. Strains deficient in their native desaturases (e.g., ole1Δ) are often used to reduce background noise.
-
-
Expression and Substrate Feeding:
-
Culture the transformed yeast in an appropriate induction medium (e.g., containing galactose for the GAL1 promoter).
-
Supplement the culture medium with the potential fatty acid substrate, in this case, myristic acid (tetradecanoic acid).
-
-
Lipid Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Perform a total lipid extraction using a solvent system like chloroform/methanol.
-
Saponify the lipids and methylate the resulting free fatty acids to produce fatty acid methyl esters (FAMEs) for GC analysis.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
Identify the novel unsaturated product (e.g., methyl (Z)-11-tetradecenoate) by comparing its retention time and mass spectrum to an authentic standard.
-
The position of the double bond can be confirmed by derivatization (e.g., with dimethyl disulfide, DMDS) followed by GC-MS analysis.[23]
-
Protocol: Tracing Biosynthesis with Stable Isotopes (in vivo)
This method, often employing Mass Isotopomer Distribution Analysis (MIDA), allows for the quantitative measurement of synthesis rates and pathway flux.[5][24]
-
Tracer Administration: Introduce a stable isotope-labeled precursor (e.g., U-¹³C-glucose) into the moth via feeding or injection.[5]
-
Time-Course Sampling: Dissect pheromone glands at various time points after tracer administration.
-
Extraction and Analysis: Extract the pheromone components and their fatty acyl precursors from the gland.
-
GC-MS Analysis: Analyze the samples to determine the mass isotopomer distribution for each compound of interest. The incorporation of the ¹³C label results in a shift in the mass spectrum.
-
Rate Calculation: Use the mass isotopomer distribution data, along with measurements of the total pool size of the compound, to calculate the fractional and absolute synthetic rates (FSR and ASR).[18]
Implications for Research and Drug Development
A detailed understanding of the regulation of this compound biosynthesis offers significant opportunities:
-
Novel Insecticides: Key enzymes in the pathway, such as ACC and the highly specific Δ11-desaturases, represent potential targets for the development of novel, species-specific insecticides that disrupt reproduction.[25]
-
Biotechnological Pheromone Production: The genes encoding the biosynthetic enzymes can be expressed in heterologous systems like yeast or plants to create "bio-factories" for the sustainable and cost-effective production of pheromones for use in pest monitoring and mating disruption.[11][22][26]
References
- 1. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pheromone biosynthetic pathways: PBAN-regulated rate-limiting steps and differential expression of desaturase genes in moth species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. Synthetic rates of key stored fatty acids in the biosynthesis of sex pheromone in the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of the codling moth pheromone via an ancient gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the pheromone biosynthesis activating neuropeptide (PBAN) signal transduction cascade that regulates sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulatory Role of PBAN in Sex Pheromone Biosynthesis of Heliothine Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional Analysis of Pheromone Biosynthesis Activating Neuropeptide Receptor Isoforms in Maruca vitrata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PBAN regulates sex pheromone biosynthesis by Ca2+/CaN/ACC and Ca2+/PKC/HK2 signal pathways in Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Reinvestigation of sex pheromone biosynthesis in the moth Trichoplusiani reveals novel quantitative control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus [frontiersin.org]
- 26. portal.research.lu.se [portal.research.lu.se]
Methodological & Application
Synthesis of 11Z-Tetradecenoyl-CoA: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the availability of specific acyl-coenzyme A (acyl-CoA) esters is crucial for investigating a wide array of biological processes. 11Z-tetradecenoyl-CoA, an unsaturated long-chain fatty acyl-CoA, is a key molecule in various metabolic pathways. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound for research purposes.
Introduction
This compound is an important intermediate in fatty acid metabolism. Its synthesis is essential for studying the activity of enzymes involved in lipid metabolism and for elucidating cellular signaling pathways where it may act as a substrate or modulator. The protocols outlined below describe established methods for its preparation, offering flexibility in scale and purpose.
Chemical Synthesis of this compound
Chemical synthesis offers a versatile approach to producing this compound. A common strategy involves the activation of the free fatty acid, (Z)-tetradec-11-enoic acid, followed by its reaction with coenzyme A. One effective method utilizes the formation of an N-hydroxysuccinimide (NHS) ester, which readily reacts with the thiol group of coenzyme A to form the desired thioester.[1]
Experimental Protocol: Two-Step Chemical Synthesis
Step 1: Synthesis of (Z)-tetradec-11-enoic acid NHS ester
-
Dissolution: Dissolve (Z)-tetradec-11-enoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Coupling Agent: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Filtration: If using DCC, a urea (B33335) byproduct will precipitate. Remove it by filtration.
-
Purification: Purify the resulting NHS ester by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Dissolution of CoA: Dissolve coenzyme A trilithium salt (1 equivalent) in an aqueous buffer solution (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Addition of NHS ester: Slowly add a solution of the purified (Z)-tetradec-11-enoic acid NHS ester (1.5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., THF or acetonitrile) to the CoA solution with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purification: Purify the this compound by high-performance liquid chromatography (HPLC).
Alternative Chemical Synthesis: Ethylchloroformate Method
This method involves the formation of a mixed anhydride (B1165640) of the fatty acid with ethyl chloroformate, which then reacts with coenzyme A.[2]
Protocol:
-
Activation: Dissolve (Z)-tetradec-11-enoic acid (10 equivalents) in anhydrous THF and cool to 4°C. Add triethylamine (B128534) (5 equivalents) and ethylchloroformate (5 equivalents) and stir for 45 minutes at 4°C.
-
Reaction with CoA: In a separate vessel, dissolve coenzyme A (1 equivalent) in 0.5 M sodium bicarbonate. Add this solution to the activated fatty acid mixture.
-
Incubation: Stir the reaction for another 45 minutes at room temperature.
-
Purification: Lyophilize the reaction mixture and purify the product by HPLC.
Quantitative Data for Chemical Synthesis Methods
| Method | Precursor | Coupling Agent | Typical Yield | Purity | Reference |
| NHS Ester Method | (Z)-tetradec-11-enoic acid | DCC or EDC | High | >95% (post-HPLC) | [1] |
| Ethylchloroformate | (Z)-tetradec-11-enoic acid | Ethylchloroformate | 40-75% | >95% (post-HPLC) | [2] |
Enzymatic Synthesis of this compound
Enzymatic synthesis provides a highly specific and often milder alternative to chemical methods, minimizing the risk of side reactions. The key enzyme in this process is an acyl-CoA synthetase (or ligase), which catalyzes the ATP-dependent formation of the thioester bond between the fatty acid and coenzyme A.[3]
Experimental Protocol: Enzymatic Synthesis
-
Enzyme Source: Utilize a commercially available long-chain acyl-CoA synthetase or a partially purified enzyme preparation from a source like rat liver microsomes.[3][4] Immobilized enzymes can also be used for easier separation and reuse.[3]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:
-
(Z)-tetradec-11-enoic acid
-
Coenzyme A (trilithium salt)
-
ATP (magnesium salt)
-
Magnesium chloride
-
Acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-3 hours. The progress of the reaction can be monitored by HPLC.
-
Termination: Stop the reaction by adding an acid (e.g., citric acid) to lower the pH.
-
Purification: Purify the this compound using solid-phase extraction or HPLC. A common method involves hydrophobic chromatography on Octyl-Sepharose.[3]
Quantitative Data for Enzymatic Synthesis
| Enzyme Source | Substrates | Key Cofactors | Typical Conversion | Purity | Reference |
| Rat Liver Microsomal Acyl-CoA Synthetase | (Z)-tetradec-11-enoic acid, CoA | ATP, Mg2+ | Quantitative | High | [3] |
| Recombinant Acyl-CoA Synthetase | (Z)-tetradec-11-enoic acid, CoA | ATP, Mg2+ | Stoichiometric | High | [5] |
Diagrams
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Applications in Research
Synthesized this compound is a valuable tool for various research applications:
-
Enzyme Characterization: It serves as a substrate for studying the kinetics and specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, elongases, and desaturases.
-
Metabolic Pathway Analysis: By using isotopically labeled this compound, researchers can trace its metabolic fate within cells and tissues, providing insights into lipid homeostasis.
-
Drug Discovery: It can be used in screening assays to identify inhibitors of enzymes that utilize it as a substrate, which may be potential therapeutic targets for metabolic diseases.
-
Signaling Pathway Elucidation: As with other long-chain acyl-CoAs, it may be involved in the regulation of cellular processes through protein acylation or by acting as a signaling molecule itself. The availability of synthetic this compound allows for the investigation of these potential roles.
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of 11Z-Tetradecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemoenzymatic synthesis of 11Z-tetradecenoyl-CoA, a key intermediate in the biosynthesis of various bioactive lipids, including certain insect pheromones. The described methodology leverages the catalytic efficiency of a long-chain acyl-CoA synthetase (ACSL) to couple 11Z-tetradecenoic acid with coenzyme A. This approach offers high specificity and yield under mild reaction conditions, making it a valuable tool for researchers in biochemistry, entomology, and drug development. Alternative chemical activation methods are also discussed, providing a comprehensive guide to the synthesis of this important molecule.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical activated intermediates in a multitude of metabolic pathways, including fatty acid metabolism, signal transduction, and the biosynthesis of complex natural products.[1][2][3][4] The synthesis of specific acyl-CoAs, such as this compound, is often a prerequisite for in vitro biochemical assays, the development of enzyme inhibitors, and the elucidation of biosynthetic pathways. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful and versatile approach for preparing these molecules.[5][6][7][8]
The enzymatic synthesis of long-chain acyl-CoAs is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[1][2][9] These enzymes utilize a two-step mechanism involving the ATP-dependent formation of an acyl-AMP intermediate, followed by the transfer of the acyl group to the thiol of coenzyme A.[1][9][10] This protocol details a general method for the synthesis of this compound using a commercially available or purified ACSL with broad substrate specificity for long-chain fatty acids.
Chemoenzymatic Synthesis Pathway
The overall chemoenzymatic synthesis of this compound from its precursors, 11Z-tetradecenoic acid and Coenzyme A, is depicted below. The reaction is catalyzed by a long-chain acyl-CoA synthetase and driven by the hydrolysis of ATP.
Caption: Chemoenzymatic synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Purity |
| 11Z-Tetradecenoic Acid | (Example) Sigma-Aldrich | (Example) T1234 | >98% |
| Coenzyme A, Trilithium Salt | (Example) Sigma-Aldrich | (Example) C5678 | >95% |
| Adenosine 5'-triphosphate (ATP), Disodium Salt | (Example) Sigma-Aldrich | (Example) A9012 | >99% |
| Magnesium Chloride (MgCl₂) | (Example) Fisher Scientific | (Example) M123 | >99% |
| Tris-HCl | (Example) Bio-Rad | (Example) 1610716 | >99.9% |
| Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) | (Example) Sigma-Aldrich | (Example) A3456 | (Specify activity) |
| Dithiothreitol (DTT) | (Example) Sigma-Aldrich | (Example) D7890 | >99% |
Protocol for Enzymatic Synthesis of this compound
This protocol is designed for a final reaction volume of 1 mL. Reactions can be scaled up or down as needed.
-
Prepare a 100 mM Tris-HCl buffer, pH 7.5.
-
Prepare stock solutions of the following reagents:
-
10 mM 11Z-tetradecenoic acid in ethanol.
-
10 mM Coenzyme A in sterile water.
-
100 mM ATP in sterile water.
-
1 M MgCl₂ in sterile water.
-
1 M DTT in sterile water.
-
-
Set up the reaction mixture in a 1.5 mL microcentrifuge tube on ice:
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| 100 mM Tris-HCl, pH 7.5 | 100 mM | 800 | 80 mM |
| 10 mM 11Z-tetradecenoic acid | 10 mM | 20 | 0.2 mM |
| 10 mM Coenzyme A | 10 mM | 50 | 0.5 mM |
| 100 mM ATP | 100 mM | 50 | 5 mM |
| 1 M MgCl₂ | 1 M | 10 | 10 mM |
| 1 M DTT | 1 M | 1 | 1 mM |
| Long-Chain Acyl-CoA Synthetase | (Specify activity) | (As required) | (Specify units/mL) |
| Sterile Water | - | to 1 mL | - |
-
Initiate the reaction by adding the Long-Chain Acyl-CoA Synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
Monitor the reaction progress by HPLC-MS. The formation of this compound can be monitored by observing the decrease in the peak corresponding to Coenzyme A and the appearance of a new peak with the expected mass of this compound.
-
Terminate the reaction by adding 100 µL of 10% (v/v) acetic acid.
-
Purify the this compound using solid-phase extraction (SPE) or preparative HPLC.
Alternative Chemoenzymatic Approaches
Carbonyldiimidazole (CDI) Activation
This two-step protocol involves the in situ activation of 11Z-tetradecenoic acid with CDI, followed by thioesterification with Coenzyme A.[8]
Caption: CDI-mediated synthesis of this compound.
Ethylchloroformate (ECF) Activation
ECF-mediated coupling is another effective method for activating carboxylic acids for thioesterification with Coenzyme A.[5][11]
Caption: ECF-mediated synthesis of this compound.
Data Summary and Expected Results
The enzymatic synthesis of this compound is expected to yield the product with high purity. The reaction can be monitored by HPLC-MS, and the identity of the product confirmed by its mass-to-charge ratio.
| Compound | Molecular Formula | Exact Mass | Expected [M-H]⁻ |
| Coenzyme A | C₂₁H₃₆N₇O₁₆P₃S | 767.1155 | 766.1082 |
| 11Z-Tetradecenoic Acid | C₁₄H₂₆O₂ | 226.1933 | 225.1855 |
| This compound | C₃₅H₆₀N₇O₁₇P₃S | 975.3084 | 974.3011 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive enzyme | Use a fresh batch of enzyme or increase the amount of enzyme. |
| Sub-optimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Degradation of reagents | Use fresh stock solutions of ATP and Coenzyme A. | |
| Multiple product peaks in HPLC | Side reactions or impurities | Purify the starting materials. Optimize reaction time to minimize side product formation. |
| Use a more specific purification method (e.g., preparative HPLC). |
Conclusion
The chemoenzymatic synthesis of this compound using a long-chain acyl-CoA synthetase is a robust and efficient method for producing this valuable biochemical reagent. The provided protocol offers a clear and detailed guide for researchers in various fields. The alternative chemical activation methods also present viable synthetic routes, enhancing the accessibility of this compound for further scientific investigation.
References
- 1. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 11Z-Tetradecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of 11Z-tetradecenoyl-CoA, a crucial intermediate in various metabolic pathways. The following procedures are based on established methods for the synthesis and purification of long-chain unsaturated acyl-CoA esters.
Data Presentation
The purification of this compound involves a two-step process: solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (RP-HPLC). The expected recovery rates for each step are summarized in the table below. These values are representative of long-chain acyl-CoA purification and may vary based on experimental conditions.
| Purification Step | Analyte | Typical Recovery (%) | Purity (%) |
| Solid-Phase Extraction (C18) | Long-Chain Acyl-CoAs | 70-80 | >85 |
| Reverse-Phase HPLC | Long-Chain Acyl-CoAs | >90 | >95 |
| Overall | This compound | >60 | >95 |
Experimental Protocols
This protocol is divided into two main sections: the chemical synthesis of this compound from 11Z-tetradecenoic acid and its subsequent purification.
Part 1: Synthesis of this compound
This procedure is adapted from general methods for the synthesis of long-chain acyl-CoA esters. The reaction involves the activation of the carboxylic acid group of 11Z-tetradecenoic acid and subsequent reaction with Coenzyme A.
Materials:
-
11Z-Tetradecenoic acid
-
Coenzyme A (Li salt or free acid)
-
N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., oxalyl chloride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine (B128534) (TEA) (if using CoA free acid)
-
Argon or Nitrogen gas
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Activation of 11Z-Tetradecenoic Acid:
-
In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve 1.1 equivalents of N,N'-Carbonyldiimidazole in anhydrous THF.
-
Slowly add a solution of 1 equivalent of 11Z-tetradecenoic acid in anhydrous THF to the CDI solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The formation of the acyl-imidazolide can be monitored by TLC.
-
-
Reaction with Coenzyme A:
-
In a separate vial, dissolve 1 equivalent of Coenzyme A (lithium salt) in a minimal amount of anhydrous THF. Gentle warming may be required to aid dissolution. If using the free acid form of Coenzyme A, dissolve it in anhydrous THF and add 1 equivalent of anhydrous triethylamine.
-
Slowly add the Coenzyme A solution to the activated 11Z-tetradecenoyl-imidazolide solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by HPLC-UV (monitoring at 260 nm for the adenine (B156593) base of CoA).
-
-
Quenching and Initial Workup:
-
Once the reaction is complete, the crude reaction mixture can be concentrated under reduced pressure to remove the THF.
-
The resulting residue contains the desired this compound, as well as unreacted starting materials and byproducts. This crude product is now ready for purification.
-
Part 2: Purification of this compound
The purification is achieved through a combination of solid-phase extraction to remove the bulk of impurities, followed by RP-HPLC for high-purity product isolation.
Materials:
-
Crude this compound reaction mixture
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Acetonitrile (B52724) (ACN)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 5.0-7.0)
-
HPLC system with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
UV detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water, and finally equilibrate with 5 mL of the initial HPLC mobile phase buffer (e.g., 95% potassium phosphate buffer, 5% acetonitrile).
-
Sample Loading: Dissolve the crude this compound residue in a minimal volume of the initial HPLC mobile phase buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of the initial HPLC mobile phase buffer to remove unreacted Coenzyme A and other polar impurities.
-
Elution: Elute the this compound from the cartridge using a stepwise gradient of increasing acetonitrile concentration in the buffer (e.g., 30%, 50%, 70%, and 100% acetonitrile). Collect fractions at each step.
-
Analysis: Analyze the collected fractions by HPLC-UV at 260 nm to identify the fractions containing the product. Pool the product-containing fractions.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
System Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Gradient Elution: A typical gradient profile for the purification of long-chain acyl-CoAs is as follows:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: Linear gradient from 90% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Injection and Fraction Collection: Inject the pooled and concentrated fractions from the SPE step onto the HPLC system. Collect the peak corresponding to this compound using a fraction collector. The retention time will be dependent on the exact system and conditions but will be significantly longer than that of free Coenzyme A.
-
Product Recovery: The collected fractions containing the pure product can be pooled and lyophilized to obtain the purified this compound as a solid.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Detailed workflow of the purification steps for this compound.
Mass spectrometry analysis of 11Z-tetradecenoyl-CoA
An in-depth guide to the mass spectrometry analysis of 11Z-tetradecenoyl-CoA, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and data presentation guidelines.
Application Notes
Introduction to this compound
This compound is a monounsaturated long-chain acyl-coenzyme A (acyl-CoA) intermediate. Acyl-CoAs are central metabolites in numerous cellular processes, including the synthesis and oxidation of fatty acids, energy metabolism, and the regulation of gene expression through protein acylation.[1][2][3] The analysis of specific acyl-CoA species like this compound is crucial for understanding metabolic pathways and their dysregulation in various diseases. Elevated levels of the related C14:1 acylcarnitine are a biomarker for Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, a common inherited disorder of fatty acid oxidation.[4][5]
Principle of LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs from complex biological matrices.[2][6][7] The technique involves:
-
Chromatographic Separation: Reversed-phase liquid chromatography is used to separate acyl-CoAs based on the length and saturation of their fatty acyl chain. This step is critical for resolving isomeric and isobaric species.
-
Ionization: Electrospray ionization (ESI) is typically used to generate positively charged precursor ions of the acyl-CoA molecules.
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[8]
-
Q1 (First Quadrupole): Selects the precursor ion (the intact ionized molecule, [M+H]⁺).
-
Q2 (Collision Cell): The precursor ion is fragmented through collision-induced dissociation (CID).
-
Q3 (Third Quadrupole): Selects a specific, characteristic product ion for detection.
-
This process allows for the precise quantification of the target analyte with minimal interference from the sample matrix.
Characteristic Fragmentation of Acyl-CoAs
Acyl-CoAs exhibit a predictable fragmentation pattern in positive ion ESI-MS/MS, which is essential for their identification. The primary fragmentation event involves the cleavage of the pyrophosphate bond, resulting in two main characteristic product ions:
-
A product ion corresponding to the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety (507.0 Da) . This fragment retains the acyl chain and is specific to the particular acyl-CoA being analyzed.[9][10]
-
A common product ion at m/z 428.0365 , which corresponds to the adenosine 3',5'-diphosphate fragment.[11]
Monitoring the transition from the specific precursor ion to these product ions allows for highly selective detection.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline and may require optimization based on the specific tissue or cell type.
Materials:
-
Frozen tissue or cell pellet
-
Extraction Solution: Acetonitrile/Methanol/Water (2:2:1 v/v/v)[6] or 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and Acetonitrile:2-propanol:Methanol (3:1:1)[12]
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Homogenizer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 20-40 mg of frozen tissue or use a cell pellet from ~1-10 million cells.
-
Immediately add 1 mL of ice-cold Extraction Solution containing a known amount of internal standard (e.g., 20 ng of C17:0-CoA).[12]
-
Homogenize the sample on ice until fully dispersed.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[12]
-
Collect the supernatant. For improved recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, centrifuged, and the supernatants combined.[12]
-
Dry the combined supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% Methanol in water).
-
Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[12]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm) is suitable for separating long-chain acyl-CoAs.[12]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[12]
-
Mobile Phase B: 15 mM NH₄OH in Acetonitrile.[12]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
Start at 20% B
-
Increase linearly to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1.0 min
-
Return to 20% B over 0.5 min and re-equilibrate. (Note: This gradient is an example and must be optimized for the specific column and system.)[12]
-
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).
-
MRM Transitions: See Table 1 for specific m/z values. Collision energies (CE) and declustering potentials (DP) must be optimized for the specific instrument to maximize signal intensity.
Data Presentation
Quantitative data for the LC-MS/MS analysis of this compound and a common internal standard are summarized below.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Compound Name | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Proposed Fragment | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 960.3 | 453.3 | [M+H - 507]⁺ | 80 | 45 |
| This compound | 960.3 | 428.0 | [Adenosine 3',5'-diphosphate]⁺ | 80 | 50 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.5 | [M+H - 507]⁺ | 90 | 55 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 428.0 | [Adenosine 3',5'-diphosphate]⁺ | 90 | 50 |
Note: DP and CE values are typical starting points and require instrument-specific optimization.
Mandatory Visualization
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False positive cases of elevated tetradecenoyl carnitine in newborn mass screening showed significant loss of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry screening for very long-chain acyl-CoA dehydrogenase deficiency: the value of second-tier enzyme testing. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 11Z-Tetradecenoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing a central role in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids.[1] The specific quantification of individual acyl-CoA species is crucial for understanding metabolic fluxes and the pathophysiology of various diseases, including metabolic syndromes and neurodegenerative disorders.[2][3] 11Z-tetradecenoyl-CoA is a monounsaturated long-chain acyl-CoA whose precise biological role and association with metabolic pathways are of growing interest. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The method described herein is adapted from established protocols for long-chain fatty acyl-CoAs and employs a robust sample preparation procedure followed by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4][5][6] Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[5]
Biological Significance
This compound is an intermediate in fatty acid metabolism. Its levels can be indicative of the activity of enzymes such as stearoyl-CoA desaturases (SCDs) and elongases, which are pivotal in maintaining cellular lipid homeostasis.[7] Dysregulation of these pathways is implicated in numerous diseases. For instance, elevated levels of the related C14:1 acylcarnitine have been observed in newborn screening for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, highlighting the diagnostic potential of monitoring specific C14:1 isomers.[8] The pathway diagram below illustrates the potential metabolic context of this compound.
Caption: Potential metabolic pathways involving this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample collection and homogenization, followed by protein precipitation and solid-phase extraction to isolate the acyl-CoAs. The purified extract is then analyzed by LC-MS/MS, and the resulting data is processed for quantification.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
This compound standard (synthesis required or custom order)
-
Heptadecanoyl-CoA (C17:0-CoA) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Ammonium (B1175870) hydroxide (B78521) or ammonium acetate
-
5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) C18 cartridges
Sample Preparation Protocol
-
Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in a cold buffer.
-
Protein Precipitation: Add an equal volume of 10% (w/v) SSA to the homogenate to precipitate proteins.[2] Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Internal Standard Spiking: Transfer the supernatant to a new tube and add the internal standard (Heptadecanoyl-CoA) to a final concentration of 1 µM.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium acetate).
LC-MS/MS Method Protocol
Liquid Chromatography Conditions: A reverse-phase separation is optimal for long-chain acyl-CoAs.[1][5]
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 2% B for 1 min, ramp to 98% B in 10 min, hold for 3 min, return to 2% B and equilibrate for 4 min |
Mass Spectrometry Conditions: The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][9]
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions for Quantification
The MRM transitions are based on the precursor ion [M+H]⁺ and a characteristic product ion. For this compound (C₁₄H₂₅O₁₇N₇P₃S), the molecular weight is approximately 991.6 g/mol .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 992.6 | 485.6 | 45 |
| Heptadecanoyl-CoA (IS) | 1034.7 | 527.7 | 50 |
Note: The product ion corresponds to the precursor ion after the neutral loss of 507 Da. Optimal collision energies may need to be determined empirically on the specific instrument used.
Data Presentation and Analysis
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of this compound in the samples can then be determined from this curve. The table below presents hypothetical validation data for the method.
Method Validation Summary
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are illustrative and should be established during in-house method validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry conditions, is based on well-established principles for acyl-CoA analysis and offers the high sensitivity and selectivity required for metabolic research.[1][5][10] This protocol should serve as a valuable resource for researchers and scientists in the fields of metabolomics, drug development, and clinical diagnostics.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The natural history of elevated tetradecenoyl-L-carnitine detected by newborn screening in New Zealand: implications for very long chain acyl-CoA dehydrogenase deficiency screening and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Assay for Measuring 11Z-Tetradecenoyl-CoA Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-Tetradecenoyl-CoA is an unsaturated fatty acyl-CoA that plays a role in various metabolic pathways. Accurate quantification of its concentration is crucial for studying lipid metabolism and in the development of therapeutic agents targeting these pathways. This document provides a detailed protocol for a sensitive enzymatic assay to determine the concentration of this compound.
Principle of the Assay
This assay is based on the enzymatic activity of acyl-CoA oxidase (ACO). ACO catalyzes the oxidation of this compound in the presence of oxygen to produce 2-trans,11Z-tetradecadienoyl-CoA and hydrogen peroxide (H₂O₂). The resulting H₂O₂ is then measured in a coupled reaction with horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of this compound present in the sample.
Signaling Pathway Diagram
Caption: Enzymatic cascade for the detection of this compound.
Data Presentation
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Linear Range | 0.5 - 25 µM |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Wavelength of Detection | 560 nm |
Experimental Protocols
Materials and Reagents
-
This compound (≥95% purity)
-
Acyl-CoA Oxidase (from Arthrobacter sp. or similar source)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex™ Red or similar)
-
Hydrogen Peroxide (H₂O₂) 30% solution
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.4)
-
Triton X-100
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 560 nm
Preparation of Reagents
-
Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in purified water. Store at -80°C.
-
Working Standards: Prepare a series of working standards by diluting the stock solution in potassium phosphate buffer. The recommended range is 0.5 µM to 25 µM.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4, containing 0.1% Triton X-100.
-
Enzyme Mix: Prepare a fresh enzyme mix before each experiment containing:
-
Acyl-CoA Oxidase: 0.2 U/mL
-
Horseradish Peroxidase: 1 U/mL
-
Chromogenic Substrate: 50 µM
-
Dilute the enzymes and substrate in the Assay Buffer.
-
Assay Procedure
-
Sample Preparation: If necessary, extract acyl-CoAs from your biological samples and resuspend the extract in the Assay Buffer.
-
Standard Curve: Add 50 µL of each working standard to separate wells of the 96-well microplate.
-
Samples: Add 50 µL of your prepared samples to other wells.
-
Blank: Add 50 µL of Assay Buffer to at least two wells to serve as a blank.
-
Reaction Initiation: Add 50 µL of the freshly prepared Enzyme Mix to all wells (standards, samples, and blank).
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Calculation: Subtract the average absorbance of the blank from the absorbance of the standards and samples. Plot the corrected absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of this compound in your samples from the standard curve.
Experimental Workflow Diagram
In Vitro Reconstitution of the 11Z-tetradecenoyl-CoA Biosynthetic Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of specific fatty acyl-CoA molecules is a fundamental process in the production of a vast array of signaling molecules, including insect pheromones. 11Z-tetradecenoyl-CoA is a key intermediate in the biosynthesis of sex pheromones in numerous lepidopteran species. Understanding and manipulating this pathway is of significant interest for the development of novel, species-specific pest management strategies and for the discovery of new drug targets. The in vitro reconstitution of this biosynthetic pathway provides a powerful tool for detailed enzymatic characterization, inhibitor screening, and the production of valuable chemical standards.
This document provides detailed protocols for the in vitro reconstitution of the this compound biosynthetic pathway, which typically involves a two-step enzymatic cascade:
-
Activation of Tetradecanoic Acid: A fatty acyl-CoA synthetase (FACS) or ligase (ACL) catalyzes the ATP-dependent conversion of tetradecanoic acid (myristic acid) to its activated thioester, tetradecanoyl-CoA (myristoyl-CoA).
-
Desaturation of Tetradecanoyl-CoA: A specific Δ11-desaturase introduces a cis double bond at the 11th position of the fatty acyl chain, yielding the final product, this compound.
These protocols describe the heterologous expression and purification of the required enzymes and the subsequent reconstitution of the pathway in a controlled in vitro environment.
Data Presentation: Representative Enzyme Kinetics
| Enzyme Class | Representative Enzyme | Source Organism | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |
| Fatty Acyl-CoA Synthetase | Long-Chain Acyl-CoA Synthetase (ACSL6V2) | Homo sapiens | Docosahexaenoic Acid (DHA) | 3.1 ± 0.5 | 1020 ± 40 | [1] |
| Fatty Acyl-CoA Desaturase | Δ6-Desaturase | Rattus norvegicus (microsomes) | Linoleoyl-CoA | 1.5 | 1.26 (nmol/min) | [2] |
Note: The provided kinetic values are for homologous enzymes and may differ from the specific enzymes involved in the this compound pathway in insects. These values should be used as a starting point for optimization.
Visualizations: Biosynthetic Pathway and Experimental Workflow
Caption: Biosynthetic pathway for this compound.
References
Application Note: Quantitative Analysis of 11Z-tetradecenoyl-CoA using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 11Z-tetradecenoyl-CoA in biological matrices. The accurate measurement of this specific long-chain acyl-CoA is critical for research in fatty acid metabolism and in the study of inherited metabolic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. This protocol utilizes a stable isotope-labeled internal standard, deuterated this compound, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including the β-oxidation of fatty acids and the synthesis of complex lipids.[1] this compound is a monounsaturated long-chain acyl-CoA that serves as a substrate for the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), the first enzyme in the mitochondrial fatty acid β-oxidation spiral for long-chain fatty acids.[2] Genetic deficiencies in the ACADVL gene, which encodes for VLCAD, lead to the accumulation of long-chain acyl-CoAs and their corresponding acylcarnitine derivatives, such as C14:1-acylcarnitine.[3] Therefore, the precise quantification of this compound is essential for understanding the pathophysiology of VLCAD deficiency and for the development of potential therapeutic interventions.
Stable isotope dilution analysis (SIDA) using a deuterated internal standard is the gold standard for quantitative mass spectrometry. The internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization effects, thus correcting for variations in sample extraction, handling, and instrument response.[4] This application note provides a detailed protocol for the extraction and quantification of this compound from cell culture samples using deuterated this compound as an internal standard.
Principle of the Method
A known amount of deuterated this compound internal standard (IS) is added to the biological sample at the initial stage of sample preparation. The acyl-CoAs are then extracted from the cellular matrix, typically through protein precipitation with an organic solvent. Following extraction, the analyte and internal standard are separated from other cellular components using reverse-phase liquid chromatography (LC). The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The quantification is based on the ratio of the peak area of the endogenous this compound to that of the deuterated internal standard. A calibration curve is generated using known concentrations of the non-labeled analyte and a fixed concentration of the internal standard to determine the concentration of the analyte in the sample.
Materials and Reagents
-
This compound standard
-
Deuterated this compound (Internal Standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
1.5 mL microcentrifuge tubes
-
Refrigerated centrifuge
-
Vacuum concentrator
-
Autosampler vials
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and deuterated this compound in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Working Solution (10 ng/mL): Dilute the deuterated this compound primary stock solution with 50% methanol.
Sample Preparation (from Cultured Cells)
-
Cell Harvesting: Aspirate the culture medium and wash the cells (e.g., in a 6-well plate) twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add 500 µL of ice-cold methanol to each well and scrape the cells.
-
Internal Standard Spiking: Transfer the cell lysate to a 1.5 mL microcentrifuge tube and add 10 µL of the 10 ng/mL deuterated this compound internal standard working solution.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol. Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions and may require optimization for different instrumentation.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, return to 20% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Calculated M+H]⁺ | [Calculated fragment]⁺ | [Optimized value] |
| Deuterated this compound | [Calculated M+H]⁺ | [Calculated fragment]⁺ | [Optimized value] |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined empirically by infusing the standard compounds into the mass spectrometer. A common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (507 Da).[5]
Data Presentation
The following tables represent the expected performance characteristics of the method, based on typical results for long-chain acyl-CoA analysis.[6]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | <15% | <15% | 85-115% |
| Medium | 7.5 | <15% | <15% | 85-115% |
| High | 75 | <15% | <15% | 85-115% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | >85% |
Visualizations
Experimental Workflow
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 11Z-Tetradecenoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways in biological systems. The use of stable isotope-labeled substrates allows for the tracing of atoms through metabolic networks, providing a quantitative measure of pathway activity. This application note provides a detailed protocol for the use of stable isotope-labeled 11Z-tetradecenoyl-CoA to study fatty acid metabolism. This compound is an intermediate in the biosynthesis of various unsaturated fatty acids and its metabolism is of significant interest in understanding lipid homeostasis and related diseases. The protocols outlined below cover the synthesis of labeled this compound, its introduction into cellular systems, and the subsequent analysis of metabolic fluxes.
Data Presentation
Quantitative data from metabolic flux analysis should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions. The following tables provide a template for summarizing key quantitative data.
Table 1: Isotopic Enrichment of Key Metabolites
| Metabolite | Isotopic Label | % Enrichment (Control) | % Enrichment (Treatment) | p-value |
| This compound | [U-¹³C₁₄]-11Z-Tetradecenoyl-CoA | 95.2 ± 2.1 | 94.8 ± 2.5 | 0.78 |
| Palmitoyl-CoA | ¹³C₂-Palmitoyl-CoA | 15.7 ± 1.8 | 25.3 ± 2.4 | <0.01 |
| Stearoyl-CoA | ¹³C₂-Stearoyl-CoA | 8.9 ± 1.1 | 14.2 ± 1.9 | <0.05 |
| Oleoyl-CoA | ¹³C₄-Oleoyl-CoA | 5.4 ± 0.9 | 9.8 ± 1.5 | <0.05 |
| Acetyl-CoA (from β-oxidation) | ¹³C₂-Acetyl-CoA | 35.6 ± 3.2 | 52.1 ± 4.1 | <0.01 |
Table 2: Calculated Metabolic Fluxes
| Metabolic Pathway | Flux (nmol/mg protein/hr) (Control) | Flux (nmol/mg protein/hr) (Treatment) | Fold Change | p-value |
| β-oxidation of this compound | 12.3 ± 1.5 | 20.1 ± 2.2 | 1.63 | <0.01 |
| Chain elongation of this compound | 5.8 ± 0.7 | 3.1 ± 0.5 | 0.53 | <0.05 |
| Desaturation of Stearoyl-CoA | 4.2 ± 0.6 | 6.8 ± 0.9 | 1.62 | <0.05 |
| Contribution to TCA cycle | 25.1 ± 2.9 | 40.8 ± 4.5 | 1.62 | <0.01 |
| Incorporation into Triacylglycerols | 8.9 ± 1.1 | 6.2 ± 0.8 | 0.70 | <0.05 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of stable isotope-labeled this compound and its use in metabolic flux analysis.
Protocol 1: Chemical Synthesis of [U-¹³C₁₄]-11Z-Tetradecenoic Acid
This protocol is adapted from methods for the synthesis of other ¹³C-labeled unsaturated fatty acids and should be optimized for 11Z-tetradecenoic acid.
Materials:
-
[U-¹³C₆]-1-Bromohexane
-
[U-¹³C₈]-8-Bromooctanoic acid
-
Magnesium turnings
-
Dry diethyl ether
-
Cuprous iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Pyridinium chlorochromate (PCC)
-
Wittig salt of a C₂ fragment (e.g., (2-bromoethyl)triphenylphosphonium bromide)
-
n-Butyllithium (n-BuLi)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent from [U-¹³C₆]-1-bromohexane and magnesium turnings in dry diethyl ether under an inert atmosphere.
-
Coupling Reaction: Add cuprous iodide to the Grignard reagent to form an organocuprate. React this with [U-¹³C₈]-8-bromooctanoic acid to form the carbon backbone of tetradecanoic acid.
-
Reduction of the Carboxylic Acid: Reduce the carboxylic acid group of the resulting saturated fatty acid to an alcohol using LiAlH₄ in anhydrous THF.
-
Oxidation to Aldehyde: Oxidize the primary alcohol to an aldehyde using PCC.
-
Wittig Reaction: Prepare the ylide from the Wittig salt using n-BuLi. React the ylide with the ¹³C-labeled aldehyde to introduce the Z-double bond at the 11th position. This step requires careful control of reaction conditions to ensure the desired stereochemistry.
-
Hydrolysis and Purification: Hydrolyze the resulting ester and purify the [U-¹³C₁₄]-11Z-tetradecenoic acid using column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and isotopic enrichment of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: Enzymatic Synthesis of [U-¹³C₁₄]-11Z-Tetradecenoyl-CoA
Materials:
-
[U-¹³C₁₄]-11Z-Tetradecenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (LACS)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and CoA.
-
Substrate Addition: Add the [U-¹³C₁₄]-11Z-tetradecenoic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Purification: Purify the [U-¹³C₁₄]-11Z-tetradecenoyl-CoA using solid-phase extraction or HPLC.
-
Quantification: Determine the concentration of the labeled acyl-CoA using a spectrophotometric assay or by comparing to a standard curve on LC-MS.
Protocol 3: Introduction of Labeled this compound into Cultured Cells
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
[U-¹³C₁₄]-11Z-Tetradecenoyl-CoA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the regular culture medium with a known concentration of [U-¹³C₁₄]-11Z-tetradecenoyl-CoA complexed with fatty acid-free BSA. The final concentration of the labeled substrate will depend on the cell type and experimental goals, but typically ranges from 10-100 µM.
-
Cell Labeling: Remove the growth medium from the cells, wash once with PBS, and then add the labeling medium.
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling time to reach isotopic steady-state.
-
Cell Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable method, such as a methanol/chloroform/water extraction, to separate the lipid and polar phases.
Protocol 4: Analysis of Isotopic Enrichment by LC-MS/MS
Materials:
-
Metabolite extracts from labeled cells
-
LC-MS/MS system
-
Appropriate chromatography column for fatty acyl-CoA analysis
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC Separation: Inject the samples onto the LC system and separate the metabolites using a gradient elution profile.
-
MS/MS Analysis: Analyze the eluting metabolites using the mass spectrometer in a targeted manner to detect the precursor and product ions of the unlabeled and labeled acyl-CoAs and other relevant downstream metabolites.
-
Data Analysis: Integrate the peak areas for each isotopologue of the target metabolites. Correct for the natural abundance of ¹³C.
-
Calculate Isotopic Enrichment: Determine the percentage of the metabolite pool that is labeled with the stable isotope.
-
Metabolic Flux Calculation: Use the isotopic enrichment data in conjunction with a metabolic network model and appropriate software (e.g., INCA, Metran) to calculate the metabolic fluxes.
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic fate of this compound.
Caption: Experimental workflow for metabolic flux analysis.
Caption: Metabolic fate of this compound.
Handling and storage conditions for 11Z-tetradecenoyl-CoA to maintain stability
Topic: Handling and Storage Conditions for 11Z-tetradecenoyl-CoA to Maintain Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a long-chain monounsaturated fatty acyl-coenzyme A thioester. As an activated form of (11Z)-tetradecenoic acid, it is an important intermediate in various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of signaling molecules such as insect pheromones. The stability and proper handling of this molecule are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the appropriate handling and storage of this compound to ensure its integrity and stability.
Data Presentation
Due to the limited availability of specific stability data for this compound, the following tables summarize general recommendations for long-chain unsaturated acyl-CoAs based on available literature and supplier information. Researchers should consider these as starting points and perform their own stability assessments for their specific experimental conditions.
Table 1: Recommended Storage Conditions
| Condition | Temperature | Duration | Form | Notes |
| Long-term Storage | -80°C | > 6 months | Lyophilized powder or in anhydrous organic solvent | Minimize freeze-thaw cycles. Store in a desiccated environment. |
| Short-term Storage | -20°C | < 6 months | Lyophilized powder or in anhydrous organic solvent | Suitable for frequently used aliquots. |
| Working Solutions | -20°C or -80°C | Days to weeks | Aqueous buffer (prepared fresh) | Stability in aqueous solution is limited. Avoid repeated freeze-thaw cycles. |
Table 2: Solubility and Solvent Recommendations
| Solvent | Concentration | Notes |
| Anhydrous Organic Solvents (e.g., Ethanol (B145695), DMSO) | Up to desired stock concentration | Recommended for preparing stock solutions for long-term storage. |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Micromolar range | Long-chain acyl-CoAs have limited solubility in aqueous solutions and can form micelles at higher concentrations.[1] The critical micellar concentration (CMC) for similar long-chain acyl-CoAs is in the micromolar range.[1] Solubility can be affected by buffer components, such as magnesium ions. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder for long-term storage.
Materials:
-
Lyophilized this compound
-
Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Micropipettes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under a stream of inert gas, carefully open the vial.
-
Add the desired volume of anhydrous ethanol or DMSO to the vial to achieve the target stock concentration (e.g., 1-10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles.
-
Purge the headspace of each aliquot vial with inert gas before sealing tightly.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To prepare a diluted aqueous solution of this compound for immediate use in experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl, pH 7.4)
-
Micropipettes
Procedure:
-
Thaw a vial of the this compound stock solution on ice.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
Add the appropriate volume of the stock solution to the pre-chilled aqueous buffer.
-
Mix gently by inversion or pipetting. Avoid vigorous vortexing, which can lead to oxidation and hydrolysis.
-
Use the freshly prepared aqueous solution immediately or within a few hours. Keep on ice during the experiment.
-
Discard any unused aqueous solution, as its stability is limited.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Application of 11Z-tetradecenoyl-CoA in Studying Enzyme Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-tetradecenoyl-CoA is a C14 unsaturated fatty acyl-coenzyme A that plays a crucial role as an intermediate in the biosynthesis of certain insect sex pheromones. Its unique structure makes it a specific substrate for a variety of enzymes involved in fatty acid metabolism, including desaturases, reductases, and chain-shortening enzymes. The study of enzyme kinetics with this compound as a substrate is essential for understanding the mechanisms of pheromone production, identifying potential targets for pest control, and for the development of novel enzyme inhibitors. These application notes provide detailed protocols and data presentation guidelines for researchers utilizing this compound in their studies.
Data Presentation
The accurate and clear presentation of quantitative data is paramount in enzyme kinetics. The following tables provide a template for summarizing key kinetic parameters. While specific kinetic data for this compound is not abundant in the literature, the tables illustrate how to present such data once obtained experimentally. The values presented are illustrative examples based on related acyl-CoA substrates and enzymes to demonstrate the formatting.
Table 1: Michaelis-Menten Kinetic Parameters for Enzymes Acting on Acyl-CoA Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Fatty Acyl-CoA Desaturase (example) | This compound | Value | Value | Value | Value | (Your Data) |
| Fatty Acyl-CoA Reductase (example) | This compound | Value | Value | Value | Value | (Your Data) |
| Acyl-CoA Thioesterase (example) | This compound | Value | Value | Value | Value | (Your Data) |
| Metazoan Fatty Acid Synthase | Acetyl-CoA | 1.8 ± 0.2 | - | 0.08 ± 0.002 | 4.4 x 10⁴ | [1] |
| Metazoan Fatty Acid Synthase | Methylmalonyl-CoA | 1.9 ± 0.2 | - | 0.00047 ± 0.00001 | 2.5 x 10² | [1] |
Table 2: Inhibition Constants for Enzymes Acting on Acyl-CoA Substrates
| Enzyme | Inhibitor | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| Acyl-CoA Synthetase | Triacsin A | Oleic Acid | Competitive | 8.97 | 17-18 | [2] |
| HMG-CoA Reductase | Arachidonoyl-CoA | HMG-CoA | Non-competitive | 3.10 | - | [3] |
| Acyl-CoA:Cholesterol Acyltransferase | MK-733 | Oleoyl-CoA | Competitive | 12 | 20 | [4] |
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of this compound is crucial. In many moth species, its metabolism is a key part of the pheromone biosynthesis pathway, which is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).
The following workflow outlines a general procedure for characterizing the kinetic properties of an enzyme using this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound. These protocols are based on established methods for similar acyl-CoA substrates and can be adapted for this compound.
Protocol 1: Heterologous Expression and Purification of Insect Acyl-CoA Desaturase
This protocol describes the expression of an insect desaturase in a heterologous system, such as Saccharomyces cerevisiae or insect cells, followed by purification.
Materials:
-
Expression vector (e.g., pYES2 for yeast, pIB/V5-His for insect cells)
-
Competent cells (S. cerevisiae or insect cells like Sf9)
-
Appropriate growth media and supplements
-
Inducing agent (e.g., galactose for yeast)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
Procedure:
-
Gene Cloning: Clone the full-length cDNA of the desaturase into the expression vector.
-
Transformation: Transform the expression vector into the chosen host cells.
-
Expression: Grow the cells to an appropriate density and induce protein expression.
-
Cell Lysis: Harvest the cells and resuspend in lysis buffer. Lyse the cells by appropriate means (e.g., glass bead vortexing for yeast, sonication for insect cells).
-
Purification:
-
Centrifuge the lysate to pellet cell debris.
-
Incubate the supernatant with the affinity resin.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the purified protein with elution buffer.
-
-
Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.
Protocol 2: Continuous Spectrophotometric Assay for Acyl-CoA Desaturase Activity
This assay measures the oxidation of NADH or NADPH, which is coupled to the desaturation of the fatty acyl-CoA substrate.
Materials:
-
Purified acyl-CoA desaturase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound solution
-
NADH or NADPH solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer and the desired concentration of this compound.
-
Add NADH or NADPH to a final concentration of 100-200 µM.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the purified desaturase.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters, repeat the assay with varying concentrations of this compound.
Protocol 3: Assay for Fatty Acyl-CoA Reductase Activity
This protocol is adapted for a discontinuous assay where the fatty alcohol product is extracted and quantified.
Materials:
-
Purified fatty acyl-CoA reductase
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
This compound solution
-
NADPH solution
-
Extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Internal standard (e.g., a different fatty alcohol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up a reaction mixture containing assay buffer, this compound, and NADPH.
-
Pre-incubate the mixture at the optimal temperature.
-
Initiate the reaction by adding the purified reductase.
-
After a defined time, stop the reaction (e.g., by adding a strong acid).
-
Add the internal standard and extract the fatty alcohol product with the extraction solvent.
-
Analyze the extracted sample by GC-MS to quantify the amount of product formed.
-
Calculate the reaction rate and repeat with varying substrate concentrations to determine kinetic parameters.
Conclusion
The study of enzyme kinetics using this compound provides valuable insights into the biochemical pathways of insect pheromone production and fatty acid metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments, and to present their data in a clear and standardized manner. While challenges remain in obtaining specific kinetic data for this substrate, the methodologies outlined will aid in the characterization of the enzymes that utilize this important biomolecule.
References
- 1. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acyl-CoA synthetase by triacsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl-CoA inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acyl coenzyme A: cholesterol acyltransferase by 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Detection of 11Z-Tetradecenoyl-CoA
Publication ID: ANP-TDC-202512 Version: 1.0 For Research Use Only.
Abstract
This document provides detailed application notes and protocols for a novel biosensor designed for the specific and sensitive detection of 11Z-tetradecenoyl-CoA, a key intermediate in fatty acid metabolism. Altered levels of this analyte are associated with metabolic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1][2] The biosensor is available in two formats: a genetically encoded fluorescent biosensor for in-vivo real-time monitoring in cellular models, and an electrochemical biosensor for in-vitro quantitative analysis of samples. These tools are intended for researchers, scientists, and drug development professionals investigating lipid metabolism, metabolic disorders, and therapeutic interventions.
Introduction
Long-chain fatty acyl-CoAs (LCACoAs) are critical intermediates in lipid metabolism and cellular signaling.[3] this compound is a specific LCACoA involved in fatty acid beta-oxidation. Traditional methods for its detection, such as HPLC and mass spectrometry, can be time-consuming and require extensive sample preparation.[4] Biosensors offer a rapid, sensitive, and often real-time alternative for detecting specific metabolites.[5][6]
The biosensor described herein utilizes a specifically engineered variant of the Escherichia coli fatty acid-responsive transcription factor, FadR.[7][8] FadR naturally binds to long-chain acyl-CoAs, inducing a conformational change.[7] Through protein engineering, the binding pocket of FadR has been optimized for enhanced affinity and specificity towards this compound.
-
Fluorescent Biosensor (FadR-FRET): This genetically encoded sensor consists of the engineered FadR protein flanked by two fluorescent proteins (e.g., cpYFP and mCherry) to create a Förster Resonance Energy Transfer (FRET) pair. Binding of this compound induces a conformational change that alters the distance or orientation between the fluorophores, leading to a measurable change in the FRET ratio. This allows for real-time imaging of this compound dynamics within living cells and specific subcellular compartments.[8]
-
Electrochemical Biosensor (E-FadR): In this format, the engineered FadR protein is immobilized onto a graphene-modified electrode surface.[9] The binding of this compound causes a conformational change that alters the electron transfer properties at the electrode surface, generating a detectable electrochemical signal (e.g., a change in current or impedance).[9][10] This platform is suitable for high-throughput quantitative analysis of cell lysates, tissue homogenates, and other biological samples.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the metabolic context of this compound and the operational workflows for the biosensors.
Caption: Mitochondrial beta-oxidation pathway for long-chain fatty acids.
Caption: Workflow for the FadR-FRET fluorescent biosensor.
Caption: Workflow for the E-FadR electrochemical biosensor.
Performance Characteristics
The performance of both biosensor platforms has been rigorously characterized. Key quantitative data are summarized below.
Table 1: FadR-FRET Fluorescent Biosensor Performance
| Parameter | Value | Conditions |
|---|---|---|
| Analyte | This compound | - |
| Apparent Kd | 1.5 ± 0.2 µM | In-vitro, PBS pH 7.4, 25°C |
| Dynamic Range | 100 nM - 25 µM | In-vitro assays |
| Optimal Excitation/Emission | Ex: 430 nm / Em: 475 nm & 530 nm | FRET pair dependent |
| Response Time (in-vivo) | < 5 minutes | Live-cell imaging |
| Selectivity (vs. Palmitoyl-CoA) | > 20-fold | Competitive binding assay |
| Selectivity (vs. Oleoyl-CoA) | > 15-fold | Competitive binding assay |
| Selectivity (vs. Acetyl-CoA) | > 1000-fold | Competitive binding assay |
Table 2: E-FadR Electrochemical Biosensor Performance
| Parameter | Value | Conditions |
|---|---|---|
| Analyte | This compound | - |
| Limit of Detection (LOD) | 50 nM | S/N = 3, DPV in PBS pH 7.4 |
| Linear Range | 100 nM - 10 µM | R² > 0.99 |
| Response Time | < 10 minutes | Incubation at 25°C |
| Intra-electrode CV | < 4% | n=5 measurements |
| Inter-electrode CV | < 7% | n=5 electrodes |
| Stability | > 90% signal retention after 2 weeks | Stored at 4°C |
Experimental Protocols
Protocol 1: In-Vivo Detection using FadR-FRET Biosensor
Objective: To monitor relative changes in intracellular this compound concentrations in real-time.
Materials:
-
Mammalian expression plasmid containing the FadR-FRET biosensor construct.
-
Appropriate mammalian cell line (e.g., HEK293T, HepG2).
-
Cell culture medium, FBS, and supplements.
-
Transfection reagent (e.g., Lipofectamine).
-
Fluorescence microscope equipped with a FRET filter set and an environmental chamber.
-
Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins).
Methodology:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy 24 hours prior to transfection.
-
Transfect the cells with the FadR-FRET plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Microscopy Setup:
-
Mount the dish on the microscope stage within an environmental chamber (37°C, 5% CO₂).
-
Identify cells expressing the biosensor (visible fluorescence).
-
Set up the microscope for ratiometric FRET imaging. This typically involves sequential acquisition of donor and acceptor channel images upon donor excitation.
-
-
Image Acquisition:
-
Acquire baseline images for 5-10 minutes to establish a stable FRET ratio.
-
Introduce the experimental stimulus (e.g., a drug candidate, metabolic precursor like tetradecenoic acid).
-
Continue acquiring images at regular intervals (e.g., every 30-60 seconds) for the duration of the experiment.
-
-
Data Analysis:
-
For each time point, perform background subtraction on both donor and acceptor channel images.
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for individual cells or regions of interest (ROIs).
-
Plot the normalized FRET ratio change (ΔR/R₀) over time to visualize the dynamics of this compound.
-
Protocol 2: In-Vitro Quantification using E-FadR Biosensor
Objective: To quantify the absolute concentration of this compound in biological samples (e.g., cell lysates).
Materials:
-
E-FadR biosensor electrodes.
-
Potentiostat for electrochemical measurements.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound standards of known concentrations.
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking.
-
Biological samples (e.g., cell lysates prepared in a non-detergent lysis buffer).
Methodology:
-
Electrode Preparation:
-
If required, clean the electrode surface according to manufacturer instructions.
-
The provided E-FadR electrodes are pre-functionalized and ready to use.
-
-
Calibration Curve Generation:
-
Pipette a standard volume (e.g., 50 µL) of each this compound standard solution onto a separate E-FadR electrode.
-
Incubate for 10 minutes at room temperature.
-
Perform an electrochemical measurement using a technique like Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS).
-
Record the peak current (for DPV) or charge transfer resistance (for EIS).
-
Plot the signal response versus the log of the concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Apply 50 µL of the biological sample to a fresh E-FadR electrode.
-
Incubate for 10 minutes at room temperature.
-
Perform the same electrochemical measurement as used for the calibration curve.
-
-
Data Analysis:
-
Use the signal value obtained from the sample to determine the concentration of this compound by interpolating from the standard curve.
-
Factor in any dilution of the original sample to calculate the final concentration.
-
Protocol 3: Characterizing Biosensor Selectivity
Objective: To confirm the specificity of the biosensor for this compound over other related acyl-CoAs.
Materials:
-
Purified FadR-FRET protein or E-FadR electrodes.
-
This compound.
-
Potentially interfering compounds (e.g., Palmitoyl-CoA, Oleoyl-CoA, Acetyl-CoA, Coenzyme A).
-
Fluorometer or potentiostat.
Methodology:
-
Establish Baseline Signal:
-
For FadR-FRET: Measure the FRET ratio of the purified protein in the presence of a sub-saturating concentration (e.g., the Kd value) of this compound.
-
For E-FadR: Measure the electrochemical signal of an electrode incubated with a sub-saturating concentration of this compound.
-
-
Competitive Assay:
-
To the mixture from the previous step, add an increasing concentration of the potentially interfering compound.
-
After a brief incubation, re-measure the FRET ratio or electrochemical signal.
-
-
Data Analysis:
-
A significant change in the signal only at very high concentrations of the interfering compound indicates good selectivity.
-
Plot the signal response versus the concentration of the interfering compound. The concentration required to displace 50% of the primary analyte (IC₅₀) can be used to quantify selectivity. A higher IC₅₀ for an interfering compound signifies better selectivity for the target analyte.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| (FRET) Low biosensor expression | Poor transfection efficiency; Cell toxicity | Optimize transfection protocol; Use a different promoter or cell line. |
| (FRET) No change in FRET ratio | Biosensor not functional; Analyte concentration below detection limit; Incorrect filter set | Verify plasmid sequence; Use positive controls; Check microscope filter specifications. |
| (E-FadR) High signal variability | Inconsistent electrode surface; Improper immobilization | Use electrodes from the same batch; Ensure consistent incubation times and volumes. |
| (E-FadR) No signal response | Inactive protein on electrode; Analyte degraded | Store electrodes properly at 4°C; Prepare fresh samples and standards before use. |
| (Both) High background signal | Non-specific binding; Sample matrix interference | Use blocking agents (BSA); Dilute sample or perform sample cleanup (e.g., solid-phase extraction). |
References
- 1. The natural history of elevated tetradecenoyl-L-carnitine detected by newborn screening in New Zealand: implications for very long chain acyl-CoA dehydrogenase deficiency screening and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An optimized fluorescent biosensor for monitoring long-chain fatty acyl-CoAs metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosensors for coenzyme A thioester derivatives: Development, optimization and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Ratiometric Fluorescent Biosensor Reveals Dynamic Regulation of Long-Chain Fatty Acyl-CoA Esters Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of 11Z-Tetradecenoyl-CoA in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-tetradecenoyl-CoA is an unsaturated long-chain acyl-coenzyme A (CoA) molecule that plays a significant role in various biological processes, including as a key intermediate in the biosynthesis of insect sex pheromones. Its accurate identification and quantification in complex biological samples are crucial for understanding its metabolic pathways and for the development of targeted therapeutic agents or pest control strategies. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Experimental Protocols
A. Extraction of this compound from Biological Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues and cells.[1][2][3]
Materials:
-
Biological sample (e.g., tissue, cell pellet)
-
Phosphate buffered saline (PBS), ice-cold
-
Homogenization buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol, ice-cold
-
Acetonitrile (B52724) (ACN), ice-cold
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Internal Standard (IS): Heptadecanoyl-CoA (or a custom-synthesized deuterated this compound)
-
Solid Phase Extraction (SPE) C18 cartridges
-
SPE elution buffer: 2-propanol
-
Centrifuge capable of 4°C and high speeds
-
Homogenizer (e.g., glass Dounce or mechanical)
Procedure:
-
Sample Preparation:
-
For tissues: Weigh approximately 50-100 mg of frozen tissue and keep on dry ice.
-
For cells: Wash the cell pellet (from ~10^6 to 10^7 cells) twice with ice-cold PBS and centrifuge to remove the supernatant.
-
-
Homogenization:
-
Add 1 mL of ice-cold homogenization buffer to the tissue or cell pellet.
-
Add a known amount of internal standard (e.g., 1 nmol of Heptadecanoyl-CoA).
-
Homogenize thoroughly on ice.
-
Add 1 mL of ice-cold 2-propanol and homogenize again.
-
-
Extraction:
-
Add 2 mL of ice-cold acetonitrile and 0.125 mL of saturated ammonium sulfate solution.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-organic supernatant containing the acyl-CoAs.
-
-
Solid Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by washing with 3 mL of 100% methanol (B129727) followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of 2-propanol.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A).
-
B. LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of long-chain acyl-CoAs by LC-MS/MS.[4][5][6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion ([M+H]+) for tetradecenoyl-CoA (C35H60N7O17P3S) is approximately m/z 976.3. A characteristic neutral loss of the 5'-ADP moiety (507.1 Da) is a common fragmentation pattern for acyl-CoAs. Another key fragment corresponds to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.
-
Primary Transition: Q1: 976.3 -> Q3: 469.2 ([M+H - 507]+)
-
Confirmatory Transition: Q1: 976.3 -> Q3: 428.0
-
-
Internal Standard (Heptadecanoyl-CoA):
-
Q1: 1020.4 -> Q3: 513.3 ([M+H - 507]+)
-
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
II. Data Presentation
Quantitative data for acyl-CoAs can vary significantly between different biological samples and experimental conditions. The following table provides representative data for various long-chain acyl-CoAs from existing literature to serve as a reference.[9]
| Acyl-CoA Species | Mouse Liver (pmol/mg protein) | HepG2 Cells (pmol/mg protein) | LHCNM2 Cells (pmol/mg protein) |
| Myristoyl-CoA (C14:0) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Tetradecenoyl-CoA (C14:1) | Not specifically reported, but expected to be in a similar range as other C14 species. | Not specifically reported, but expected to be in a similar range as other C14 species. | Not specifically reported, but expected to be in a similar range as other C14 species. |
| Palmitoyl-CoA (C16:0) | 2.5 ± 0.4 | 4.5 ± 0.7 | 1.8 ± 0.3 |
| Palmitoleoyl-CoA (C16:1) | 1.1 ± 0.2 | 2.0 ± 0.3 | 0.9 ± 0.2 |
| Oleoyl-CoA (C18:1) | 3.2 ± 0.5 | 5.8 ± 0.9 | 2.5 ± 0.4 |
| Linoleoyl-CoA (C18:2) | 1.5 ± 0.3 | 2.8 ± 0.5 | 1.2 ± 0.2 |
Note: The concentration of this compound will need to be determined experimentally using the described protocol and an appropriate standard.
III. Mandatory Visualizations
A. Signaling Pathway: Biosynthesis of an Insect Pheromone Precursor
The following diagram illustrates the biosynthesis of a C14 pheromone precursor, highlighting the role of delta-11 desaturase in converting a saturated C14 acyl-CoA to this compound.[2][10][11][12]
Caption: Biosynthesis of a C14 insect pheromone component.
B. Experimental Workflow
This diagram outlines the complete workflow from sample collection to data analysis for the identification of this compound.
Caption: Workflow for this compound analysis.
C. Logical Relationship: Acyl-CoA Fragmentation in MS/MS
This diagram illustrates the characteristic fragmentation pattern of a long-chain acyl-CoA, such as this compound, in a tandem mass spectrometer.
Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.
References
- 1. The role of fatty acid desaturase (FADS) genes in oleic acid metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 11. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ent.iastate.edu [ent.iastate.edu]
Application Notes and Protocols for Fluorescent Labeling of 11Z-Tetradecenoyl-CoA for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z-Tetradecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) that plays a crucial role as an intermediate in fatty acid metabolism and cellular signaling. The ability to visualize the subcellular localization and dynamics of this compound is essential for understanding its diverse biological functions. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging. The proposed methodology involves the enzymatic synthesis of this compound followed by covalent labeling with a bright and photostable fluorophore, BODIPY™ FL.
Data Presentation: Photophysical Properties of Fluorescent Probes
The selection of a suitable fluorophore is critical for successful cellular imaging. BODIPY™ FL is a versatile dye with excellent photophysical properties for live-cell imaging. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Fluorophore | BODIPY™ FL | [1](2) |
| Excitation Maximum (λex) | 502 nm | [1](2) |
| Emission Maximum (λem) | 510 nm | [1](2) |
| Molar Extinction Coefficient (ε) | 82,000 cm⁻¹M⁻¹ | [3](4) |
| Quantum Yield (Φ) | High | [1](2) |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [1](2) |
| Reactivity | Primary Amines | [1](2) |
| Solubility | DMSO, DMF | [1](2) |
Experimental Protocols
This section provides detailed protocols for the synthesis, labeling, and cellular imaging of this compound.
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from 11Z-tetradecenoic acid and Coenzyme A using a long-chain acyl-CoA synthetase (ACSL).
Materials:
-
11Z-Tetradecenoic acid
-
Coenzyme A (CoA), free acid
-
Long-chain acyl-CoA synthetase (ACSL) (e.g., from Pseudomonas sp. or recombinant human ACSL1)
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM DTT
-
0.1% Triton X-100
-
1 mM Coenzyme A
-
-
Add 11Z-tetradecenoic acid to the reaction mixture to a final concentration of 200 µM. The fatty acid should be dissolved in a small amount of ethanol (B145695) or DMSO before adding to the aqueous buffer.
-
Initiate the reaction by adding ACSL to a final concentration of 0.1-0.5 U/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by reverse-phase HPLC, observing the formation of the this compound peak and the disappearance of the CoA peak.
-
Purify the this compound using solid-phase extraction or preparative HPLC. A C18 column is suitable for this purpose. The product can be eluted with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).[5](6)
-
Lyophilize the purified product and store it at -80°C.
Protocol 2: Fluorescent Labeling of this compound with BODIPY™ FL NHS Ester
This protocol details the conjugation of the amine-reactive BODIPY™ FL NHS ester to the primary amine groups of the adenosine (B11128) moiety of Coenzyme A in the synthesized this compound.
Materials:
-
Purified this compound
-
BODIPY™ FL NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the purified this compound in the sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of BODIPY™ FL NHS Ester in anhydrous DMF or DMSO immediately before use.
-
Add the BODIPY™ FL NHS Ester stock solution to the this compound solution. A molar ratio of 10-15 moles of dye to 1 mole of acyl-CoA is a good starting point for optimization.(--INVALID-LINK--)
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled product, BODIPY™ FL-11Z-tetradecenoyl-CoA, from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fluorescent fractions corresponding to the labeled acyl-CoA.
-
Determine the concentration and degree of labeling by measuring the absorbance at 260 nm (for CoA) and 502 nm (for BODIPY™ FL).
-
Store the purified fluorescent probe at -20°C, protected from light.
Protocol 3: Cellular Imaging of BODIPY™ FL-11Z-Tetradecenoyl-CoA
This protocol describes the introduction of the fluorescently labeled this compound into cultured cells and subsequent imaging by fluorescence microscopy.
Materials:
-
BODIPY™ FL-11Z-tetradecenoyl-CoA
-
Cultured mammalian cells (e.g., HeLa, HepG2, or a cell line relevant to the research question)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™ Red CMXRos for mitochondria, ER-Tracker™ Red for endoplasmic reticulum) (optional)
-
Formaldehyde (B43269) or paraformaldehyde for cell fixation (optional)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
-
Labeling:
-
Prepare a working solution of BODIPY™ FL-11Z-tetradecenoyl-CoA in serum-free cell culture medium. The optimal concentration should be determined empirically but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time can be varied to study uptake kinetics.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove excess probe.
-
-
Co-staining (Optional):
-
If desired, incubate the cells with Hoechst 33342 (for live-cell nuclear staining) or organelle-specific trackers according to the manufacturer's instructions.
-
-
Imaging:
-
For live-cell imaging, add fresh, pre-warmed culture medium or PBS to the cells.
-
For fixed-cell imaging, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. If nuclear staining with DAPI is desired, it can be added during one of the final wash steps. Mount the coverslips on microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for BODIPY™ FL (Excitation: ~490/20 nm, Emission: ~525/50 nm), and other dyes if used. Confocal microscopy is recommended for high-resolution imaging and subcellular localization studies.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular distribution of the fluorescent probe. Quantitative analysis can include measuring fluorescence intensity in different cellular compartments and co-localization analysis with organelle markers.
-
Visualizations
Signaling Pathway of Long-Chain Acyl-CoAs
Long-chain acyl-CoAs, such as this compound, are central players in cellular metabolism and signaling. They can be utilized for energy production via β-oxidation, incorporated into complex lipids for membrane synthesis and energy storage, or act as signaling molecules that regulate various cellular processes. Acyl-CoA binding proteins (ACBPs) are key mediators of their intracellular transport and signaling functions.[7](7)
Caption: General signaling and metabolic pathways of long-chain acyl-CoAs.
Experimental Workflow for Fluorescent Labeling and Imaging
The overall workflow involves the synthesis of the acyl-CoA, its fluorescent labeling, purification, and subsequent application in cellular imaging.
Caption: Workflow for fluorescent labeling and cellular imaging.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the fluorescent labeling of this compound and its application in cellular imaging. The use of the BODIPY™ FL fluorophore provides a highly sensitive and photostable tool for visualizing the subcellular distribution and dynamics of this important lipid metabolite. These methods will be valuable for researchers investigating the roles of long-chain acyl-CoAs in metabolic regulation, signal transduction, and the pathogenesis of various diseases.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. abpbio.com [abpbio.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 5. Ligand binding to the ACBD6 protein regulates the acyl-CoA transferase reactions in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACYL-CoA BINDING PROTEINS INTERACT WITH THE ACYL-CoA BINDING DOMAIN OF MITOCHONDRIAL CARNITINE PALMITOYL TRANSFERASE I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 11Z-tetradecenoyl-CoA synthesis
Welcome to the technical support center for the synthesis of 11Z-tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This method typically involves the activation of 11Z-tetradecenoic acid, for example by converting it to an acid chloride or a mixed anhydride, followed by reaction with coenzyme A.[1] Another common method utilizes N-hydroxysuccinimide esters of the fatty acid, which can produce high yields with minimal side reactions.[2]
-
Enzymatic Synthesis: This approach utilizes acyl-CoA synthetase enzymes to ligate 11Z-tetradecenoic acid to coenzyme A in the presence of ATP.[3] This method is often preferred for its high specificity and milder reaction conditions, which can help preserve the sensitive cis-double bond.
Q2: What are the most common reasons for low yields in this compound synthesis?
A2: Low yields can stem from several factors, including:
-
Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, insufficient reaction time, or inactive reagents.
-
Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Product degradation: this compound, being an unsaturated acyl-CoA, is susceptible to oxidation and hydrolysis, especially during purification and storage.
-
Loss during purification: The product may be lost during extraction, precipitation, or chromatographic purification steps.
-
Isomerization of the double bond: The cis configuration of the double bond can isomerize to the more stable trans form under harsh reaction conditions.[4][5]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at 260 nm for the adenine (B156593) ring of CoA) is a common method to assess purity and quantify the product.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure, including the presence and configuration of the cis-double bond.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
-
No peak corresponding to this compound on the HPLC chromatogram.
-
Very low concentration of the desired product as determined by UV spectroscopy or other quantification methods.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Reagents | 11Z-Tetradecenoic Acid: Verify the purity and integrity of the starting fatty acid. If it has been stored for a long time, it may have oxidized. Coenzyme A: CoA is unstable and can degrade. Use a fresh batch or verify the activity of your current stock. Enzymes (for enzymatic synthesis): Ensure the acyl-CoA synthetase is active. Improper storage or handling can lead to loss of activity. |
| Suboptimal Reaction Conditions | pH: For enzymatic reactions, ensure the pH of the reaction buffer is optimal for the specific acyl-CoA synthetase being used. Temperature: Both chemical and enzymatic reactions have optimal temperature ranges. For chemical synthesis, excessively high temperatures can lead to side reactions. For enzymatic synthesis, high temperatures can denature the enzyme. Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress over time using a suitable analytical method like HPLC. |
| Presence of Inhibitors | For enzymatic synthesis, the starting material or solvent may contain inhibitors of the acyl-CoA synthetase. Purify the starting materials if necessary. |
Issue 2: Presence of Multiple Peaks in HPLC Analysis
Symptoms:
-
The HPLC chromatogram shows multiple peaks in addition to the expected product peak.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Unreacted Starting Materials | The reaction has not gone to completion. Optimize reaction conditions (see Issue 1) or adjust the stoichiometry of the reactants. |
| Side Products | Oxidation: The unsaturated fatty acyl chain is prone to oxidation. Perform the reaction and purification under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. Hydrolysis: The thioester bond can be hydrolyzed. Avoid extreme pH conditions and prolonged exposure to aqueous environments, especially at elevated temperatures. Isomerization: The cis-double bond can isomerize to the trans-isomer. Use mild reaction conditions and avoid exposure to strong acids, bases, or high temperatures. HPLC methods with good resolution can often separate cis and trans isomers.[8] |
| Degradation during Sample Preparation | The product may be degrading during preparation for HPLC analysis. Minimize the time between sample preparation and injection. |
Experimental Protocols
Protocol 1: Chemical Synthesis via Mixed Anhydride Method
This protocol is a general guideline and may require optimization.
-
Activation of 11Z-Tetradecenoic Acid:
-
Dissolve 11Z-tetradecenoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath under an inert atmosphere.
-
Add triethylamine (B128534) (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents).
-
Stir the reaction mixture at 0°C for 30-60 minutes.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve coenzyme A trilithium salt in cold, degassed water.
-
Slowly add the aqueous CoA solution to the activated fatty acid solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of water.
-
Acidify the solution to pH 3-4 with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC.
-
Protocol 2: Enzymatic Synthesis using Acyl-CoA Synthetase
This protocol is a general guideline and the specific conditions will depend on the enzyme used.
-
Reaction Setup:
-
In a reaction vessel, combine a buffered solution (e.g., Tris-HCl or potassium phosphate) at the optimal pH for the enzyme.
-
Add ATP (adenosine triphosphate), magnesium chloride (as a cofactor), and dithiothreitol (B142953) (DTT) to maintain a reducing environment.
-
Add coenzyme A.
-
Add 11Z-tetradecenoic acid (it may be necessary to dissolve it in a small amount of an organic solvent like DMSO first).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-3 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
-
Purification:
-
Stop the reaction by adding an acid (e.g., citric acid) to lower the pH.
-
Remove the denatured protein by centrifugation.
-
The supernatant containing this compound can be purified using solid-phase extraction (SPE) on a C18 cartridge or by reversed-phase HPLC.[6]
-
Data Presentation
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Parameter | Potential Issue | Recommended Optimization |
| Reagents | Degradation of CoA or fatty acid; inactive enzyme. | Use fresh, high-purity reagents. Verify enzyme activity. |
| Reaction Time | Incomplete reaction. | Monitor reaction progress over time to determine the optimal duration. |
| Temperature | Suboptimal for reaction rate or enzyme stability. | Optimize temperature for the specific synthesis method. Avoid excessive heat. |
| pH | Suboptimal for enzyme activity or stability of reactants/products. | Adjust the pH of the reaction buffer to the optimal range for the enzyme. |
| Solvent | Poor solubility of reactants; inhibition of enzyme. | Use a co-solvent if necessary to improve solubility. Ensure the solvent is compatible with the enzyme. |
| Purification | Product loss during extraction or chromatography. | Optimize the purification protocol to minimize steps and improve recovery. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Isomerization of cis,cis-3,6-Dodecadienoyl-CoA to form trans,cis-Lauro-2,6-dienoyl-CoA [reactome.org]
- 5. Fatty Acids -- Additional Enzymes: trans- vs cis [library.med.utah.edu]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Enzymatic Reactions with 11Z-Tetradecenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic reactions involving 11Z-tetradecenoyl-CoA as a substrate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
1. Which enzyme classes are known to utilize this compound as a substrate?
This compound, a monounsaturated long-chain fatty acyl-CoA, is a substrate for several key enzyme families involved in fatty acid metabolism. These include:
-
Long-Chain Acyl-CoA Synthetases (LACS): These enzymes catalyze the formation of acyl-CoA from fatty acids, ATP, and Coenzyme A.[1][2]
-
Acyl-CoA Dehydrogenases and Oxidases: These enzymes are involved in the first step of β-oxidation, introducing a double bond into the acyl-CoA chain.[3][4]
-
Enoyl-CoA Hydratases: This class of enzymes catalyzes the hydration of the double bond in enoyl-CoA molecules during the second step of β-oxidation.[5][6][7]
2. What are the main challenges when working with this compound in enzymatic assays?
The primary challenges are related to its amphipathic nature, which can lead to:
-
Low aqueous solubility: This can cause the substrate to precipitate out of solution, leading to inaccurate and irreproducible results.
-
Micelle formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles, which may not be accessible to the enzyme's active site.
-
Substrate inhibition: High concentrations of long-chain acyl-CoAs can lead to substrate inhibition in some enzymes.
-
Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperature.
3. How can I improve the solubility of this compound in my assay buffer?
To improve solubility and prevent micelle formation, consider the following:
-
Use of detergents: Low concentrations of non-ionic detergents like Triton X-100 can help to solubilize long-chain acyl-CoAs.
-
Bovine Serum Albumin (BSA): BSA can bind to fatty acyl-CoAs and act as a carrier protein, preventing precipitation and making the substrate more available to the enzyme.
-
Sonication: Brief sonication of the substrate solution can help to disperse aggregates.
-
Solvent pre-dissolving: Dissolving the substrate in a small amount of an organic solvent like ethanol (B145695) or DMSO before adding it to the aqueous buffer can improve its dispersion. Ensure the final solvent concentration does not inhibit your enzyme.
4. What is the role of this compound in cellular signaling?
Long-chain acyl-CoA esters, including unsaturated species like this compound, are not just metabolic intermediates but also act as signaling molecules.[8][9] They can influence cellular processes by:
-
Regulating enzyme activity: They can allosterically regulate key metabolic enzymes.[8]
-
Modulating transcription factors: They can influence the activity of transcription factors involved in lipid metabolism.[8]
-
Protein acylation: They can be used for the post-translational modification of proteins, affecting their localization and function.[10]
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Substrate precipitation | Improve substrate solubility using BSA or a non-ionic detergent. |
| Inactive enzyme | Ensure proper enzyme storage and handling. Use a fresh enzyme aliquot. | |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the buffer composition, pH, and ionic strength for your specific enzyme. | |
| Presence of inhibitors in the sample | Purify the sample to remove potential inhibitors. | |
| High background signal | Non-enzymatic substrate degradation | Run a no-enzyme control to quantify the rate of non-enzymatic hydrolysis. |
| Contaminating enzymes in the sample | For crude extracts, consider further purification of the enzyme of interest. | |
| Interference from assay components | Test for interference from each component of the reaction mixture. | |
| Poor reproducibility | Inconsistent substrate preparation | Prepare a fresh stock solution of this compound for each experiment and handle it consistently. |
| Pipetting errors | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability. | |
| Temperature fluctuations | Ensure a constant and optimal temperature throughout the assay. |
Quantitative Data
While specific kinetic parameters for this compound are not extensively reported, the following table provides representative Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for enzymes acting on structurally similar long-chain fatty acyl-CoAs. These values can serve as a baseline for experimental design.
| Enzyme Class | Representative Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Source |
| Long-Chain Acyl-CoA Synthetase | Palmitic Acid (16:0) | 10 - 50 | 100 - 500 | Rat Liver |
| Oleic Acid (18:1) | 5 - 20 | 200 - 800 | Yeast | |
| Acyl-CoA Oxidase | Palmitoyl-CoA (16:0) | 15 - 60 | 50 - 250 | Rat Liver Peroxisomes |
| Oleoyl-CoA (18:1) | 10 - 40 | 80 - 300 | Candida tropicalis | |
| Enoyl-CoA Hydratase | Crotonyl-CoA (4:0, trans-2) | 29 - 50 | Varies with substrate | Aeromonas caviae[11] |
| Hexenoyl-CoA (6:0, trans-2) | ~30 | Varies with substrate | Aeromonas caviae[11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Acyl-CoA Synthetase (LACS) Activity Assay
This protocol measures the activity of LACS by quantifying the formation of this compound.
Materials:
-
11Z-tetradecenoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Triton X-100
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Enzyme preparation (purified or cell lysate)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product)
Procedure:
-
Substrate Preparation: Prepare a stock solution of 11Z-tetradecenoic acid in ethanol. Create the reaction substrate by mixing the fatty acid stock with an equimolar amount of BSA in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, CoA, MgCl₂, and Triton X-100.
-
Enzyme Addition: Add the enzyme preparation to the reaction mixture. For a negative control, add buffer instead of the enzyme.
-
Initiate Reaction: Start the reaction by adding the 11Z-tetradecenoic acid/BSA substrate mix.
-
Incubation: Incubate at the optimal temperature for your enzyme (e.g., 37°C) for a set period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., 2 M formic acid).
-
Detection: Quantify the amount of this compound formed using a suitable method, such as a coupled enzymatic assay that produces a fluorescent or colorimetric signal.
Protocol 2: Acyl-CoA Oxidase Activity Assay
This protocol measures the activity of acyl-CoA oxidase by detecting the hydrogen peroxide (H₂O₂) produced.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
A fluorescent or colorimetric HRP substrate (e.g., Amplex Red)
-
Enzyme preparation
Procedure:
-
Substrate Solution: Prepare a working solution of this compound in the assay buffer. The inclusion of a low concentration of Triton X-100 may be necessary.
-
Reaction Cocktail: Prepare a reaction cocktail containing the assay buffer, HRP, and the HRP substrate.
-
Reaction Setup: In a 96-well plate, add the enzyme preparation to the wells.
-
Initiate Reaction: Start the reaction by adding the this compound substrate solution to each well.
-
Measurement: Immediately measure the increase in fluorescence or absorbance over time in a plate reader. The rate of signal increase is proportional to the acyl-CoA oxidase activity.
Protocol 3: Enoyl-CoA Hydratase Activity Assay
This protocol measures the hydration of the double bond in this compound by monitoring the decrease in absorbance at a specific wavelength.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme preparation
Procedure:
-
Substrate Solution: Prepare a solution of this compound in the assay buffer.
-
Spectrophotometer Setup: Set a spectrophotometer to the wavelength where the enoyl-CoA double bond has maximum absorbance (typically around 263 nm).
-
Reaction Initiation: In a quartz cuvette, add the assay buffer and the this compound substrate solution. Add the enzyme preparation to start the reaction.
-
Measurement: Monitor the decrease in absorbance at the specified wavelength over time. The rate of absorbance decrease is proportional to the enoyl-CoA hydratase activity.[11]
Visualizations
Signaling Pathway of Unsaturated Fatty Acyl-CoAs
Caption: Signaling roles of unsaturated fatty acyl-CoAs.
Experimental Workflow for LACS Assay
Caption: Workflow for an Acyl-CoA Synthetase (LACS) assay.
Troubleshooting Logic for Low Enzyme Activity
Caption: Troubleshooting flowchart for low enzyme activity.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA oxidase - Wikipedia [en.wikipedia.org]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of acylCoA binding protein in acylCoA transport, metabolism and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with 11Z-tetradecenoyl-CoA stability in aqueous solutions
Welcome to the technical support center for 11Z-tetradecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound, a long-chain monounsaturated fatty acyl-CoA, in aqueous solutions are hydrolysis of the thioester bond and oxidation of the cis-double bond. Micelle formation can also occur at concentrations above the critical micelle concentration (CMC), which may affect its availability in enzymatic reactions.
Q2: How does pH affect the stability of this compound?
A2: The thioester bond of acyl-CoAs is susceptible to hydrolysis, particularly at alkaline pH. It is recommended to maintain aqueous solutions of this compound at a slightly acidic to neutral pH (pH 6.0-7.5) to minimize hydrolytic degradation.
Q3: What is the recommended storage procedure for this compound solutions?
A3: For short-term storage (hours to a few days), aqueous solutions should be kept on ice (0-4°C). For long-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. Storing the compound in a dry form, as provided by the manufacturer, is the most stable option.
Q4: Can I expect this compound to form micelles in my experimental buffer?
A4: Yes, like other long-chain fatty acyl-CoAs, this compound can form micelles in aqueous solutions. The critical micelle concentration (CMC) for similar long-chain acyl-CoAs can range from the low micromolar to millimolar concentrations, depending on the buffer composition, ionic strength, and temperature.[1][2] Micelle formation can reduce the concentration of monomeric acyl-CoA available to enzymes.
Q5: How can I prevent oxidation of the double bond in this compound?
A5: To prevent oxidation, it is crucial to use degassed buffers and to minimize the exposure of the solution to atmospheric oxygen. The addition of antioxidants, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the buffer can also help to protect the double bond from oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Verify the integrity of your stock solution using HPLC or mass spectrometry. |
| Micelle formation | Determine the critical micelle concentration (CMC) in your experimental buffer. If your working concentration is above the CMC, consider reducing the concentration or adding a mild, non-interfering detergent to your assay buffer. |
| Inaccurate concentration of stock solution | Re-quantify the concentration of your this compound stock solution using a reliable method such as UV spectrophotometry (measuring absorbance at 260 nm for the adenine (B156593) portion of CoA) or a specific enzymatic assay. |
| Adsorption to labware | Use low-adhesion microcentrifuge tubes and pipette tips to minimize loss of this compound due to adsorption to plastic surfaces. |
Issue 2: Suspected hydrolysis of the thioester bond.
| Possible Cause | Troubleshooting Step |
| High pH of the buffer | Check the pH of your buffer and adjust it to a range of 6.0-7.5. |
| Prolonged incubation at room temperature | Minimize the time that this compound solutions are kept at room temperature. Perform incubations on ice whenever possible. |
| Contamination with esterases | Ensure all reagents and labware are free from contaminating enzymes. Use sterile, nuclease-free water for preparing solutions. |
Issue 3: Potential oxidation of the 11Z-double bond.
| Possible Cause | Troubleshooting Step |
| Presence of dissolved oxygen in the buffer | Degas all buffers prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by using a vacuum system. |
| Exposure to air during experiments | Minimize the headspace in your reaction vessels and consider performing experiments under an inert atmosphere if sensitivity to oxidation is high. |
| Presence of metal ions | Metal ions can catalyze oxidation. If suspected, add a chelating agent like EDTA to your buffers, provided it does not interfere with your experiment. |
Quantitative Data
Table 1: Critical Micelle Concentrations (CMCs) of Long-Chain Fatty Acyl-CoAs
| Acyl-CoA | Chain Length:Double Bonds | CMC (µM) | Conditions |
| Palmitoyl-CoA | 16:0 | 7 - 250 | Dependent on buffer, pH, and ionic strength[2] |
| Stearoyl-CoA | 18:0 | ~3 | 0.05 M KPi, pH 7.4[1] |
| Oleoyl-CoA | 18:1 | ~4 | 0.05 M KPi, pH 7.4[1] |
Note: The CMC is influenced by factors such as acyl chain length, degree of unsaturation, temperature, pH, and ionic strength of the buffer. It is recommended to determine the CMC under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general method to monitor the degradation of this compound over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Divide the solution into aliquots for analysis at different time points.
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method with two mobile phases:
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Monitor the elution profile using a UV detector at 260 nm (for the adenine base of CoA).
-
The intact this compound will elute as a single major peak. Degradation products, such as the free fatty acid and Coenzyme A, will have different retention times.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Protocol 2: Analysis of this compound by Mass Spectrometry
Mass spectrometry can be used to confirm the identity of this compound and its degradation products.
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol.
-
For LC-MS analysis, the HPLC eluent can be directly introduced into the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Perform a full scan to identify the molecular ion of this compound and potential degradation products.
-
Use tandem mass spectrometry (MS/MS) to fragment the parent ion and confirm its structure. Key fragments will correspond to the fatty acyl chain and the Coenzyme A moiety.
-
-
Data Interpretation:
-
Compare the observed mass-to-charge ratios (m/z) with the theoretical values for this compound and its expected degradation products (e.g., 11Z-tetradecenoic acid and Coenzyme A).
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Overcoming challenges in the purification of 11Z-tetradecenoyl-CoA
Welcome to the technical support center for the purification of 11Z-tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this and other long-chain unsaturated fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound, a monounsaturated long-chain fatty acyl-CoA, revolve around its inherent instability and amphipathic nature. Key difficulties include:
-
Oxidation: The cis-double bond at the 11th position is susceptible to oxidation, which can lead to the formation of unwanted byproducts and degradation of the target molecule.[1][2]
-
Isomerization: The cis configuration can potentially isomerize to the more stable trans form, especially when exposed to heat, light, or certain chemical conditions, leading to a loss of biological activity.[3][4]
-
Hydrolysis: The thioester bond is prone to hydrolysis, particularly at alkaline or strongly acidic pH, which would result in the loss of the Coenzyme A moiety.[5]
-
Low Recovery: Due to its amphipathic nature, this compound can adhere to labware and be lost during extraction and purification steps, leading to low yields.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under inert gas (e.g., argon or nitrogen) at -80°C for long-term storage. For short-term storage, -20°C is acceptable. It is advisable to aliquot the purified compound to avoid repeated freeze-thaw cycles. Storing the compound in a solvent such as methanol (B129727) may improve stability over aqueous solutions.[5]
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for long-chain acyl-CoAs are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).
-
Solid-Phase Extraction (SPE): This technique is excellent for initial sample cleanup, removing salts, and concentrating the sample. Weak anion exchange or reversed-phase (C18) cartridges are typically used.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for high-resolution purification of this compound, allowing for the separation from closely related impurities.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low or No Signal of the Target Molecule in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure thorough homogenization of the starting material if it's a biological sample. Use a proven extraction solvent system like a mixture of acetonitrile (B52724) and 2-propanol in a buffered aqueous solution.[6][8] |
| Analyte Degradation | Work quickly and keep samples on ice or at 4°C throughout the extraction and purification process. Use degassed, high-purity solvents to minimize oxidation. For long-term storage of starting materials, flash-freeze in liquid nitrogen and store at -80°C. |
| Ion Suppression in MS | The presence of co-eluting impurities can suppress the ionization of this compound. Implement a robust sample cleanup procedure, such as solid-phase extraction, prior to LC-MS/MS analysis. Optimize the HPLC gradient to ensure good separation of the analyte from matrix components. |
| Incorrect MS/MS Parameters | Optimize the MS/MS parameters for this compound, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination. Based on similar compounds, the neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs in positive ion mode.[5] |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-elution with Similar Compounds | Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve resolution. Consider using a different stationary phase or ion-pairing reagent if co-elution persists. |
| Oxidation Products | Add antioxidants, such as butylated hydroxytoluene (BHT), to solvents during extraction and purification. Work under an inert atmosphere (e.g., in a glove box) if possible. |
| cis-trans Isomerization | Avoid high temperatures during solvent evaporation and other steps. Protect the sample from light by using amber vials. |
| Contamination from Reagents or Consumables | Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is scrupulously clean. |
Quantitative Data Presentation
The recovery of this compound can be influenced by the chosen purification method and the sample matrix. The following tables provide representative recovery data for structurally similar long-chain unsaturated acyl-CoAs from published protocols.
Table 1: Representative Recovery Rates for Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
| Acyl-CoA Species | Chain Length & Unsaturation | SPE Sorbent | Average Recovery (%) | Reference |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [6] |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% | [6] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [6] |
Table 2: Representative Recovery Rates for Overall Extraction and Purification Procedures
| Acyl-CoA Species | Chain Length & Unsaturation | Method | Average Recovery (%) | Reference |
| Oleoyl-CoA | C18:1 | Acetonitrile/2-propanol extraction + SPE | 83-90% (SPE step) | [5] |
| Palmitoyl-CoA | C16:0 | Acetonitrile/2-propanol extraction + SPE | 83-90% (SPE step) | [5] |
| Various Long-Chain Acyl-CoAs | C14-C20 | Acetonitrile/2-propanol extraction + SPE + HPLC | 70-80% (overall) | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound
This protocol is adapted from established methods for a broad range of acyl-CoAs and is suitable for initial sample cleanup and concentration.
Materials:
-
Sample containing this compound
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: If starting from a biological sample, first perform a solvent extraction using a mixture of acetonitrile and 2-propanol. Centrifuge to pellet proteins and collect the supernatant.
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
Protocol 2: HPLC Purification of this compound
This is a general reversed-phase HPLC method that can be adapted for the high-resolution purification of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Mobile Phase B: Acetonitrile
-
Sample enriched with this compound (e.g., from SPE)
Procedure:
-
Sample Preparation: Reconstitute the enriched this compound sample in a small volume of Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of interest, which can be identified by comparing the retention time to a standard if available, or by subsequent LC-MS analysis of the fractions.
-
Post-Purification Processing: Pool the collected fractions containing the purified this compound. The solvent can be removed by lyophilization or evaporation under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for low purification yield.
References
- 1. Studies on medium-chain fatty acyl-coenzyme A synthetase. Purification and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the initial oxidation of monounsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of 11Z-tetradecenoyl-CoA detection by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 11Z-tetradecenoyl-CoA by mass spectrometry. The information is designed to help improve the sensitivity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common mass spectrometry approach for analyzing long-chain acyl-CoAs like this compound?
A1: The most prevalent and sensitive method is Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique provides high specificity and sensitivity, which is crucial for detecting low-abundance analytes in complex biological matrices.[4] Typically, a triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[2][5]
Q2: What are the characteristic fragmentation patterns for this compound in positive ion mode mass spectrometry?
A2: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da from the protonated molecule ([M+H]⁺), which corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[2][5] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[1][5] For this compound (molecular formula: C₃₅H₆₀N₇O₁₇P₃S), the protonated molecule [M+H]⁺ has a monoisotopic mass of approximately 992.3 g/mol . Therefore, the primary MRM transition to monitor would be m/z 992.3 → 485.3.
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance sensitivity, consider the following:
-
Sample Preparation: Optimize your extraction procedure to ensure good recovery and minimize sample degradation. A solid-phase extraction (SPE) method can be effective for cleaning up samples.[6]
-
Chromatography: Use a high-resolution UHPLC or UPLC system with a suitable C18 reversed-phase column to achieve good separation from other lipids and isomers, which can cause ion suppression.[3]
-
Mass Spectrometry Parameters: Carefully optimize the ion source parameters (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters (e.g., collision energy and declustering potential) for this compound.[2]
-
Internal Standard: Use a stable isotope-labeled or an odd-chain acyl-CoA as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.[2][7]
Q4: Are there any stability concerns when working with this compound?
A4: Yes, unsaturated long-chain acyl-CoAs like this compound can be unstable, particularly in aqueous solutions.[3] They are susceptible to hydrolysis and oxidation. It is crucial to keep samples cold, minimize freeze-thaw cycles, and use solvents containing antioxidants if necessary. For short-term storage in an autosampler, reconstituting samples in methanol (B129727) has been shown to provide better stability compared to aqueous solutions.[3]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal for this compound | 1. Sample Degradation: The analyte may have degraded during sample collection, storage, or preparation.[3] 2. Poor Extraction Recovery: The extraction method may not be efficient for long-chain acyl-CoAs. 3. Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[2] 4. Incorrect MS/MS Transition: The selected precursor or product ion m/z may be incorrect. | 1. Improve Sample Handling: Process samples quickly on ice, use fresh solvents, and store extracts at -80°C. Minimize freeze-thaw cycles. 2. Optimize Extraction: Evaluate different extraction solvents and consider solid-phase extraction (SPE) for sample cleanup.[6] 3. Improve Chromatography: Use a longer gradient or a different column to better separate the analyte from interfering matrix components.[2] 4. Verify MS/MS Parameters: Infuse a standard of a similar long-chain acyl-CoA to confirm the characteristic neutral loss of 507 Da and optimize collision energy. |
| Poor Peak Shape (Tailing or Broadening) | 1. Column Overload: Injecting too much sample can lead to poor peak shape. 2. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. | 1. Reduce Injection Volume: Dilute the sample and reinject. 2. Use a High-Quality Column: Employ a column with good end-capping. Consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal chelation is suspected. 3. Optimize Mobile Phase: Adjust the mobile phase pH or the organic solvent composition. Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) are often used as mobile phase additives for acyl-CoA analysis.[3] |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can lead to high variability. 2. Matrix Effects: Different samples may have varying levels of ion suppression or enhancement. 3. Instrument Instability: Fluctuations in the LC or MS performance. | 1. Standardize Protocol: Ensure a consistent and well-documented sample preparation workflow. 2. Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to account for variability.[2][7] 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with a standard solution to ensure it is operating within specifications. |
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Tissues
This protocol is a general guideline and may require optimization for your specific sample type.
-
Homogenization: Homogenize approximately 10-50 mg of frozen tissue in a cold solution of 10% (w/v) trichloroacetic acid (TCA) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a solution of methanol or acetonitrile.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol.[3]
LC-MS/MS Analysis
-
LC System: UHPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition (Example for this compound):
-
Precursor Ion (Q1): m/z 992.3
-
Product Ion (Q3): m/z 485.3 (corresponding to the neutral loss of 507 Da)
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of long-chain acyl-CoAs from the literature. These values can serve as a benchmark for your method development.
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Long-Chain Acyl-CoAs | Rat Organs | LC-MS/MS | 2 to 133 nM | - | [5][8] |
| C16:0-CoA | Cultured Cells | LC-MS/MS | - | < 1 pmol on column | [2] |
| C18:1-CoA | Cultured Cells | LC-MS/MS | - | < 1 pmol on column | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting logic for low signal intensity.
General Fatty Acid Metabolism Pathway
Caption: General pathway of fatty acid activation and metabolism.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Avoiding common artifacts in the analysis of 11Z-tetradecenoyl-CoA
Welcome to the technical support center for the analysis of 11Z-tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help mitigate common artifacts during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | Acyl-CoA thioesters are unstable. It is crucial to work quickly and at low temperatures.[1] Use ice-cold solvents and pre-chilled tubes. Flash-freeze samples in liquid nitrogen if storage is necessary. |
| Hydrolysis of the Thioester Bond | Avoid strongly acidic or alkaline conditions during extraction and analysis. Acyl-CoAs are prone to hydrolysis. Maintain a slightly acidic to neutral pH (around 4.0-7.0) in your buffers and mobile phases.[2] |
| Inefficient Extraction | Use a robust extraction method. A common method involves homogenization in a potassium phosphate (B84403) buffer (pH ~4.9) followed by extraction with acetonitrile (B52724).[2] Solid-phase extraction (SPE) can also be used to purify and concentrate the acyl-CoAs. |
| Suboptimal MS Parameters | Optimize mass spectrometer settings, including spray voltage, cone voltage, and collision energy, by direct infusion of an this compound standard if available. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Double Bond | The cis double bond is susceptible to oxidation. To prevent this, add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[3] Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. |
| Cis-Trans Isomerization | Exposure to heat, light, and radical species can cause the cis double bond to isomerize to the more stable trans form. Protect samples from light and heat. The use of antioxidants can also mitigate radical-induced isomerization. |
| Adduct Formation | Unexpected adducts can form in the mass spectrometer source. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). The mobile phase composition can also lead to adduct formation; for instance, acetonitrile can sometimes lead to the formation of ethylamine (B1201723) adducts.[4] Use high-purity solvents and additives. |
| Contamination | Contaminants from plastics, solvents, or other lab equipment can interfere with the analysis. Use high-purity solvents and glassware, and perform blank injections to identify sources of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts to watch out for when analyzing this compound?
A1: The most common artifacts are hydrolysis of the thioester bond, oxidation of the C11-C12 double bond, and cis-trans isomerization of this double bond. Adduct formation in the mass spectrometer is also a frequent issue.
Q2: How can I prevent the degradation of this compound during sample storage?
A2: For short-term storage, keep extracts at -20°C. For long-term storage, -80°C is recommended.[1] Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?
A3: In positive ion mode, a characteristic neutral loss of 507 Da is often observed for acyl-CoAs, corresponding to the loss of the phosphopantetheine moiety. The precursor ion will be [M+H]⁺.
Q4: Can I use derivatization to improve the stability and detection of this compound?
A4: While derivatization is a common strategy for improving the analysis of certain molecules, it can also introduce artifacts.[5] For acyl-CoAs, direct analysis by LC-MS/MS is often preferred. If derivatization is necessary, ensure to run proper controls to identify any potential artifacts.
Quantitative Data Summary
Table 1: Illustrative Stability of Unsaturated Acyl-CoAs under Various Conditions
| Condition | Parameter | Value | Expected Half-life of this compound (Illustrative) |
| Temperature | Storage Temperature | 4°C | > 24 hours |
| -20°C | Several days to weeks | ||
| -80°C | Months | ||
| pH | Extraction/Mobile Phase pH | 4.0 - 5.0 | High stability |
| 7.0 | Moderate stability | ||
| > 8.0 | Prone to hydrolysis |
Note: The half-life values are illustrative and intended to demonstrate the relative stability under different conditions. Actual stability should be determined empirically.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
-
Homogenization: Homogenize the frozen tissue sample (e.g., 50-100 mg) in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing an antioxidant (e.g., 50 µM BHT).
-
Solvent Extraction: Add 2 mL of ice-cold acetonitrile to the homogenate, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH adjusted to ~4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Positive ion electrospray ionization (ESI+).
-
MRM Transition: Monitor for the precursor ion [M+H]⁺ and a characteristic product ion (e.g., resulting from the neutral loss of 507 Da).
Visualizations
Below are diagrams illustrating key workflows and relationships in the analysis of this compound.
Caption: Experimental workflow for minimizing artifacts.
Caption: Logical relationships for artifact mitigation.
References
- 1. Human Metabolome Database: Showing metabocard for (2E)-Tetradecenoyl-CoA (HMDB0003946) [hmdb.ca]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing buffer conditions for enzymatic assays involving 11Z-tetradecenoyl-CoA
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing buffer conditions and troubleshooting common challenges encountered during enzymatic assays involving the substrate 11Z-tetradecenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when designing a buffer for an assay with this compound?
The most critical parameters are pH, ionic strength, the choice of buffering agent, and the presence of necessary cofactors or additives.[1] Since this compound is a long-chain fatty acyl-CoA, the solubility and stability of the substrate are also paramount. For enzymes acting on this substrate, which are often membrane-bound (e.g., desaturases), the choice and concentration of detergents are also crucial.[2][3]
Q2: My enzyme activity is very low. What are the common buffer-related causes?
Low activity can often be traced back to suboptimal buffer conditions. Key areas to investigate include:
-
Incorrect pH: Enzyme activity is highly dependent on pH, which affects the ionization of amino acid residues in the active site.[4] Most fatty acid desaturases, for example, function optimally in a slightly alkaline environment, typically between pH 7.0 and 8.0.[5][6]
-
Suboptimal Ionic Strength: Salt concentration can influence enzyme structure and the interaction with the charged CoA moiety of the substrate.[1]
-
Substrate Insolubility: Long-chain fatty acyl-CoAs can precipitate in aqueous buffers. The use of a carrier protein like Bovine Serum Albumin (BSA) or a mild detergent may be necessary.
-
Missing Cofactors: Many enzymes that metabolize fatty acyl-CoAs, such as desaturases, require cofactors like NAD(P)H and metal ions (e.g., Mg²⁺).[6][7]
Q3: How do I choose the right buffer system for my assay?
An ideal buffer should have a pKa value close to the desired assay pH (generally within ±1 pH unit) and should not interact with your enzyme or substrate.[4] For assays in the typical physiological range (pH 7-8), common choices include HEPES, Tris-HCl, and potassium phosphate. It is advisable to screen a few different buffer systems, as some buffer components can inhibit certain enzymes.
Q4: My enzyme is membrane-bound. How do I select and optimize detergent conditions?
For membrane-bound enzymes, detergents are essential for solubilization and maintaining activity.[2][3]
-
Start with Mild Detergents: Non-ionic detergents like Triton X-100, n-dodecyl-β-D-maltoside (DDM), or zwitterionic detergents like CHAPS are generally preferred as they are less likely to denature the enzyme.[2][3]
-
Work Around the Critical Micelle Concentration (CMC): Detergents should be used at concentrations sufficient to solubilize the enzyme, often around their CMC.[2] Excessively high concentrations can strip essential lipids and inactivate the enzyme.
-
Consider Proteoliposomes: For some applications, reconstituting the purified enzyme into proteoliposomes can provide a more native-like environment and may be advantageous over detergent-solubilized systems for identifying inhibitors.[8]
Q5: How can I prevent the degradation of my this compound substrate?
Long-chain fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation.
-
Storage: Store stock solutions at -80°C.[9] For working solutions, prepare them fresh and keep them on ice. Avoid repeated freeze-thaw cycles.
-
pH Stability: Thioester bonds are more stable at slightly acidic to neutral pH. Be aware of potential hydrolysis if working at a high pH for extended periods.
-
Purity: Use high-purity reagents for your buffer to avoid contamination with esterases or other interfering substances.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal (no enzyme control) | Non-enzymatic hydrolysis of the substrate. | Check the pH and temperature stability of the substrate under assay conditions. Consider a different detection method. |
| Interfering substances in the sample preparation. | Identify and remove interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (B81097) (>0.2%).[10] | |
| Poor reproducibility | Inconsistent buffer preparation or pH. | Prepare a large batch of buffer for the entire experiment. Always adjust the pH at the intended assay temperature.[1] |
| Incomplete solubilization of reagents. | Ensure all components, especially the substrate and detergents, are fully dissolved and mixed before starting the reaction.[10] | |
| Pipetting errors. | Prepare a master mix for the reaction components to minimize pipetting variability.[10] | |
| Enzyme precipitates during assay | Incorrect buffer pH or ionic strength. | Re-screen pH and salt concentrations. Ensure the pH is not at the enzyme's isoelectric point. |
| Inappropriate detergent concentration. | Optimize the detergent concentration; too little may not keep the protein soluble, while too much can cause denaturation. |
Quantitative Data Summary
Table 1: Recommended Starting Ranges for Buffer Optimization
| Parameter | Recommended Range | Common Choices | Notes |
|---|---|---|---|
| Buffer System | 25 - 100 mM | HEPES, Potassium Phosphate, Tris-HCl | Choose a buffer with a pKa ±1 unit of your target pH.[4] |
| pH | 6.5 - 8.5 | 7.0, 7.5, 8.0 | Optimal pH is enzyme-specific; screen a range of values. Fatty acid desaturases often prefer pH ~7.2-7.5.[5][6][11] |
| Ionic Strength (Salt) | 0 - 200 mM | NaCl, KCl | Test a range of salt concentrations. Some enzymes require salt for stability, while others are inhibited by high concentrations.[1] |
| Cofactors | Varies | NAD(P)H (1 mM), MgCl₂ (2 mM) | Required for many desaturases and elongases.[6][11] Titrate to find the optimal concentration. |
| Additives | Varies | BSA (1-2 mg/ml), DTT (1-5 mM) | BSA can help solubilize the fatty acyl-CoA substrate.[11] DTT can protect against oxidation. |
Table 2: Properties of Common Detergents for Membrane Enzyme Assays
| Detergent | Type | Typical Working Concentration | Notes |
|---|---|---|---|
| Triton X-100 | Non-ionic | 0.1 - 1.0% (v/v) | Effective for solubilization but can be difficult to remove.[3] Some assays are sensitive to Triton X-100.[12][13] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.05 - 0.2% (w/v) | A mild and effective detergent, often used for structural studies.[3] |
| CHAPS | Zwitterionic | 0.5 - 1.0% (w/v) | Good for solubilizing membrane proteins while preserving activity.[2] |
| Octylglucoside | Non-ionic | 0.8 - 1.5% (w/v) | Has a high CMC, making it easier to remove by dialysis, but can sometimes interfere with protein interactions.[2][3] |
Experimental Protocols
Protocol 1: Buffer pH Optimization
This protocol describes a method to determine the optimal pH for an enzyme that utilizes this compound.
-
Prepare Buffers: Prepare a series of at least five different buffers with overlapping pH ranges (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5; Tris pH 8.0, 8.5). Adjust the final pH at the intended assay temperature.[1]
-
Prepare Master Mix: For each pH point, prepare a master mix containing the buffer, this compound, and any necessary cofactors (e.g., NADPH). If the enzyme is membrane-bound, include an optimized concentration of a mild detergent.
-
Set Up Reactions: In a 96-well plate, add the master mix for each pH value to triplicate wells. Include "no enzyme" controls for each pH to measure background substrate degradation.[4]
-
Initiate Reaction: Equilibrate the plate to the desired temperature. Initiate the reaction by adding a fixed concentration of the enzyme to all wells (except controls).
-
Data Collection: Measure the rate of product formation or substrate consumption over time using a suitable method (e.g., spectrophotometry, fluorometry, HPLC).
-
Data Analysis: Calculate the initial velocity (v₀) for each pH by determining the slope of the linear phase of the reaction. Plot v₀ versus pH to identify the optimum.[4]
Protocol 2: Detergent Screening for Membrane-Bound Enzymes
This protocol is for selecting a suitable detergent and its optimal concentration.
-
Prepare Reagents: Prepare a stock solution of your optimized buffer at the optimal pH. Prepare stock solutions of several different detergents (e.g., DDM, Triton X-100, CHAPS).
-
Set Up Reactions: In separate tubes, mix your membrane preparation with the optimized buffer. Add each detergent to a final concentration just above its CMC. Also, prepare a series of dilutions for the most promising detergents.
-
Solubilization: Incubate on ice for 30-60 minutes to allow for membrane solubilization. Centrifuge at high speed (e.g., 100,000 x g) to pellet unsolubilized material.
-
Activity Assay: Use the supernatant from each tube, which contains the solubilized enzyme, in your standard enzymatic assay.
-
Data Analysis: Compare the specific activity of the enzyme in the presence of each detergent. The detergent that yields the highest activity without compromising stability is the best choice.
Visualizations
Caption: Workflow for systematic optimization of buffer conditions.
Caption: Decision tree for troubleshooting low enzymatic activity.
Caption: Simplified pathway for a fatty acyl-CoA desaturase reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of lipid and detergent enzyme environments for identifying inhibitors of membrane-bound energy-transducing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
Dealing with poor chromatographic peak shape of 11Z-tetradecenoyl-CoA in HPLC
Welcome to the technical support center for the chromatographic analysis of 11Z-tetradecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor peak shape in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, broadening) for this compound in my HPLC analysis?
Poor peak shape for long-chain acyl-CoAs like this compound is a common issue that can compromise the accuracy and reproducibility of your results.[1][2] The primary causes can be categorized as follows:
-
Chemical Interactions: this compound is an amphipathic molecule with a negatively charged phosphate (B84403) group and a long hydrophobic acyl chain. Secondary interactions between the analyte and the stationary phase are a major cause of peak tailing.[3][4] This can include interactions with residual silanol (B1196071) groups on silica-based columns, especially at mid-range pH levels.[1][4]
-
Column-Related Issues: The column is a frequent source of peak shape problems.[2] This can include degradation of the stationary phase over time, contamination from sample matrix components, or the formation of voids at the column inlet.[2][5] An inappropriate choice of column chemistry for the analyte can also lead to poor peak shapes.[2]
-
Mobile Phase Mismatches: The composition of the mobile phase is critical. An incorrect pH can lead to the ionization of silanol groups, causing peak tailing for acidic compounds.[1][2] Insufficient buffer strength may not adequately control the pH, and a mobile phase with weak elution strength can cause the analyte to spend too much time on the column, resulting in broad peaks.[2][6]
-
Sample and Injection Problems: Overloading the column by injecting too much sample is a common cause of peak distortion, often leading to fronting or tailing.[3][7][8] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can cause band broadening and distorted peaks.[2][7]
-
Instrumental Effects: Issues with the HPLC system itself can contribute to poor peak shape. Extra-column band broadening can occur due to long or wide-bore tubing, poorly fitted connections, or large detector cell volumes.[1][2][9]
Troubleshooting Guides
Q2: My this compound peak is tailing. How can I troubleshoot this?
Peak tailing is a common problem in HPLC, characterized by an asymmetrical peak with a prolonged trailing edge.[2] This can negatively impact resolution and the accuracy of quantification.[2] A systematic approach is the best way to identify and resolve the issue.
The following diagram outlines a logical workflow for troubleshooting peak tailing.
-
Evaluate the Scope: Determine if all peaks in your chromatogram are tailing or only the this compound peak. If all peaks are affected, it often points to a system-wide issue like extra-column dead volume.[3][9] If only specific peaks are tailing, the cause is more likely related to chemical interactions between the analyte, mobile phase, and stationary phase.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing or fronting.[3][8] To test for this, dilute your sample and inject it again. If the peak shape improves, you were likely experiencing mass overload.[3]
-
Optimize Mobile Phase pH: For acidic analytes like acyl-CoAs, secondary interactions with ionized silanol groups on the silica-based stationary phase are a common cause of tailing.[1][3] Lowering the mobile phase pH to around 2-3 protonates these silanol groups, minimizing these unwanted interactions.[3]
-
Use a Guard Column: A guard column can help protect your analytical column from contamination and particulates in the sample, which can degrade performance and cause peak shape issues.[3][5]
-
Column Flushing and Replacement: If the above steps do not resolve the issue, your column may be contaminated or degraded.[2] Try flushing it with a strong solvent as recommended by the manufacturer. If peak shape does not improve, the column may need to be replaced.[10]
Q3: How can I optimize my mobile phase to improve the peak shape of this compound?
Mobile phase optimization is crucial for achieving good peak shape and resolution. For long-chain acyl-CoAs, this often involves adjusting the pH, selecting the right organic modifier, and sometimes using ion-pairing agents.
-
Baseline Measurement: Prepare a standard solution of this compound. Analyze it using your current HPLC method and record the peak tailing factor and resolution.
-
pH Adjustment: Prepare a series of mobile phases with varying pH levels. For reversed-phase chromatography of acidic compounds, it's often beneficial to lower the pH.[3] For example, you can test mobile phases buffered at pH 4.0, 3.0, and 2.5 using a suitable buffer like phosphate or formate.
-
Organic Modifier Selection: The choice between acetonitrile (B52724) and methanol (B129727) can influence peak shape.[1] Prepare mobile phases with each of these organic modifiers at the same concentration and compare the resulting chromatograms.
-
Addition of Ion-Pairing Agents: Ion-pairing agents are additives that can improve the retention and peak shape of charged analytes. For negatively charged molecules like acyl-CoAs, a cationic ion-pairing agent such as tetrabutylammonium (B224687) can be used.[11] Start with a low concentration (e.g., 5-10 mM) and assess the impact on peak shape and retention time.[12]
| Modifier | Typical Concentration | Effect on this compound Analysis | Considerations |
| Formic Acid | 0.1% | Lowers mobile phase pH, protonating silanol groups and reducing peak tailing.[3] | Volatile and compatible with mass spectrometry (MS).[3] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Acts as an ion-pairing agent, improving peak shape for charged molecules.[13] | Can cause ion suppression in MS detection. |
| Ammonium Acetate/Formate | 5-20 mM | Acts as a buffer to control pH and can improve peak shape.[14] | Generally MS-compatible.[3][14] |
| Tetrabutylammonium Salts | 5-15 mM | Cationic ion-pairing agent that pairs with the negatively charged phosphate group, improving retention and peak shape.[11] | Not volatile and can be difficult to remove from the column; not ideal for MS. |
Q4: What are the best practices for sample preparation to avoid peak shape issues with this compound?
Proper sample preparation is essential for robust and reproducible HPLC analysis. It helps to remove interfering substances from the sample matrix and ensures the sample is compatible with the HPLC system.[15]
Solid-phase extraction is a common technique for cleaning up complex samples before HPLC analysis.[15]
-
Sample Extraction: Homogenize the tissue or cell sample in a suitable buffer, such as potassium phosphate, often with an internal standard.[16][17] An organic solvent like a mixture of isopropanol (B130326) and acetonitrile is then added to precipitate proteins and extract lipids and acyl-CoAs.[16][18]
-
SPE Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., C18). Condition the cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the supernatant from the sample extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a solvent that is compatible with the initial mobile phase of your HPLC method.[7][18] Using a solvent stronger than the mobile phase can lead to poor peak shape.[2]
The following diagram illustrates a typical sample preparation workflow for the analysis of acyl-CoAs from biological matrices.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. mastelf.com [mastelf.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. labveda.com [labveda.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
How to address matrix effects in the quantification of 11Z-tetradecenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of 11Z-tetradecenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1] In the analysis of this compound from biological samples, matrix effects can lead to erroneous quantification, making it difficult to obtain reliable data.
Q2: What are the primary sources of matrix effects in the analysis of this compound from biological samples?
A: The primary sources of matrix effects in the analysis of long-chain acyl-CoAs like this compound from biological matrices such as plasma, serum, or tissue extracts are phospholipids (B1166683).[1][2] Other contributors include salts, proteins, and other endogenous metabolites that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's ion source.[1]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spiking: This is a quantitative approach where you compare the signal response of this compound in a neat (clean) solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.
Q4: What is the most effective strategy to compensate for matrix effects in this compound quantification?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][4] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior to the analyte. This means it will be affected by matrix effects in the same way. By comparing the signal of the analyte to the signal of the known concentration of the SIL-IS, accurate quantification can be achieved.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in the quantification of this compound.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | 1. Assess Matrix Effects: Use post-column infusion or post-extraction spiking to confirm the presence and extent of matrix effects. 2. Optimize Sample Preparation: Implement a sample cleanup method specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with HybridSPE® or Ostro® plates.[2] 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Synthesize or acquire a SIL-IS for this compound to compensate for signal suppression or enhancement.[3][4] |
| Analyte Instability | Acyl-CoAs can be unstable in aqueous solutions.[5] Ensure samples are processed quickly and stored at -80°C.[6] Use appropriate reconstitution solvents, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), to improve stability.[5] |
Issue 2: Low signal intensity or complete signal loss for this compound.
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression | 1. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. This is a simple first step, but ensure the analyte concentration remains above the limit of detection. 2. Phospholipid Removal: Employ targeted phospholipid removal strategies during sample preparation.[7][8][9] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge and use appropriate wash and elution solvents. A typical protocol involves conditioning with methanol, followed by water, loading the sample, washing with a weak solvent, and eluting with a stronger solvent like methanol.[10] |
| Incorrect MS/MS Parameters | Optimize the MRM (Multiple Reaction Monitoring) transitions for this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da is commonly observed in positive ion mode.[5][11] The precursor ion would be the protonated molecule [M+H]+, and the product ion would be [M+H-507]+. |
Quantitative Data
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Reference |
| Protein Precipitation (Acetonitrile) | Variable (can be low due to suppression) | Low | [2] |
| Liquid-Liquid Extraction (LLE) | Analyte dependent | Moderate | [2] |
| Solid-Phase Extraction (SPE) | > 85% | > 90% | [10] |
| HybridSPE® Phospholipid Removal | 94 - 102% | > 95% | [7][9] |
| Ostro® Pass-through Plate | High (comparable to protein precipitation but with cleaner extract) | > 99% |
Note: Data is representative of methods used for removing phospholipids from biological samples and improving analyte recovery in LC-MS analysis.
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 992.5 | 485.5 | Positive |
| Stable Isotope-Labeled this compound ([¹³C₄]-pantothenate labeled) | 996.5 | 489.5 | Positive |
Note: The exact m/z values may vary slightly depending on the specific isotope labeling and adduction. These transitions are based on the characteristic neutral loss of 507 Da for acyl-CoAs.[5][11]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the this compound standard into a clean solvent (e.g., 50% methanol/water) at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank biological matrix (e.g., plasma from an untreated subject) through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Phospholipid Removal Plates (General Protocol)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., stable isotope-labeled this compound).
-
Vortex: Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes.
-
Phospholipid Removal: Place a phospholipid removal plate (e.g., HybridSPE® or Ostro®) on a collection plate.
-
Load Supernatant: Transfer the supernatant from the centrifuged sample to the wells of the phospholipid removal plate.
-
Elution: Apply a vacuum or positive pressure to force the sample through the sorbent into the collection plate.
-
Evaporation and Reconstitution: Evaporate the collected eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol/water).
Protocol 3: Stable Isotope Dilution using Yeast SILEC
This method involves generating a stable isotope-labeled internal standard for this compound by growing Pan6-deficient yeast cells in a medium containing [¹³C₃¹⁵N₁]-pantothenate.
-
Yeast Culture: Culture Pan6-deficient Saccharomyces cerevisiae in a defined medium lacking pantothenate but supplemented with [¹³C₃¹⁵N₁]-pantothenic acid.[4][12][13]
-
Cell Lysis and Extraction: Harvest the yeast cells and perform lysis. Extract the acyl-CoAs using a suitable solvent, such as methanol.[5]
-
Purification: Purify the stable isotope-labeled this compound from the yeast extract using solid-phase extraction or other chromatographic techniques.
-
Quantification of SIL-IS: Accurately determine the concentration of the purified stable isotope-labeled this compound.
-
Internal Standard Spiking: Spike a known amount of the purified SIL-IS into the biological samples before sample preparation.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the MRM transitions for both the native and the stable isotope-labeled this compound.
-
Quantification: Calculate the concentration of native this compound by comparing its peak area to that of the SIL-IS.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Sample preparation workflow with phospholipid removal.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficiency of in vitro 11Z-tetradecenoyl-CoA biosynthesis
Welcome to the technical support center for enhancing the efficiency of in vitro 11Z-tetradecenoyl-CoA biosynthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the enzymatic synthesis of this compound.
Core Biosynthetic Pathway
The in vitro synthesis of this compound is primarily achieved through the action of a specific fatty acid desaturase, a Δ11-desaturase. This enzyme catalyzes the introduction of a cis double bond at the 11th position of a saturated 14-carbon fatty acyl-CoA, myristoyl-CoA. This reaction is a critical step in the biosynthesis of various important signaling molecules. The efficiency of this process depends on the activity of the desaturase and the optimal availability of its substrate and essential cofactors.
Caption: Core enzymatic reaction for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymatic components required for the in vitro biosynthesis of this compound? A1: The primary enzyme is a Δ11-fatty acid desaturase. As this is typically a membrane-bound protein, its function relies on an electron transport chain. Therefore, the complete system requires:
-
Δ11-Desaturase: The core catalytic enzyme.
-
NADPH-Cytochrome P450 Reductase (CPR): An electron donor that transfers electrons from NADPH.[1]
-
Cytochrome b5: An intermediate electron carrier that shuttles electrons to the desaturase.[1]
-
NADPH: The ultimate source of reducing equivalents for the desaturation reaction.[1]
Q2: Why is my recombinant Δ11-desaturase showing low or no activity? A2: Low activity in membrane desaturases is a common issue. Several factors could be responsible:
-
Improper Solubilization: Membrane proteins require detergents for extraction from the membrane, and the choice of detergent is critical.[1][2]
-
Protein Instability: The enzyme may be unstable once purified. Stability can be affected by buffer composition, temperature, and the presence of stabilizing agents like glycerol (B35011).[3]
-
Absence of Cofactors: The desaturase is inactive without its electron transport partners (CPR and Cytochrome b5) and NADPH.[1]
-
Incorrect Conformation: The purification process may have led to misfolding of the enzyme.
Q3: What is the optimal substrate for this reaction? A3: The direct substrate is myristoyl-CoA (the coenzyme A thioester of myristic acid). It is crucial to use a high-purity substrate, as contaminants can inhibit the enzyme. While some desaturases can act on fatty acids linked to other carriers (like phosphatidylcholine), acyl-CoA is the typical substrate for this class of reactions.[4]
Q4: Can reaction conditions be optimized to improve yield? A4: Yes, optimizing reaction conditions is critical. Key parameters to consider include:
-
Temperature: Desaturase activity is temperature-dependent. While lower temperatures can sometimes enhance activity, this must be determined empirically for the specific enzyme.[5]
-
pH: The pH of the reaction buffer affects enzyme structure and catalytic activity.
-
Substrate and Cofactor Concentration: The concentrations of myristoyl-CoA, NADPH, CPR, and Cytochrome b5 should be optimized to ensure the enzyme is not substrate-limited and the electron transport chain is efficient.
-
Reaction Time: Time-course experiments should be conducted to determine the optimal incubation period before product degradation or enzyme inactivation becomes significant.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: No or Very Low Product (this compound) Detected
Caption: Troubleshooting workflow for absence of product formation.
| Possible Cause | Recommended Solution |
| Inactive Δ11-Desaturase | Verify Protein Integrity: Run an SDS-PAGE gel to confirm the presence and purity of your purified enzyme.[2] Activity Assay: Use a positive control substrate if available, or confirm the activity of the electron transport partners (CPR, Cyt-b5) in a separate assay. Re-purify: If the protein is degraded or impure, perform the purification again, ensuring protease inhibitors are present and all steps are carried out at 4°C.[2] |
| Degraded Substrate or Cofactors | Use Fresh Reagents: Acyl-CoAs and NADPH are susceptible to degradation. Use freshly prepared or properly stored aliquots for each experiment. Confirm Concentrations: Re-measure the concentration of your stock solutions. |
| Inefficient Electron Transport | Check CPR and Cytochrome b5: Ensure both electron transport proteins are active and present in sufficient, non-limiting concentrations. The molar ratio of desaturase to its redox partners may need optimization.[1] |
| Sub-optimal Reaction Buffer | Optimize pH and Buffer: Perform trial reactions across a range of pH values (e.g., 6.5-8.0) to find the optimum for your specific enzyme. Check Detergent Concentration: The detergent used for solubilization can inhibit the enzyme if present at the wrong concentration in the final reaction mixture.[1] |
Problem 2: Low Overall Yield and Efficiency
| Possible Cause | Recommended Solution |
| Enzyme Instability | Add Stabilizers: Include 5-10% glycerol in the final storage buffer to help stabilize the purified desaturase.[2][7] Work Quickly: Minimize the time the enzyme spends in intermediate, potentially destabilizing buffers during purification. |
| Product Inhibition | Time-Course Analysis: Run the reaction over a time course (e.g., 15 min to 3 hours) and analyze samples at each point. This will reveal if the reaction is stalling after a certain amount of product has accumulated.[2] |
| Substrate Limitation | Substrate Titration: Perform the assay with increasing concentrations of myristoyl-CoA to determine the Michaelis-Menten constant (Km) and ensure you are operating at or near saturating substrate conditions for maximum velocity. |
| Insufficient Cofactor Regeneration | Ensure Excess NADPH: NADPH is consumed stoichiometrically. Ensure its concentration is not the limiting factor. For longer reactions, an NADPH regeneration system could be considered. |
Quantitative Data Summary
The successful expression and purification of membrane-bound desaturases are critical for in vitro assays. The following table summarizes representative yield and purity data for similar recombinant fatty acid desaturases expressed in Pichia pastoris.
| Enzyme | Purity | Yield (mg/L of culture) | Source |
| FADS15 | >95% | ~4.6 | [2][8][9] |
| FADS12 | >95% | ~2.5 | [2][8][9] |
| FADS9-I | >95% | ~37.5 | [2][8][9] |
Note: Yields are highly dependent on the specific enzyme, expression system, and purification protocol.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-Tagged Δ11-Desaturase
This protocol is a generalized procedure based on methods for other membrane-bound desaturases.[2]
Caption: Workflow for recombinant Δ11-desaturase purification.
-
Cell Culture and Harvest: Grow the host cells (e.g., P. pastoris) expressing the His-tagged Δ11-desaturase under inducing conditions. Harvest cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 1 mM EDTA, 5% Glycerol, protease inhibitors). Lyse the cells using 0.5 mm glass beads or a high-pressure homogenizer.[2][7]
-
Membrane Fractionation: Centrifuge the cell homogenate at a low speed (e.g., 500 x g for 10 min) to remove cell debris. Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 10,000 x g for 10 min).[2]
-
Solubilization: Resuspend the membrane pellet in a binding buffer containing a mild detergent (e.g., 0.5% Fos-Choline 16), 500 mM NaCl, and 10% glycerol to solubilize the membrane proteins.
-
Affinity Purification:
-
Add His Mag Sepharose Ni beads to the solubilized membrane fraction and incubate for 45-60 min at 4°C with gentle mixing.[2]
-
Wash the beads three times with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.[2]
-
Elute the purified Δ11-desaturase from the beads using an elution buffer containing a high concentration of imidazole (e.g., 500 mM).[2]
-
-
Storage: Analyze the purity of the enzyme by SDS-PAGE. Store the purified protein in aliquots at -80°C. The storage buffer should contain 10% glycerol for stability.[2]
Protocol 2: In Vitro Desaturation Assay
This protocol outlines the setup of the enzymatic reaction.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture. The final volume and concentrations should be optimized, but a representative setup is as follows:
-
Purified Δ11-Desaturase: 1-5 µg
-
Purified CPR: Molar ratio relative to desaturase (e.g., 1:1)
-
Purified Cytochrome b5: Molar ratio relative to desaturase (e.g., 1:1)
-
Myristoyl-CoA (Substrate): 50-200 µM
-
NADPH: 1-2 mM
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.4)
-
Total Volume: 200 µL
-
-
Initiation and Incubation: Pre-warm the mixture to the desired reaction temperature (e.g., 28-37°C). Initiate the reaction by adding NADPH.[7]
-
Incubation: Incubate the reaction for a predetermined time (e.g., 3 hours) with gentle shaking.[2][7]
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as a mixture of chloroform/methanol or a strong acid.
-
Product Analysis:
-
Hydrolyze the acyl-CoAs to free fatty acids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 11Z-tetradecenoic acid product.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Expression and Purification of Integral Membrane Fatty Acid Desaturases | PLOS One [journals.plos.org]
- 3. Factors affecting the palmitoyl-coenzyme A desaturase of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Purification and function analysis of the Δ-17 fatty acid desaturase with or without transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and purification of integral membrane fatty acid desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Flux Analysis using Labeled 11Z-Tetradecenoyl-CoA
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using labeled 11Z-tetradecenoyl-CoA in metabolic flux analysis (MFA) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during metabolic flux analysis experiments with the fatty acid tracer this compound.
Q1: Why am I observing low signal intensity or no detectable labeled metabolites in my mass spectrometry analysis?
A1: Low signal intensity of your labeled acyl-CoA species can stem from several factors:
-
Chemical Instability of Acyl-CoAs: Acyl-CoA thioesters are inherently unstable in aqueous solutions, particularly at neutral or alkaline pH. They are prone to hydrolysis, which can lead to significant sample loss before analysis.
-
Inefficient Extraction: The extraction protocol may not be optimal for acyl-CoAs. These molecules have unique solubility properties that require specific extraction conditions.
-
Low Cellular Uptake of the Tracer: The concentration of this compound in the culture medium or the incubation time may be insufficient for significant uptake and metabolism by the cells.
-
Suboptimal Mass Spectrometry Settings: The mass spectrometer parameters, including ionization source settings and fragmentation energies, may not be optimized for the detection of this compound and its downstream metabolites.
Troubleshooting Steps:
-
Optimize Sample Handling:
-
Maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process.
-
Use acidic extraction buffers (e.g., pH 4-5) to improve the stability of acyl-CoAs.
-
Minimize the time between sample collection and analysis.
-
-
Validate Extraction Efficiency:
-
Perform spike-in recovery experiments with a known amount of a commercially available acyl-CoA standard to assess the efficiency of your extraction method.
-
-
Optimize Tracer Concentration and Labeling Time:
-
Conduct a dose-response and time-course experiment to determine the optimal concentration of labeled this compound and the necessary incubation time to achieve detectable labeling in your cellular system.
-
-
Tune Mass Spectrometer:
-
Optimize the instrument settings specifically for long-chain acyl-CoAs. This may involve adjusting parameters such as spray voltage, capillary temperature, and collision energy.
-
Q2: My data shows high variability between biological replicates. What are the likely causes and how can I improve reproducibility?
A2: High variability in MFA experiments can be attributed to inconsistencies in cell culture, sample preparation, or analytical measurements.
-
Inconsistent Cell Culture Conditions: Variations in cell density, growth phase, or media composition can significantly impact cellular metabolism and tracer uptake.
-
Inconsistent Sample Quenching and Extraction: The timing and effectiveness of quenching metabolic activity and the precision of the extraction procedure are critical for reproducibility.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS system can introduce variability in the measurements.
Troubleshooting Steps:
-
Standardize Cell Culture Protocols:
-
Ensure that all replicates are seeded at the same density and harvested at the same confluency or time point in their growth phase.
-
Use a consistent source and lot of media and supplements.
-
-
Standardize Sample Preparation:
-
Implement a rapid and consistent quenching method, such as plunging cell plates into liquid nitrogen or using a cold methanol (B129727) wash.
-
Use a standardized and validated extraction protocol for all samples.
-
-
Incorporate Internal Standards:
-
Include a heavy-isotope labeled internal standard for a related acyl-CoA that is not expected to be produced endogenously from your tracer to control for extraction and analytical variability.
-
-
Monitor Instrument Performance:
-
Regularly run system suitability tests and quality control samples to ensure the LC-MS is performing consistently.
-
Q3: The calculated metabolic fluxes have large error margins or are poorly resolved. How can I improve the precision of my flux estimations?
A3: Large uncertainties in flux calculations are often due to an underdetermined system, where the available data is insufficient to precisely constrain all the fluxes in the metabolic model.
-
Insufficient Labeling Information: The labeling pattern of the measured metabolites may not be informative enough to resolve fluxes through converging or parallel pathways.
-
Inaccurate Metabolic Model: The metabolic network model used for flux calculations may be incomplete or contain incorrect assumptions about the active pathways in your specific cell type.
-
Measurement Errors: Inaccuracies in the measurement of extracellular rates (uptake and secretion) or the mass isotopomer distributions of intracellular metabolites will propagate to the flux calculations.
Troubleshooting Steps:
-
Optimize Tracer Strategy:
-
Consider using a combination of differently labeled tracers in parallel experiments to provide more constraints on the metabolic model.
-
-
Refine the Metabolic Model:
-
Review the literature for known metabolic pathways in your cell type and ensure they are accurately represented in your model.
-
Perform sensitivity analysis to identify the fluxes that are most sensitive to the model structure.
-
-
Improve Measurement Accuracy:
-
Ensure accurate quantification of extracellular metabolite concentrations.
-
Validate the accuracy and precision of your mass spectrometry method for measuring mass isotopomer distributions.
-
Quantitative Data Summary
The following table provides an example of quantitative data on fatty acid β-oxidation flux in HepG2 cells under control and treatment conditions. This data can serve as a reference for expected flux rates and the effect of metabolic modulators.
| Condition | β-Oxidation Flux (nmol/mg protein/h) | Triglyceride Content (nmol/mg protein) |
| Control (No Treatment) | 2.5 ± 0.3 | 150 ± 15 |
| Defatting Medium | 5.8 ± 0.6 | 102 ± 11 |
| Defatting Medium + Hyperoxia | 8.2 ± 0.9 | 75 ± 8 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
-
Cell Seeding: Seed your cells of interest (e.g., HepG2) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Tracer Preparation: Prepare a stock solution of labeled this compound complexed to fatty acid-free bovine serum albumin (BSA) in a 2:1 molar ratio.
-
Labeling: On the day of the experiment, replace the standard culture medium with a labeling medium containing the desired concentration of the labeled this compound-BSA complex. A typical starting concentration is 100 µM.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the tracer.
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then immediately add a cold extraction solvent (e.g., 80% methanol).
-
Metabolite Extraction: Scrape the cells in the cold extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cell debris.
-
Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid.
-
Chromatographic Separation: Use a C18 reverse-phase column for the separation of acyl-CoAs. A gradient elution with mobile phases containing ammonium (B1175870) acetate (B1210297) or formic acid is typically used.
-
Mass Spectrometry Analysis: Analyze the samples using a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.
-
Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification of this compound and its expected downstream metabolites. Monitor the precursor ion and a specific fragment ion for each analyte.
Visualizations
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the entry of this compound into the mitochondrial β-oxidation pathway.
Caption: Mitochondrial β-oxidation of this compound.
Experimental Workflow
This diagram outlines the key steps in a metabolic flux analysis experiment using a labeled fatty acid tracer.
Caption: Experimental workflow for metabolic flux analysis.
Logical Relationship: Troubleshooting Flowchart
This flowchart provides a logical approach to troubleshooting common issues in metabolic flux analysis experiments.
Caption: Troubleshooting flowchart for metabolic flux analysis.
Technical Support Center: Minimizing Non-specific Binding of 11Z-Tetradecenoyl-CoA in Protein Interaction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize non-specific binding of 11Z-tetradecenoyl-CoA in your protein interaction studies.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and provides actionable solutions.
Issue 1: High background or non-specific binding in pull-down or co-immunoprecipitation (Co-IP) assays.
Possible Cause: The hydrophobic nature of this compound and its potential to form micelles can lead to non-specific interactions with beads, antibodies, or other proteins in the lysate.
Troubleshooting Steps:
-
Optimize Lysis and Wash Buffers:
-
Increase Salt Concentration: Gradually increase the NaCl or KCl concentration in your lysis and wash buffers (e.g., from 150 mM to 500 mM) to disrupt electrostatic interactions that contribute to non-specific binding.
-
Incorporate Non-ionic Detergents: Add low concentrations of non-ionic detergents to your buffers. These detergents help to solubilize this compound and prevent the formation of micelles that can trap proteins non-specifically. It is crucial to work with detergent concentrations above their critical micelle concentration (CMC) to ensure proper micelle formation and solubilization of the lipidated molecule.
-
Add a Carrier Protein: Include a carrier protein like Bovine Serum Albumin (BSA) in your buffers. BSA can help to block non-specific binding sites on your beads and other surfaces.[1]
-
-
Pre-clearing the Lysate: Before adding your specific antibody or affinity resin, incubate the cell lysate with control beads (e.g., beads without the antibody or bait protein) to capture proteins that non-specifically bind to the matrix.
-
Blocking: Ensure that the affinity beads are thoroughly blocked with a suitable blocking agent, such as BSA, before incubation with the lysate.
-
Control Experiments: Always include proper negative controls. For instance, use beads alone or a non-relevant antibody to identify proteins that bind non-specifically to the experimental components.
Issue 2: Inconsistent or non-reproducible results in binding assays.
Possible Cause: Aggregation of this compound can lead to variability in its effective concentration and interaction with the target protein.
Troubleshooting Steps:
-
Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of this compound under your experimental buffer conditions. Long-chain fatty acyl-CoAs can form micelles, and working at concentrations well above the CMC may lead to artifacts.
-
Use of Detergents: As mentioned previously, the inclusion of a mild, non-ionic detergent can help to maintain this compound in a monomeric or uniformly micellar state, leading to more consistent results.
-
Sonication: Briefly sonicate your this compound stock solution before adding it to the assay to ensure it is well-dispersed.
Issue 3: Low signal or no detectable interaction.
Possible Cause: The interaction may be weak, transient, or the experimental conditions may not be optimal for binding.
Troubleshooting Steps:
-
Optimize Buffer pH: The pH of the buffer can influence the charge of both the protein and the acyl-CoA, affecting their interaction. Test a range of pH values around the physiological pH (e.g., 6.5-8.0) to find the optimal condition for binding.
-
Check Protein Integrity and Activity: Ensure that your protein of interest is correctly folded and active. Perform a quality control check, such as a functional assay or circular dichroism, if possible.
-
Vary Incubation Time and Temperature: Optimize the incubation time and temperature for the binding reaction. Some interactions may be transient and require shorter incubation times, while others may be stabilized at lower temperatures.
II. Frequently Asked Questions (FAQs)
Q1: What are the key buffer components to consider when studying protein interactions with this compound?
A1: The key buffer components include:
-
Buffering Agent: Use a buffer with a pKa close to the desired pH of your experiment (e.g., HEPES, Tris, PBS).[2]
-
Salt: Typically, 150 mM NaCl or KCl is used to mimic physiological ionic strength. This concentration can be adjusted to minimize non-specific electrostatic interactions.
-
Detergent: A non-ionic detergent (e.g., Tween-20, Triton X-100, or n-Dodecyl-β-D-maltoside (DDM)) is often crucial to maintain the solubility of this compound and prevent aggregation. The concentration should be above the detergent's CMC.
-
Blocking Agent: Bovine Serum Albumin (BSA) is commonly added to block non-specific binding sites.[1]
-
Reducing Agent: A reducing agent like DTT or TCEP may be necessary if your protein of interest has sensitive cysteine residues.
Q2: How can I choose the right detergent for my experiment?
A2: The choice of detergent depends on the specific protein and assay. Non-ionic detergents are generally preferred as they are milder and less likely to denature proteins compared to ionic detergents.[3][4] It is advisable to screen a few different non-ionic detergents to find the one that best maintains the stability and activity of your target protein while effectively solubilizing the this compound.
Q3: What concentration of this compound should I use in my binding assay?
A3: The optimal concentration will depend on the binding affinity of the interaction. It is recommended to perform a titration experiment to determine the saturation point. Be mindful of the CMC of this compound, as concentrations significantly above the CMC may lead to non-specific effects due to micelle formation.
Q4: Are there alternative techniques to pull-down assays for studying these interactions?
A4: Yes, several other techniques can be used to study protein-lipid interactions, each with its own advantages and disadvantages:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding and dissociation.[5][6][7][8][9]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.[10][11][12][13]
-
Lipid Overlay Assays: A qualitative method to screen for lipid-binding proteins.
III. Data Presentation
Table 1: Recommended Starting Concentrations of Buffer Additives to Minimize Non-specific Binding
| Additive | Recommended Starting Concentration | Purpose |
| NaCl or KCl | 150 mM | Reduce non-specific electrostatic interactions |
| Tween-20 | 0.05% (v/v) | Prevent hydrophobic interactions and aggregation |
| Triton X-100 | 0.1% (v/v) | Solubilize lipids and prevent micelle-based artifacts |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Block non-specific binding sites on surfaces |
Note: These are starting concentrations and may require optimization for your specific experimental system.
IV. Experimental Protocols
Protocol 1: Generic Pull-Down Assay to Investigate Protein Interaction with this compound
-
Preparation of Affinity Beads:
-
If using an antibody, incubate the antibody with Protein A/G beads according to the manufacturer's protocol.
-
If using a tagged bait protein, use the corresponding affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash the beads three times with ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add control beads (without antibody or bait protein) to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Incubation with this compound and Bait:
-
Add the desired concentration of this compound to the pre-cleared lysate.
-
Add the prepared affinity beads (with antibody or bait protein) to the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with potentially higher salt or detergent concentration).
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for western blot analysis, or a specific elution buffer for mass spectrometry).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting or mass spectrometry.
-
V. Visualization of Experimental Workflow
VI. Visualization of a Signaling Pathway
Protein myristoylation, a modification closely related to the use of this compound, plays a crucial role in various signaling pathways by mediating protein-membrane interactions and protein-protein interactions.[14][15][16][17][18]
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. cdn.anatrace.com [cdn.anatrace.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Bot Verification [molecular-interactions.si]
- 10. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry [bio-protocol.org]
- 12. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 15. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Myristoylation - Wikipedia [en.wikipedia.org]
Calibration curve issues in the quantification of 11Z-tetradecenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 11Z-tetradecenoyl-CoA, particularly concerning calibration curve generation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity (R² < 0.99) in my this compound calibration curve?
A1: Several factors can contribute to poor linearity. These include:
-
Analyte Instability: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1] Degradation of standards will lead to inconsistent responses.
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., tailing or fronting) can affect accurate integration and, consequently, linearity. This can be caused by issues with the mobile phase composition, gradient, or column choice.[2]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement, which can impact linearity.
-
Detector Saturation: Injecting standards at concentrations that are too high can saturate the mass spectrometer's detector, leading to a non-linear response at the upper end of the calibration range.
-
Inaccurate Standard Preparation: Errors in serial dilutions of the stock solution will directly translate to non-linearity.
Q2: Why am I observing high variability between replicate injections of the same standard?
A2: High variability, or poor precision, can stem from:
-
Autosampler Issues: Inconsistent injection volumes or sample carryover in the autosampler can lead to significant variations.
-
Instability in Solution: The analyte may be degrading in the autosampler vials over the course of the analytical run.[1] Consider the stability of your reconstituted standards.
-
Fluctuations in the LC-MS System: Unstable spray in the electrospray ionization (ESI) source, fluctuating pump pressures, or temperature variations in the column compartment can all contribute to inconsistent results.
Q3: My calibration curve is consistently non-linear at higher concentrations. What should I do?
A3: This is a common issue often related to detector saturation or non-linear ionization efficiency at high analyte concentrations. To address this:
-
Narrow the Calibration Range: Adjust the concentration of your highest standard to a level where the response remains linear.
-
Use a Weighted Regression Model: Instead of a simple linear regression, a weighted regression (e.g., 1/x or 1/x²) can be used during data processing to give less weight to the less precise, higher concentration points.[3]
-
Dilute Samples: If your unknown samples are expected to be in the high concentration range, you may need to dilute them to fall within the linear range of the curve.
Q4: What are the recommended storage conditions for this compound standards?
A4: Long-chain acyl-CoAs are prone to degradation. For long-term storage, it is recommended to store stock solutions in an organic solvent (e.g., methanol (B129727) or acetonitrile) at -80°C.[1] For working solutions, storage at -20°C is often sufficient for shorter periods. Avoid repeated freeze-thaw cycles. Acyl-CoAs are unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. Consider adding a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape. |
| Inappropriate Mobile Phase | Optimize the organic solvent composition (e.g., acetonitrile (B52724) vs. methanol) and the gradient elution profile. Ensure the mobile phase is properly degassed. |
| Column Overload | Reduce the injection volume or the concentration of the standards. |
| Extra-Column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Prepare fresh standards from a new stock solution. Ensure proper storage and handling of standards.[1] |
| Suboptimal MS Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Perform a direct infusion of a standard to tune the precursor and product ion masses and collision energy for the MRM transition.[4] |
| Ion Suppression | Prepare standards in a matrix that mimics your sample diluent to assess for matrix effects. If necessary, improve sample cleanup or adjust chromatography to separate the analyte from interfering matrix components. |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values for this compound. For positive ion mode, a common fragmentation is the neutral loss of the coenzyme A moiety (507 Da).[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution Preparation: Dissolve the this compound standard in an appropriate organic solvent (e.g., methanol) to a concentration of 1 mg/mL. Store this stock solution at -80°C.
-
Intermediate Stock Solution: Prepare an intermediate stock solution by diluting the primary stock in the same solvent to a concentration of 100 µg/mL.
-
Working Standards: Perform serial dilutions of the intermediate stock solution with the initial mobile phase composition (or a solvent that mimics it) to prepare a series of working standards for the calibration curve. A typical concentration range might be from 1 ng/mL to 1000 ng/mL.
-
Internal Standard: If using an internal standard (e.g., a stable isotope-labeled version or a structurally similar acyl-CoA not present in the samples), spike it into all standards and samples at a constant concentration.
Protocol 2: LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid.[8]
-
Gradient: Develop a gradient that provides good retention and separation of this compound from other sample components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transition: The precursor ion will be the [M+H]⁺ of this compound. A common product ion results from the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da).[4][5][6] Another characteristic fragment ion is often observed at m/z 428.0365.[5][6] The specific m/z values should be optimized for your instrument.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Calibration Curve Range | 1 - 1000 ng/mL | This can vary depending on instrument sensitivity and expected sample concentrations. |
| Correlation Coefficient (R²) | > 0.99 | A value below this may indicate issues with linearity. |
| Precision (%CV) | < 15% | For replicate injections. |
| Accuracy (%RE) | ± 15% | For quality control samples. |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. silicycle.com [silicycle.com]
- 8. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
Validation & Comparative
Validating Stearoyl-CoA as the Premier Substrate for Stearoyl-CoA Desaturase 1 (SCD1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of stearoyl-CoA's performance as a substrate for Stearoyl-CoA Desaturase 1 (SCD1) against other acyl-CoA alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation into SCD1 activity and inhibition.
Executive Summary
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] The primary products, oleoyl-CoA and palmitoleoyl-CoA, are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[1][2] Experimental evidence demonstrates that while SCD1 can utilize a range of saturated fatty acyl-CoAs, its substrate preference leans significantly towards stearoyl-CoA (C18:0). This preference is crucial for maintaining cellular lipid homeostasis, and its dysregulation is implicated in various metabolic diseases, making SCD1 a key target for therapeutic intervention.
Data Presentation: Substrate Specificity of SCD1
While comprehensive comparative kinetic data is distributed across numerous studies, the available information consistently points to a preferential conversion of stearoyl-CoA over other saturated fatty acyl-CoAs. The desaturation index, the ratio of the product to its precursor (e.g., 18:1/18:0), is a commonly used proxy for SCD1 activity.[4]
| Substrate | Product | Enzyme | Key Findings |
| Stearoyl-CoA (C18:0-CoA) | Oleoyl-CoA (C18:1-CoA) | SCD1 | Considered the preferred substrate. A study using rat liver microsomes determined the Michaelis constant (Km) for stearoyl-CoA to be 10.5 µM, indicating a high affinity of the enzyme for this substrate.[5] |
| Palmitoyl-CoA (C16:0-CoA) | Palmitoleoyl-CoA (C16:1-CoA) | SCD1 | A primary substrate for SCD1, though generally converted less efficiently than stearoyl-CoA.[1][2] SCD1 deficiency leads to an increase in the tissue ratio of palmitate to palmitoleate. |
| Other Acyl-CoAs (C12:0-C19:0) | Corresponding Δ9-MUFAs | SCD1 | SCD1 exhibits activity on a range of saturated fatty acids from 12 to 19 carbons in length. However, the highest activity is observed with substrates containing 17 to 19 carbons. |
Experimental Protocols
In Vitro SCD1 Activity Assay using Liver Microsomes
This protocol describes a common method for measuring SCD1 activity by quantifying the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.
Materials:
-
Liver microsomes (from rats, mice, or other relevant species)
-
Radiolabeled substrate: [14C]stearoyl-CoA or [14C]palmitoyl-CoA
-
NADH solution
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
Stopping solution (e.g., a solution of potassium hydroxide (B78521) in ethanol)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel plates impregnated with silver nitrate) or High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter and scintillation fluid
Procedure:
-
Microsome Preparation: Isolate liver microsomes from the tissue of interest using differential centrifugation. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and NADH.
-
Enzyme Addition: Add a specific amount of microsomal protein (e.g., 100 µg) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate (e.g., [14C]stearoyl-CoA).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). The reaction should be linear with respect to time and protein concentration.
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Saponification and Fatty Acid Extraction: Saponify the lipids by heating the mixture. After cooling, acidify the mixture and extract the fatty acids using an organic solvent like hexane.
-
Separation of Fatty Acids: Separate the saturated and monounsaturated fatty acids using either silver nitrate-impregnated TLC or HPLC.
-
Quantification: Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.
-
Calculation of Activity: Express the SCD1 activity as nmol of product formed per mg of protein per minute.
Mandatory Visualization
Caption: Enzymatic reaction catalyzed by SCD1.
Caption: Experimental workflow for in vitro SCD1 activity assay.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acyl-CoA Reductase Substrate Specificity with a Focus on 11Z-Tetradecenoyl-CoA
For researchers, scientists, and drug development professionals, understanding the substrate specificity of acyl-CoA reductases (FARs) is pivotal for applications ranging from biofuel production to the synthesis of pheromones and other high-value oleochemicals. This guide provides a comparative overview of the substrate preferences of various FARs, with a particular interest in the metabolism of 11Z-tetradecenoyl-CoA, a key intermediate in the biosynthesis of certain insect pheromones.
While direct comparative studies on the activity of multiple acyl-CoA reductases with this compound are limited in publicly available literature, this guide synthesizes data from individual characterization studies of FARs from diverse biological sources, including insects and bacteria. By examining their activity on a range of fatty acyl-CoA substrates, we can infer their potential specificity towards this compound.
Quantitative Comparison of Acyl-CoA Reductase Activity
The following table summarizes the relative activities of several characterized acyl-CoA reductases on various fatty acyl-CoA substrates. This data, collated from multiple studies, allows for an indirect comparison of their substrate preferences. It is important to note that the experimental conditions under which these data were generated may vary between studies.
| Enzyme | Organism | Substrate | Relative Activity (%) | Reference |
| pgFAR | Bombyx mori (Silkworm) | (10E, 12Z)-10,12-Hexadecadienoyl-CoA | 100 | [1] |
| Palmitoyl-CoA (16:0) | ~20 | [1] | ||
| Stearoyl-CoA (18:0) | <10 | [1] | ||
| Oleoyl-CoA (18:1) | <10 | [1] | ||
| MaFAR | Marinobacter aquaeolei VT8 | Palmitoyl-CoA (16:0) | 100 | [2][3][4] |
| Myristoyl-CoA (14:0) | ~80 | [2][3][4] | ||
| Stearoyl-CoA (18:0) | ~70 | [2][3][4] | ||
| Oleoyl-CoA (18:1) | ~60 | [2][3][4] | ||
| Lauroyl-CoA (12:0) | ~50 | [2][3][4] | ||
| AtFAR1 | Arabidopsis thaliana | Octadecanoyl-CoA (18:0) | 100 | [5] |
| Eicosanoyl-CoA (20:0) | ~85 | [5] | ||
| Docosanoyl-CoA (22:0) | ~70 | [5] | ||
| Hexadecanoyl-CoA (16:0) | ~40 | [5] | ||
| AtFAR4 | Arabidopsis thaliana | Hexadecanoyl-CoA (16:0) | 100 | [5] |
| Octadecanoyl-CoA (18:0) | ~75 | [5] | ||
| Eicosanoyl-CoA (20:0) | ~30 | [5] | ||
| AtFAR5 | Arabidopsis thaliana | Eicosanoyl-CoA (20:0) | 100 | [5] |
| Docosanoyl-CoA (22:0) | ~90 | [5] | ||
| Octadecanoyl-CoA (18:0) | ~60 | [5] |
Note: The relative activities are normalized to the substrate with the highest activity for each enzyme as reported in the respective studies. Direct comparison of absolute activities between enzymes from different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments involved in the characterization of acyl-CoA reductase substrate specificity.
Heterologous Expression and Purification of Acyl-CoA Reductases
A common method for obtaining sufficient quantities of active enzyme for characterization is through heterologous expression in a host organism, typically Escherichia coli or Saccharomyces cerevisiae.
a. Gene Cloning and Vector Construction: The coding sequence of the acyl-CoA reductase gene is amplified by PCR and cloned into an appropriate expression vector. The vector often includes an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
b. Heterologous Expression: The expression vector is transformed into a suitable E. coli or yeast strain. Protein expression is induced under optimized conditions of temperature, time, and inducer concentration (e.g., IPTG for E. coli).
c. Cell Lysis and Protein Purification: Cells are harvested and lysed to release the cellular contents. The recombinant protein is then purified from the cell lysate using affinity chromatography corresponding to the tag used. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.[1][2]
Acyl-CoA Reductase Activity Assay
The enzymatic activity of the purified acyl-CoA reductase is typically measured by monitoring the consumption of the NADPH cofactor or by quantifying the fatty alcohol product.
a. Spectrophotometric Assay: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The reaction mixture typically contains a buffered solution (e.g., phosphate (B84403) or Tris-HCl buffer), a reducing agent (e.g., DTT), the purified enzyme, the fatty acyl-CoA substrate, and NADPH. The reaction is initiated by the addition of the enzyme or substrate.[2][3][4]
b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Products: To confirm the production of the corresponding fatty alcohol and to quantify the product, the reaction mixture is extracted with an organic solvent (e.g., hexane). The extracted products are then derivatized (e.g., silylation) and analyzed by GC-MS. This method allows for the identification and quantification of the specific fatty alcohol produced, providing a direct measure of enzyme activity and substrate specificity.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of acyl-CoA reductase substrate specificity.
References
- 1. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8: a bacterial enzyme catalyzing the reduction of fatty acyl-CoA to fatty alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Cross-reactivity of antibodies against different fatty acyl-CoAs including 11Z-tetradecenoyl-CoA
A Guide for Researchers in Lipidomics and Drug Development
This guide provides a framework for assessing the cross-reactivity of antibodies developed against specific fatty acyl-Coenzyme A (acyl-CoA) molecules, with a focus on a hypothetical antibody targeting 11Z-tetradecenoyl-CoA. The principles and methodologies outlined here are broadly applicable for characterizing antibody specificity against various lipid intermediates, a critical step in the development of targeted diagnostics and therapeutics.
Introduction to Fatty Acyl-CoA Antibody Specificity
Fatty acyl-CoAs are crucial intermediates in lipid metabolism, participating in a myriad of cellular processes including energy production through β-oxidation, lipid synthesis, and cellular signaling. The ability to specifically detect and quantify individual acyl-CoA species with antibodies offers a powerful tool for studying their distinct biological roles. However, the structural similarity among different fatty acyl-CoAs presents a significant challenge: the potential for antibody cross-reactivity. An antibody raised against one specific acyl-CoA, such as this compound, may also bind to other structurally related molecules, leading to inaccurate quantification and misinterpretation of experimental results. Therefore, rigorous characterization of antibody specificity is paramount.
This guide outlines the experimental procedures to determine the cross-reactivity profile of an anti-11Z-tetradecenoyl-CoA antibody and presents a template for data comparison.
Quantitative Comparison of Antibody Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the cross-reactivity of an antibody against a panel of related antigens. In this assay, the binding of the primary antibody to its target antigen (this compound) is inhibited by the presence of competing fatty acyl-CoAs. The concentration of each competitor required to achieve 50% inhibition of the primary antibody's binding (IC50) is determined. A lower IC50 value indicates a higher affinity of the antibody for the competing molecule, and therefore, higher cross-reactivity.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Acyl-CoA) x 100%
The following table presents hypothetical data for an anti-11Z-tetradecenoyl-CoA antibody, illustrating how to structure and interpret cross-reactivity results.
| Competitor Fatty Acyl-CoA | Chain Length | Degree of Unsaturation | Position of Double Bond(s) | IC50 (nM) (Hypothetical Data) | % Cross-Reactivity (Hypothetical Data) |
| This compound | C14 | 1 | cis-11 | 50 | 100% |
| Palmitoyl-CoA | C16 | 0 | - | >10,000 | <0.5% |
| Oleoyl-CoA | C18 | 1 | cis-9 | 5,000 | 1% |
| Linoleoyl-CoA | C18 | 2 | cis-9, cis-12 | >10,000 | <0.5% |
| Myristoyl-CoA | C14 | 0 | - | 800 | 6.25% |
| 9Z-tetradecenoyl-CoA | C14 | 1 | cis-9 | 250 | 20% |
| 11E-tetradecenoyl-CoA | C14 | 1 | trans-11 | 150 | 33.3% |
Interpretation of Hypothetical Data:
-
The antibody exhibits high specificity for its target antigen, this compound.
-
There is significant cross-reactivity with isomers of tetradecenoyl-CoA, particularly the trans isomer (11E) and the positional isomer (9Z), indicating that the antibody recognizes features of both the acyl chain length and the double bond.
-
Longer chain fatty acyl-CoAs (Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) and the saturated C14 analogue (Myristoyl-CoA) show minimal cross-reactivity, suggesting that both chain length and the presence of a double bond at a specific position are critical for antibody recognition.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible cross-reactivity data.
Competitive ELISA Protocol
This protocol describes a competitive ELISA to determine the IC50 values for an anti-11Z-tetradecenoyl-CoA antibody against a panel of fatty acyl-CoAs.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-carrier protein conjugate (e.g., BSA-conjugated)
-
Anti-11Z-tetradecenoyl-CoA primary antibody
-
HRP-conjugated secondary antibody (specific for the primary antibody species)
-
Panel of competitor fatty acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA, Myristoyl-CoA, etc.)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Assay Buffer (e.g., 1% BSA in Wash Buffer)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the competitor fatty acyl-CoAs and the reference antigen (this compound) in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary anti-11Z-tetradecenoyl-CoA antibody (at a concentration that gives ~80-90% of the maximum signal in the absence of competitor).
-
Incubate the mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Use a sigmoidal dose-response curve fit to determine the IC50 value for each fatty acyl-CoA.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Fatty Acid β-Oxidation Pathway
To provide context for the importance of distinguishing between different fatty acyl-CoAs, the following diagram illustrates the central role of these molecules in the mitochondrial β-oxidation pathway.
Caption: Simplified pathway of fatty acid β-oxidation.
Conclusion
The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassays in lipid research. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to characterize the specificity of antibodies against fatty acyl-CoAs. By systematically evaluating cross-reactivity against a panel of structurally related lipids, scientists can ensure the accuracy and validity of their findings, paving the way for a deeper understanding of lipid metabolism and the development of novel therapeutic interventions.
Comparative Analysis of 11Z-Tetradecenoyl-CoA Levels in Insect Species: A Guide for Researchers
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 11Z-tetradecenoyl-CoA, a pivotal precursor in the biosynthesis of sex pheromones in numerous insect species, particularly within the order Lepidoptera. While a direct quantitative comparison of this compound levels across a wide range of insect species is limited in currently available literature, this document synthesizes existing knowledge on its biosynthetic pathway, presents detailed experimental protocols for its quantification, and discusses its significance in the context of developing novel pest management strategies.
Data Presentation
Direct quantitative measurements of this compound in the pheromone glands of various insect species are not extensively reported in scientific literature, posing a challenge for a direct comparative table. The focus of much research has been on the more abundant and stable end-products of the biosynthetic pathways—the pheromones themselves—or the primary fatty acid precursors.
The following table provides a qualitative comparison, indicating key insect species where this compound is a known or strongly implied precursor in their sex pheromone biosynthesis. This information is critical for researchers targeting this pathway for pest control or for further biosynthetic studies.
| Insect Species | Order | Family | Common Name | Pheromone Components Derived from C14 Precursors | Role of this compound |
| Spodoptera litura | Lepidoptera | Noctuidae | Tobacco Cutworm | (Z,E)-9,11-Tetradecadienyl acetate (B1210297), (Z,E)-9,12-Tetradecadienyl acetate | A key intermediate that undergoes further desaturation and modification.[1][2] |
| Heliothis virescens | Lepidoptera | Noctuidae | Tobacco Budworm | (Z)-9-Tetradecenal | Produced via chain-shortening of a C16 precursor, implying a C14 intermediate.[3] |
| Ostrinia nubilalis | Lepidoptera | Crambidae | European Corn Borer | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate | The direct precursor to the corresponding alcohol and acetate pheromone components. |
| Grapholita molesta | Lepidoptera | Tortricidae | Oriental Fruit Moth | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate | While the final pheromones are C12, C14 acyl-CoAs are part of the precursor pool. |
Experimental Protocols
The analysis of acyl-CoA thioesters such as this compound is technically demanding due to their low endogenous concentrations and susceptibility to degradation. The following protocol outlines a robust methodology for the extraction and quantification of these molecules from insect pheromone glands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of this compound from Insect Pheromone Glands
-
Gland Dissection and Quenching: Pheromone glands are dissected from female insects during their peak calling behavior, typically in the scotophase. To halt enzymatic activity, the glands are immediately flash-frozen in liquid nitrogen.
-
Homogenization and Extraction: The frozen tissue is homogenized in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) to correct for extraction losses and matrix effects.
-
Purification by Solid-Phase Extraction (SPE): The crude extract is clarified by centrifugation and the supernatant is loaded onto a reversed-phase SPE cartridge. The cartridge is washed to remove polar interferences, and the acyl-CoAs are then eluted with a higher concentration of organic solvent.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected onto a reversed-phase HPLC column (e.g., C18) to separate the various acyl-CoA species. A gradient elution profile with solvents such as water with formic acid and acetonitrile with formic acid is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.
-
-
Quantification: A calibration curve is generated using a synthetic standard of this compound. The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
The following diagrams illustrate the generalized biosynthetic pathway of moth sex pheromones and the experimental workflow for the analysis of acyl-CoA precursors.
Caption: Generalized biosynthetic pathway of moth sex pheromones.
Caption: Experimental workflow for acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Expression Profiles of Sex Pheromone Biosynthesis and Transport Related Genes in Spodoptera litura | PLOS One [journals.plos.org]
- 3. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of (11Z)-Tetradecenoyl-CoA in Insect Pheromone Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (11Z)-tetradecenoyl-CoA and alternative acyl-CoA precursors in the biosynthesis of insect sex pheromones. We delve into the experimental data validating its role, detail the methodologies for key experiments, and present visual workflows and metabolic pathways to facilitate a deeper understanding of this critical biochemical process.
Introduction
(11Z)-tetradecenoyl-CoA is a key intermediate in the biosynthesis of Type I sex pheromones in a variety of moth species.[1][2] These pheromones are typically C10-C18 unsaturated alcohols, aldehydes, or acetates.[1] The biosynthesis of these crucial signaling molecules begins with common fatty acid metabolism, followed by a series of specific enzymatic modifications, including desaturation, chain-shortening or elongation, reduction, and functional group modification.[1][3] The introduction of a double bond at the 11th position of a tetradecanoyl-CoA (C14) backbone, forming (11Z)-tetradecenoyl-CoA, is a critical step catalyzed by the enzyme Δ11-desaturase.[4] The specificity of this and other enzymes in the pathway determines the final pheromone components, which are often highly species-specific.
This guide will compare the utilization of myristoyl-CoA (14:0-CoA), the direct precursor to (11Z)-tetradecenoyl-CoA, with an alternative precursor, palmitoyl-CoA (16:0-CoA), in pheromone production.
Data Presentation: Comparison of Acyl-CoA Precursors
The substrate specificity of the Δ11-desaturase enzyme is a key determinant in the composition of the final pheromone blend. Below is a summary of the comparative performance of myristoyl-CoA and palmitoyl-CoA as substrates for Δ11-desaturase in producing relevant pheromone precursors.
| Substrate | Enzyme | Product | Relative Activity (%) | Source Organism | Reference |
| Myristoyl-CoA (14:0) | Δ11-Desaturase | (11Z)-Tetradecenoyl-CoA | 100 | Choristoneura rosaceana | Fictional Data |
| Palmitoyl-CoA (16:0) | Δ11-Desaturase | (11Z)-Hexadecenoyl-CoA | 65 | Choristoneura rosaceana | Fictional Data |
| Myristoyl-CoA (14:0) | Δ11-Desaturase | (11Z)-Tetradecenoyl-CoA | 80 | Spodoptera littoralis | [4] |
| Palmitoyl-CoA (16:0) | Δ11-Desaturase | (11Z)-Hexadecenoyl-CoA | 100 | Spodoptera littoralis | [4] |
Note: The relative activity is presented as a percentage of the most efficiently converted substrate under the specific experimental conditions. This data is illustrative and may vary between different insect species and experimental setups.
Experimental Protocols
Heterologous Expression and Functional Characterization of Δ11-Desaturase
Objective: To express the Δ11-desaturase enzyme in a host system (e.g., yeast) to study its substrate specificity and enzymatic activity.
Methodology:
-
Gene Isolation and Cloning: The full-length open reading frame of the candidate Δ11-desaturase gene is amplified from the cDNA of the insect's pheromone gland using PCR. The amplified gene is then cloned into a yeast expression vector.
-
Yeast Transformation: The expression vector containing the desaturase gene is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Substrate Feeding: The transformed yeast culture is supplemented with the fatty acid precursors to be tested (e.g., myristic acid or palmitic acid).
-
Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and total fatty acids are extracted. The fatty acid methyl esters (FAMEs) are then prepared and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.
In Vitro Enzyme Assays for Δ11-Desaturase Activity
Objective: To quantitatively measure the kinetic parameters (e.g., Km and Vmax) of the Δ11-desaturase with different acyl-CoA substrates.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing the expressed Δ11-desaturase are prepared from the transformed yeast cells.
-
Assay Reaction: The enzyme preparation is incubated with varying concentrations of the radiolabeled acyl-CoA substrates (e.g., [14C]myristoyl-CoA or [14C]palmitoyl-CoA) in a reaction buffer containing necessary cofactors (e.g., NADH or NADPH).
-
Product Separation and Quantification: The reaction is stopped, and the fatty acyl-CoAs are converted to their corresponding methyl esters. The products are then separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), and the radioactivity of the desaturated products is quantified to determine the reaction velocity.
-
Kinetic Analysis: The data is plotted using Michaelis-Menten kinetics to determine the Km and Vmax values for each substrate.
Pheromone Analysis by Gas Chromatography-Electroantennography (GC-EAG)
Objective: To identify the biologically active components of the pheromone blend produced by the insect.
Methodology:
-
Pheromone Gland Extraction: Pheromone glands are excised from calling female insects and extracted with a suitable organic solvent (e.g., hexane).
-
Gas Chromatography: The extract is injected into a gas chromatograph (GC) to separate the individual components. The GC column effluent is split into two streams.
-
Flame Ionization Detection (FID): One stream is directed to a flame ionization detector (FID) to generate a chromatogram showing all the volatile compounds present in the extract.
-
Electroantennographic Detection (EAD): The other stream is directed over an excised insect antenna, and the electrical response of the antenna to each compound is recorded.
-
Data Analysis: The FID and EAD signals are displayed simultaneously. Peaks in the EAD trace that correspond to peaks in the FID trace indicate the compounds that are detected by the insect's antenna and are therefore likely components of the pheromone.
Behavioral Assays
Objective: To assess the behavioral response of male insects to synthetic pheromone components or blends.
Methodology:
-
Wind Tunnel Bioassay: A wind tunnel is used to create a controlled environment with a laminar airflow.
-
Stimulus Presentation: A synthetic pheromone component or blend is released from a dispenser at the upwind end of the tunnel.
-
Insect Response Observation: Male insects are released at the downwind end of the tunnel, and their flight behavior towards the stimulus source is observed and recorded. Key behaviors to score include taking flight, upwind flight, zigzagging flight, and landing on the source.
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared between different treatments (e.g., different pheromone blends or concentrations).
Mandatory Visualization
Caption: Biosynthetic pathway of insect sex pheromones.
Caption: Experimental workflow for validating pheromone biosynthesis.
Caption: Logical relationship in pheromone biosynthesis and activity.
References
- 1. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 4. uniprot.org [uniprot.org]
Comparison of enzymatic activity with 11Z-tetradecenoyl-CoA versus its geometric isomer
A guide for researchers on the enzymatic differentiation of fatty acyl-CoA geometric isomers, providing insights into substrate specificity and its implications for drug development and metabolic research.
Introduction
The structural difference between cis and trans isomers lies in the spatial arrangement of the acyl chain around the double bond. A cis configuration introduces a distinct kink in the chain, while a trans configuration results in a more linear structure, similar to a saturated fatty acid.[1][2][3] This seemingly subtle difference has significant consequences for how the molecule fits into the catalytic pocket of an enzyme, often leading to a high degree of stereospecificity.
Hypothetical Comparative Enzymatic Data: Enoyl-CoA Hydratase
To illustrate the enzymatic preference for a specific geometric isomer, the following table presents hypothetical kinetic data for the hydration of the trans-2-enoyl-CoA intermediate in β-oxidation by enoyl-CoA hydratase, contrasted with the lack of activity towards its corresponding cis isomer. Enoyl-CoA hydratase is known to be highly specific for the trans configuration.[4][5][6]
| Substrate | Enzyme | Km (μM) | Vmax (μmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| trans-2-Decenoyl-CoA | Enoyl-CoA Hydratase | 25 | 150 | 1.0 x 106 |
| cis-2-Decenoyl-CoA | Enoyl-CoA Hydratase | No significant activity | No significant activity | Not applicable |
Note: The data presented in this table is representative and intended for illustrative purposes to highlight the substrate specificity of enoyl-CoA hydratase. Actual values can vary based on experimental conditions.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of an enzyme acting on a fatty acyl-CoA substrate is provided below. This protocol can be adapted for various enzymes, including fatty acyl-CoA reductases, oxidases, and synthetases.[7][8][9]
Enzyme Kinetic Assay for a Fatty Acyl-CoA Substrate
1. Materials and Reagents:
-
Purified enzyme of interest
-
(11Z)-tetradecenoyl-CoA and (11E)-tetradecenoyl-CoA substrates
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Co-factors (e.g., NADPH for reductases)
-
Detection reagents (e.g., a coupled enzyme system for spectrophotometric or fluorometric detection)[7][10]
-
96-well microplate (for high-throughput screening)
-
Spectrophotometer or fluorometer
2. Enzyme Preparation:
-
Express and purify the enzyme of interest using standard chromatography techniques.
-
Determine the protein concentration of the purified enzyme using a standard method (e.g., Bradford or BCA assay).
-
Store the purified enzyme in a suitable buffer at -80°C.
3. Substrate Preparation:
-
Synthesize or procure high-purity (11Z)-tetradecenoyl-CoA and (11E)-tetradecenoyl-CoA.
-
Prepare stock solutions of the substrates in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store at -20°C.
-
Prepare a series of dilutions of the substrate stocks in the assay buffer to create a range of final concentrations for the kinetic assay.
4. Assay Procedure (Coupled Spectrophotometric Assay Example):
-
Prepare a reaction mixture in a microplate well containing the assay buffer, a saturating concentration of any co-factors, and the components of the coupled detection system.[8]
-
Add a fixed amount of the purified enzyme to each well.
-
Initiate the reaction by adding varying concentrations of the fatty acyl-CoA substrate (either the Z or E isomer).
-
Immediately place the microplate in a temperature-controlled spectrophotometer.
-
Monitor the change in absorbance at a specific wavelength over time. The rate of this change is proportional to the rate of the enzymatic reaction.[8]
5. Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot.[11]
-
Plot the initial velocities against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.[11][12][13]
-
The catalytic efficiency (kcat/Km) can be calculated from these values, where kcat = Vmax / [Enzyme].
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the metabolic context and the experimental process, the following diagrams were generated using Graphviz.
References
- 1. quora.com [quora.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Cis vs. Trans Fatty Acids | Differences, Structure & Chemical - Lesson | Study.com [study.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. realgenelabs.com [realgenelabs.com]
- 11. Untitled Document [ucl.ac.uk]
- 12. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 13. egyankosh.ac.in [egyankosh.ac.in]
Isotopic Validation of 11Z-Tetradecenoyl-CoA Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isotopic labeling strategies for validating the biosynthetic origin of 11Z-tetradecenoyl-CoA, a key intermediate in the biosynthesis of various semiochemicals, including insect pheromones. We present a comparison of common isotopic tracers, detailed experimental protocols, and expected quantitative data to assist in the design and interpretation of metabolic labeling studies.
Introduction to Isotopic Tracing in Fatty Acid Biosynthesis
Isotopic labeling is a powerful technique to elucidate metabolic pathways by tracing the fate of atoms from a labeled precursor into a final product. In the context of this compound biosynthesis, stable isotopes such as Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are commonly employed to determine the precursor molecules and the enzymatic steps involved in its formation. The general pathway involves the de novo synthesis of a saturated fatty acyl-CoA, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), followed by chain-shortening and desaturation reactions.
Comparison of Isotopic Labeling Strategies
The choice of isotopic tracer is critical and depends on the specific biosynthetic questions being addressed. Here, we compare the two most common stable isotope labeling approaches for studying fatty acid biosynthesis.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Tracer | Deuterated water (D₂O) or deuterated fatty acids | ¹³C-labeled glucose, acetate (B1210297), or fatty acids |
| Incorporation | D atoms are incorporated from D₂O into the growing fatty acid chain via NADPH.[1][2][3] Deuterated fatty acids are directly taken up and metabolized. | ¹³C atoms from glucose or acetate are incorporated into acetyl-CoA, the building block of fatty acids.[2][4][5] Labeled fatty acids can also be used as precursors. |
| Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Advantages | D₂O is a relatively inexpensive and easily administered tracer for in vivo studies.[6] Deuterated fatty acids can directly probe specific metabolic conversions. | ¹³C labeling provides detailed information on the carbon backbone and the contribution of different precursors to the acetyl-CoA pool.[2][4][5] |
| Limitations | Potential for kinetic isotope effects. Back-exchange of deuterium with protons in the solvent can complicate data interpretation. | ¹³C-labeled precursors can be more expensive. The label from precursors like glucose can be diluted through branching metabolic pathways. |
Experimental Protocols
Protocol 1: Deuterium Labeling using Deuterated Palmitic Acid
This protocol is designed to determine if palmitic acid is a direct precursor for this compound via chain shortening and desaturation.
-
Preparation of Labeled Precursor: Synthesize or procure [D₃₁]-palmitic acid.
-
Administration: For in vivo insect studies, the labeled fatty acid can be incorporated into the diet or applied topically. For cell culture experiments, it can be added to the culture medium, typically complexed with bovine serum albumin (BSA).
-
Incubation: Allow the organism or cells to metabolize the labeled precursor for a defined period.
-
Lipid Extraction: Extract total lipids from the tissue or cells using a standard method like the Folch or Bligh-Dyer procedure.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) or other volatile derivatives for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. Monitor the mass spectrum for the appearance of a deuterated C14:1 fatty acid methyl ester. The mass shift will depend on the number of deuterium atoms retained after the metabolic conversion.
Protocol 2: ¹³C Labeling using [U-¹³C]-Glucose
This protocol investigates the de novo biosynthesis of this compound from glucose.
-
Preparation of Labeled Precursor: Procure [U-¹³C₆]-glucose.
-
Administration: For in vivo studies, inject or feed the labeled glucose. For cell culture, replace the glucose in the medium with the labeled form.
-
Incubation: Allow for metabolic incorporation over a time course.
-
Lipid Extraction and Derivatization: Follow the same procedure as in Protocol 1 to obtain FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The incorporation of ¹³C from [U-¹³C₆]-glucose will result in a distribution of mass isotopologues for the C14:1 FAME. The pattern of this distribution can reveal the extent of de novo synthesis.[2][4][5]
Expected Quantitative Data
The following table illustrates the type of quantitative data that can be obtained from these experiments. The values are hypothetical and serve as an example for comparison.
| Parameter | [D₃₁]-Palmitic Acid Labeling | [U-¹³C]-Glucose Labeling |
| Precursor | [D₃₁]-Palmitic Acid | [U-¹³C₆]-Glucose |
| Product Analyzed | 11Z-Tetradecenoyl Methyl Ester | 11Z-Tetradecenoyl Methyl Ester |
| Mass Shift (m/z) | +27 (assuming loss of 4 D atoms) | +1 to +14 |
| Isotopic Enrichment (%) | 15% | 5% |
| Interpretation | Direct conversion of palmitic acid to this compound is a significant pathway. | De novo biosynthesis from glucose contributes to the this compound pool. |
Visualizing the Biosynthetic Pathway and Experimental Workflow
To further clarify the biosynthetic logic and experimental procedures, the following diagrams are provided.
Caption: Biosynthetic pathway of this compound.
Caption: General experimental workflow for isotopic labeling.
Conclusion
The isotopic validation of this compound biosynthesis can be effectively achieved using either deuterium or carbon-13 labeling strategies. The choice of tracer will depend on the specific research question, available resources, and the biological system under investigation. By following the detailed protocols and considering the expected outcomes presented in this guide, researchers can design robust experiments to elucidate the biosynthetic origins of this important molecule.
References
- 1. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 11Z-tetradecenoyl-CoA using NMR: A Comparative Guide
For researchers engaged in the synthesis of lipid-based signaling molecules and drug development, unequivocal structural confirmation is paramount. This guide provides a comparative framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure of synthesized 11Z-tetradecenoyl-CoA, a key intermediate in various biological pathways. We present a detailed comparison with its potential geometric isomer, 11E-tetradecenoyl-CoA, supported by predicted NMR data and a comprehensive experimental protocol.
Distinguishing 11Z- and 11E- Isomers by NMR
The primary challenge in confirming the synthesis of this compound lies in differentiating it from the thermodynamically more stable 11E (trans) isomer. ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed structural information at the atomic level, making them ideal for this purpose. The key distinguishing features are the chemical shifts and coupling constants of the protons and carbons at the site of unsaturation (C11 and C12).
For the Z (cis) isomer, the olefinic protons are in closer proximity, leading to through-space shielding effects and typically a smaller vicinal coupling constant (³JHH). Conversely, the protons in the E (trans) isomer are further apart, resulting in a larger coupling constant. These differences, though subtle, are readily detectable with modern NMR spectrometers.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the key nuclei in this compound and its 11E isomer. These values provide a benchmark for the experimental validation of the synthesized compound. The data for the tetradecenoyl chain was generated using a standard NMR prediction engine, while the data for the Coenzyme A moiety is based on experimental values in D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Assignment | This compound (Predicted) | 11E-tetradecenoyl-CoA (Predicted) | Key Distinguishing Feature |
| Olefinic Protons (H11, H12) | ~5.34 (multiplet) | ~5.38 (multiplet) | Chemical shift and multiplicity |
| Allylic Protons (H10, H13) | ~2.01 (multiplet) | ~1.97 (multiplet) | Slight upfield shift in E-isomer |
| α-CH₂ (H2) | ~2.75 (triplet) | ~2.75 (triplet) | |
| β-CH₂ (H3) | ~1.58 (quintet) | ~1.58 (quintet) | |
| Bulk -CH₂- | ~1.28 (broad singlet) | ~1.28 (broad singlet) | |
| Terminal -CH₃ (H14) | ~0.88 (triplet) | ~0.88 (triplet) | |
| Coenzyme A Moiety | |||
| Adenine H2 | ~8.43 | ~8.43 | |
| Adenine H8 | ~8.15 | ~8.15 | |
| Ribose H1' | ~6.12 | ~6.12 | |
| Pantothenate -CH₂- | ~3.5-3.9 | ~3.5-3.9 | |
| Cysteamine -CH₂-S- | ~3.05 | ~3.05 | |
| Cysteamine -CH₂-N- | ~3.45 | ~3.45 | |
| Pantothenate gem-dimethyl | ~0.85, ~0.70 | ~0.85, ~0.70 |
Note: The primary distinguishing feature in the ¹H NMR spectrum is the coupling constant (³JHH) of the olefinic protons. For the Z-isomer, this is expected to be in the range of 10-12 Hz, while for the E-isomer, it is typically larger, around 15-18 Hz.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Assignment | This compound (Predicted) | 11E-tetradecenoyl-CoA (Predicted) | Key Distinguishing Feature |
| Thioester Carbonyl (C1) | ~205.0 | ~205.0 | |
| Olefinic Carbons (C11, C12) | ~129.5, ~129.8 | ~130.2, ~130.5 | Downfield shift in E-isomer |
| Allylic Carbons (C10, C13) | ~27.2, ~29.5 | ~32.5, ~34.8 | Significant downfield shift in E-isomer |
| α-CH₂ (C2) | ~43.0 | ~43.0 | |
| β-CH₂ (C3) | ~25.5 | ~25.5 | |
| Bulk -CH₂- | ~29.0-30.0 | ~29.0-30.0 | |
| Terminal -CH₃ (C14) | ~14.0 | ~14.0 | |
| Coenzyme A Moiety | |||
| Adenine Carbons | ~140-155 | ~140-155 | |
| Ribose Carbons | ~65-90 | ~65-90 | |
| Pantothenate/Cysteamine Carbons | ~20-60 | ~20-60 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of synthesized this compound.
1. Sample Preparation:
-
Solvent: Deuterium (B1214612) oxide (D₂O, 99.9%) is the recommended solvent due to the high polarity of the Coenzyme A moiety.
-
Concentration: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.6 mL of D₂O.
-
Internal Standard: Add a small, known amount of a suitable internal standard that does not overlap with the analyte signals (e.g., DSS or TSP) for accurate chemical shift referencing (δ = 0.00 ppm).
-
pH Adjustment: The pH of the solution can affect the chemical shifts of the Coenzyme A protons. Adjust the pD to a physiological range (e.g., 7.0-7.4) using dilute NaOD or DCl in D₂O if necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Field Strength: A high-field NMR spectrometer (≥ 500 MHz for ¹H) is recommended to achieve optimal resolution of the olefinic and allylic proton signals.
-
Temperature: Set the sample temperature to 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment with water suppression (e.g., presaturation or Watergate).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: Use a proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 220-250 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
5. 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the fatty acyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the unambiguous assignment of both ¹H and ¹³C spectra.
6. Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication) before Fourier transformation.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Measure the coupling constants (J-values) of the olefinic protons in the ¹H spectrum to confirm the Z-geometry.
-
Compare the experimental chemical shifts with the predicted values in Tables 1 and 2.
Workflow for Structural Confirmation
Side-by-side comparison of different analytical methods for 11Z-tetradecenoyl-CoA
For researchers, scientists, and drug development professionals investigating lipid metabolism, the accurate quantification of specific long-chain acyl-Coenzyme A (acyl-CoA) species such as 11Z-tetradecenoyl-CoA is critical. This guide provides a side-by-side comparison of the primary analytical methodologies available for this purpose, complete with performance data, detailed experimental protocols, and visualizations of relevant biochemical and experimental workflows.
The analysis of long-chain acyl-CoAs is challenging due to their inherent instability in aqueous solutions and their complex sample matrices. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the available instrumentation. The most prevalent and robust methods rely on liquid chromatography coupled with mass spectrometry, though other chromatographic techniques offer viable alternatives.
Comparative Analysis of Key Methodologies
The following table summarizes the performance of the most common analytical techniques for the analysis of long-chain acyl-CoAs. While specific data for this compound is not always available, the data for structurally similar long-chain acyl-CoAs (e.g., C14:0-CoA, C16:1-CoA) provides a reliable benchmark.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) of Derived Fatty Acid |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio of the intact molecule and its fragments. | Separation by liquid chromatography followed by detection based on the absorbance of UV light by the adenine (B156593) moiety of the CoA molecule. | Hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to a volatile ester and analysis by GC-MS. |
| Specificity | Very High (distinguishes between isobaric compounds through fragmentation). | Moderate (risk of co-elution with other UV-absorbing compounds). | High (mass spectral libraries can identify the fatty acid methyl ester). |
| Sensitivity (LOD) | High (low nM to fmol range).[1] | Low to Moderate (~12 pmol for long-chain acyl-CoAs).[2] | High (pg range for derivatized fatty acids).[3] |
| Sensitivity (LOQ) | High (nM range).[1][4] | Moderate (pmol range). | High (pg to ng range). |
| Quantitative Accuracy | High (with the use of stable isotope-labeled internal standards). | Moderate (can be affected by co-eluting interferences). | High (with the use of deuterated internal standards for the fatty acid). |
| Throughput | High (with modern UPLC systems). | Moderate. | Low (due to hydrolysis and derivatization steps). |
| Instrumentation Cost | High. | Low to Moderate. | Moderate to High. |
| Sample Preparation | Moderate complexity (extraction and protein precipitation). | Moderate complexity (extraction and protein precipitation). | High complexity (extraction, hydrolysis, derivatization). |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
A critical step for all methods is the efficient and rapid extraction of acyl-CoAs while minimizing degradation.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% Methanol (B129727)/20% Water or Acetonitrile)
-
Internal standard solution (e.g., a stable isotope-labeled acyl-CoA for LC-MS/MS or an odd-chain acyl-CoA not present in the sample)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then add the cold extraction solvent and scrape the cells. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the cold extraction solvent.
-
Internal Standard: Spike the sample with the internal standard at the beginning of the extraction.
-
Lysis and Protein Precipitation: Vortex the cell suspension vigorously and incubate at -20°C for at least 20 minutes to ensure cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Evaporate the solvent using a vacuum concentrator or a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for the subsequent chromatographic analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) for LC-MS/MS).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: The precursor ion ([M+H]⁺) would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is more accessible than LC-MS/MS and can be used for the quantification of acyl-CoAs, albeit with lower sensitivity and specificity.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 75 mM KH₂PO₄ buffer
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
Gradient: A gradient elution is necessary to separate the different acyl-CoA species.[5]
-
Flow Rate: 0.5-1.0 mL/min
-
Detection Wavelength: 260 nm (absorbance maximum of the adenine base in CoA).[5]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) of Derived Fatty Acid
This indirect method involves the hydrolysis of this compound to 11Z-tetradecenoic acid, which is then derivatized to a volatile ester for GC-MS analysis. This approach is useful for confirming the identity of the fatty acyl chain but does not measure the intact acyl-CoA.
Procedure:
-
Hydrolysis: The extracted acyl-CoA sample is subjected to alkaline hydrolysis (e.g., with KOH in methanol) to cleave the thioester bond and release the free fatty acid.
-
Extraction: The free fatty acid is extracted from the aqueous solution using an organic solvent (e.g., hexane).
-
Derivatization: The extracted fatty acid is converted to a volatile ester, typically a fatty acid methyl ester (FAME), by reacting with a reagent like BF₃ in methanol.
-
GC-MS Analysis: The FAME is analyzed by GC-MS.
Instrumentation:
-
Gas chromatograph with a capillary column suitable for FAME analysis (e.g., a polar column)
-
Mass spectrometer with an electron ionization (EI) source
GC Conditions:
-
Injection: Split/splitless inlet
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Detection: Scan mode to acquire full mass spectra for identification against spectral libraries, or selected ion monitoring (SIM) for targeted quantification.
Visualizing the Workflows and Pathways
To better understand the experimental and biological context of this compound analysis, the following diagrams have been generated.
Caption: General workflow for the analysis of this compound.
Caption: Role of an unsaturated acyl-CoA in the β-oxidation pathway.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyberlipid.gerli.com [cyberlipid.gerli.com]
A Functional Comparison of 11Z-Tetradecenoyl-CoA with Other Endogenous Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of 11Z-tetradecenoyl-CoA with other prevalent endogenous fatty acyl-CoAs, namely palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA. The information is curated to assist researchers in understanding the nuanced roles of these molecules in cellular metabolism and signaling, with a focus on experimental data.
Introduction to Fatty Acyl-CoAs
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids.[1] They are indispensable for a multitude of biological processes, including energy production through β-oxidation, synthesis of complex lipids like phospholipids (B1166683) and triglycerides, and cellular signaling.[2] The functional diversity of fatty acyl-CoAs is largely determined by the length and degree of saturation of their acyl chains. This guide specifically explores the properties of this compound, a monounsaturated 14-carbon fatty acyl-CoA, in comparison to the saturated long-chain palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), and the monounsaturated long-chain oleoyl-CoA (C18:1).
Data Presentation: Comparative Functional Parameters
The following tables summarize key quantitative data for the functional comparison of this compound and other major endogenous fatty acyl-CoAs. It is important to note that the presented values are collated from various studies and experimental conditions may differ.
Table 1: Substrate Specificity of Acyl-CoA Synthetases (ACS)
Acyl-CoA synthetases catalyze the activation of fatty acids to their corresponding acyl-CoAs. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), indicate the affinity of the enzyme for its substrate and its catalytic efficiency. While specific kinetic data for this compound is limited in comparative studies, data for related fatty acids provide valuable insights.
| Fatty Acyl-CoA | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Palmitoyl-CoA | Rat Liver Microsomes | 10 - 20 | Not specified | [3] |
| Oleoyl-CoA | Not specified | Not specified | Not specified | |
| Stearoyl-CoA | Not specified | Not specified | Not specified | |
| This compound | Not specified | Not specified | Not specified |
Note: Comprehensive, directly comparable kinetic data for this compound with other acyl-CoAs from a single study is currently scarce in publicly available literature.
Table 2: Binding Affinity to Acyl-CoA-Binding Protein (ACBP)
Acyl-CoA-binding protein (ACBP) is a key intracellular carrier and buffer of acyl-CoA molecules, influencing their metabolic fate and signaling functions.[4] The dissociation constant (Kd) is a measure of the binding affinity between ACBP and the acyl-CoA molecule; a lower Kd indicates a higher affinity.
| Fatty Acyl-CoA | ACBP Source | Kd (µM) | Reference |
| Palmitoyl-CoA | Bovine Liver | ~0.003 | [5][6] |
| Oleoyl-CoA | Bovine Liver | ~0.014 | [7] |
| Stearoyl-CoA | Not specified | Not specified | |
| This compound | Not specified | Not specified |
Table 3: Role in β-Oxidation
β-oxidation is the mitochondrial process by which fatty acyl-CoAs are broken down to produce acetyl-CoA, FADH₂, and NADH for energy generation.[8] The rate of β-oxidation can vary depending on the chain length and saturation of the fatty acyl-CoA.
| Fatty Acyl-CoA | System | Relative Rate of Oxidation | Reference |
| Palmitoyl-CoA | Isolated Rat Liver Mitochondria | High | [9] |
| Oleoyl-CoA | Human Fibroblasts | Lower than saturated counterparts | [10] |
| Stearoyl-CoA | Not specified | Generally lower than shorter chains | |
| This compound | Human Fibroblasts | Substrate for β-oxidation | [10] |
Note: Direct comparative studies on the oxidation rates of a wide range of fatty acyl-CoAs under identical conditions are limited. The efficiency of β-oxidation is influenced by the specific acyl-CoA dehydrogenases involved.[2]
Table 4: Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism.[11] Fatty acyl-CoAs can act as ligands for PPARα, modulating the expression of genes involved in fatty acid oxidation.[12]
| Fatty Acyl-CoA | Assay System | Effect on PPARα Activity | Reference |
| Palmitoyl-CoA | Cell-based reporter assays | Can act as an antagonist | [13] |
| Oleoyl-CoA | Bovine SVF cells | Can act as a ligand for PPARγ | [14] |
| Stearoyl-CoA | Not specified | Not specified | |
| This compound | Not specified | Not specified |
Note: The role of fatty acyl-CoAs as direct activators or antagonists of PPARα is complex and can be influenced by the specific cellular context and the presence of other ligands.[13][15]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Palmitoyl-coenzyme A synthetase. Mechanism of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. Measurement of the acyl-CoA intermediates of beta-oxidation by h.p.l.c. with on-line radiochemical and photodiode-array detection. Application to the study of [U-14C]hexadecanoate oxidation by intact rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stearoyl-coenzyme A desaturase 1, sterol regulatory element binding protein-1c and peroxisome proliferator-activated receptor-alpha: independent and interactive roles in the regulation of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bovine Stearoyl-CoA Desaturase 1 Promotes Adipogenesis by Activating the PPARγ Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validating the Inhibitory Effect of Compounds on 11Z-Tetradecenoyl-CoA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds with inhibitory effects on the synthesis of 11Z-tetradecenoyl-CoA, a key intermediate in the biosynthesis of certain insect sex pheromones. The document outlines the biosynthetic pathway, compares the efficacy of known and potential inhibitors with supporting data, and provides detailed experimental protocols for validation.
Introduction to this compound Synthesis
The biosynthesis of this compound is a critical pathway in many moth species for the production of sex pheromones. This process typically begins with a common saturated fatty acid, palmitoyl-CoA, and involves a specific desaturation step followed by chain shortening. The key enzyme in this pathway is a Δ11-desaturase, which introduces a cis double bond at the 11th carbon position of the fatty acyl chain. Understanding and inhibiting this pathway is a significant area of research for the development of novel and specific pest control agents.
Comparative Analysis of Inhibitory Compounds
The inhibition of fatty acid desaturases is a promising strategy for disrupting pheromone production. While specific quantitative data for inhibitors of the Δ11-desaturase leading to this compound is limited in publicly available literature, we can draw comparisons from inhibitors of structurally and functionally related desaturases, such as stearoyl-CoA desaturase (SCD).
| Compound Class | Specific Compound Example | Target Enzyme(s) | Reported IC50 | Mechanism of Action (where known) |
| Cyclopropene Fatty Acids | Sterculic Acid | Stearoyl-CoA Desaturase (Δ9) | Not explicitly an IC50, but effective inhibition demonstrated[1] | Covalent modification of the enzyme active site. |
| Cyclopropenyl Alcohols | 10,11-methylene-10-tetradecen-1-ol | Acyl-CoA desaturases in Spodoptera littoralis | Complete inhibition at equimolar ratios with substrate | Structural analogs of the natural substrate. |
| Triacsin Analogs | Triacsin C | Long-chain acyl-CoA synthetase (ACSL) | 3.6 - 8.7 µM | Competitive inhibition with respect to long-chain fatty acids.[2] |
| Acyl-CoA Derivatives | Oleoyl-CoA (18:1) | Human 15-lipoxygenase-2 (h15-LOX-2) | 620 ± 60 nM | Allosteric inhibition.[3] |
Experimental Protocols
Validating the inhibitory effect of compounds on this compound synthesis requires a robust and sensitive assay. Below is a detailed methodology for a cell-free assay using insect pheromone gland microsomes.
Protocol: In Vitro Inhibition Assay of Δ11-Desaturase Activity
1. Preparation of Microsomes from Insect Pheromone Glands: a. Dissect pheromone glands from the target insect species. b. Homogenize the glands in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose). c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris. d. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes. e. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).
2. Desaturase Inhibition Assay: a. Prepare reaction mixtures containing:
- Microsomal protein (e.g., 50-100 µg)
- NADH or NADPH (e.g., 1 mM) as a cofactor.
- [1-14C]Palmitoyl-CoA (substrate) at a concentration close to its Km value.
- Varying concentrations of the test inhibitory compound (dissolved in a suitable solvent like DMSO).
- Control reactions should contain the solvent alone. b. Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). c. Stop the reaction by adding a strong base (e.g., 2 M KOH in methanol) to saponify the acyl-CoAs to free fatty acids.
3. Extraction and Analysis of Fatty Acids: a. Acidify the reaction mixture to protonate the fatty acids. b. Extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether). c. Evaporate the solvent and redissolve the fatty acid residue in a small volume of a suitable solvent. d. Separate the fatty acids using reverse-phase HPLC with a radiodetector or by converting them to methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
4. Data Analysis: a. Quantify the amount of the product, [1-14C]11Z-tetradecenoic acid, formed in each reaction. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
For a more direct measurement, the levels of this compound can be quantified using a sensitive LC-MS/MS method.[4][5]
1. Sample Preparation: a. Quench the enzymatic reaction with an acidic solution to stabilize the acyl-CoAs. b. Extract the acyl-CoAs using solid-phase extraction (SPE) or liquid-liquid extraction. c. Include an internal standard (e.g., a structurally similar acyl-CoA with a different chain length) for accurate quantification.
2. LC-MS/MS Analysis: a. Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution. b. Detect and quantify the target acyl-CoA using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Visualizations
References
- 1. Studies on the inhibition of the desaturases by cyclopropenoid fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aminer.cn [aminer.cn]
A Comparative Guide to the Quantitative Analysis of 11Z-Tetradecenoyl-CoA Isomers in Biological Tissues
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid intermediates is paramount for understanding metabolic pathways and cellular signaling. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 11Z-tetradecenoyl-CoA isomers in biological tissues, complete with detailed experimental protocols and visual workflows to support your research endeavors.
Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of gene expression.[1][2] The specific isomer this compound is a key precursor in the biosynthesis of certain insect pheromones, making its precise quantification critical for studies in chemical ecology and pest management.[3][4]
Comparative Analysis of Quantification Methods
The quantification of acyl-CoAs in biological samples presents challenges due to their low abundance and instability.[2] Various analytical techniques have been developed to address these challenges, with liquid chromatography-mass spectrometry (LC-MS) emerging as a particularly robust and sensitive method.[5][6] Below is a comparison of common methods for acyl-CoA analysis.
| Method | Principle | Advantages | Disadvantages | Citations |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio. | High sensitivity, high specificity, allows for the analysis of a wide spectrum of acyl-CoA species, including isomers. | Requires sophisticated instrumentation, potential for ion suppression effects. | [1][7][8] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation of acyl-CoAs by HPLC and quantification based on their UV absorbance. | Relatively simple and widely available instrumentation. | Lower sensitivity and specificity compared to MS, may not distinguish between isomers with similar retention times. | [9][10] |
| Enzymatic Assays | Use of specific enzymes that react with the acyl-CoA of interest to produce a measurable product (e.g., colorimetric or fluorometric). | High specificity for a particular acyl-CoA, can be adapted for high-throughput screening. | Limited to specific acyl-CoAs for which an enzyme is available, may not be suitable for broad profiling. | [9][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantification based on signal intensity. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS, requires larger sample amounts. | [10] |
Detailed Experimental Protocols
The following protocols are generalized from methodologies described in the cited literature for the quantification of acyl-CoAs using LC-MS/MS, which is the most widely adopted technique for this purpose.[6][8]
Sample Preparation and Extraction of Acyl-CoAs
Proper sample preparation is critical for the accurate quantification of acyl-CoAs from biological tissues.[6]
Materials:
-
Frozen biological tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Internal standards (e.g., odd-chain length fatty acyl-CoAs)[7]
-
Protein precipitation solution (e.g., acetonitrile (B52724) or methanol)[2]
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Tissue Homogenization: Weigh the frozen tissue and homogenize it in ice-cold homogenization buffer.
-
Internal Standard Spiking: Add a known amount of internal standard to the homogenate to correct for extraction losses and matrix effects.[7]
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.[2] Vortex and incubate at a low temperature (e.g., -20°C).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[2]
-
(Optional) Solid-Phase Extraction (SPE): For complex matrices, an additional cleanup step using SPE cartridges may be employed to remove interfering substances.[6]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[7]
LC Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[13]
-
Mobile Phase A: An aqueous buffer, such as ammonium hydroxide (B78521) or ammonium acetate (B1210297) in water.[2][13]
-
Mobile Phase B: An organic solvent, such as acetonitrile or methanol.[2]
-
Gradient: A gradient elution is typically used to separate acyl-CoAs of varying chain lengths and polarities.[2]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[2]
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+) is often used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.[2]
-
Precursor and Product Ions: The precursor ion is typically the [M+H]+ ion of the acyl-CoA. A common product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da).[13]
Signaling Pathways and Experimental Workflows
Pheromone Biosynthesis in Moths
In many moth species, this compound is a crucial intermediate in the biosynthesis of sex pheromones.[3] The pathway generally involves the desaturation of a saturated fatty acyl-CoA precursor, followed by chain shortening, reduction, and in some cases, acetylation.[14][15]
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of this compound isomers from biological tissues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for measuring CoA and CoA derivatives in biological samples. | Semantic Scholar [semanticscholar.org]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 11. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 11Z-tetradecenoyl-CoA in Biological Extracts: A Comparison Guide to High-Resolution Mass Spectrometry Approaches
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of lipid species within complex biological extracts is a critical challenge in metabolomics and drug development. 11Z-tetradecenoyl-CoA, a monounsaturated long-chain fatty acyl-CoA, and its isomers play roles in various metabolic pathways, including insect pheromone biosynthesis.[1][2][3][4][5][6] Distinguishing this compound from its positional and geometric isomers is essential for accurately elucidating its biological function and for the development of targeted therapeutics. This guide provides a comparison of high-resolution mass spectrometry (HRMS) techniques for the confident identification of this compound, supported by experimental protocols and data interpretation strategies.
High-Resolution Mass Spectrometry: The Cornerstone of Acyl-CoA Analysis
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is the premier analytical tool for the analysis of acyl-CoA species.[7] Instruments such as Orbitrap and Q-TOF mass spectrometers provide the high mass accuracy and resolution necessary to determine the elemental composition of analytes and distinguish them from isobaric interferences.[8][9]
A standard approach for the analysis of acyl-CoAs involves reversed-phase liquid chromatography (RPLC) to separate species based on their acyl chain length and degree of unsaturation, followed by detection using electrospray ionization (ESI) in positive ion mode.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of acyl-CoAs. A characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 507.0 Da phosphoadenosine diphosphate (B83284) moiety, which is a common feature used for precursor ion or neutral loss scanning experiments to selectively detect this class of molecules.[10]
Table 1: Comparison of High-Resolution Mass Spectrometry Methods for this compound Identification
| Method | Principle | Advantages | Disadvantages |
| LC-HRMS (Full Scan) | Accurate mass measurement of the intact molecule. | High mass accuracy allows for confident elemental composition determination. | Does not provide information on the position of the double bond; cannot distinguish isomers. |
| LC-HRMS/MS (Collision-Induced Dissociation - CID) | Fragmentation of the precursor ion to generate characteristic product ions. | Confirms the acyl-CoA backbone through the characteristic neutral loss of 507 Da. | CID fragmentation is often insufficient to pinpoint the double bond location in the fatty acyl chain. |
| Ozone-Induced Dissociation (OzID) | Ion-molecule reaction with ozone to cleave at the C=C double bond. | Provides unambiguous determination of the double bond position.[11][12][13][14][15] | Requires specialized instrumentation or modification of the mass spectrometer. |
| Paternò-Büchi (PB) Reaction coupled with MS/MS | Photochemical reaction with a reagent (e.g., acetone) to form an oxetane (B1205548) ring at the double bond, which then yields position-specific fragments upon CID. | Can be implemented with less extensive instrument modification than OzID.[16][17][18] | Derivatization reaction may not be 100% efficient and can add complexity to the sample. |
Experimental Protocols
Sample Preparation for Acyl-CoA Extraction
A robust sample preparation protocol is crucial for the accurate analysis of acyl-CoAs due to their susceptibility to degradation.
-
Quenching and Extraction: Biological samples (cells or tissues) should be rapidly quenched in cold solvent (e.g., acetonitrile/methanol (B129727)/water) to halt enzymatic activity.
-
Lysis and Sonication: Cells are lysed, and tissues are homogenized in the extraction solvent.
-
Solid-Phase Extraction (SPE): SPE is often employed to enrich for acyl-CoAs and remove interfering substances.
-
Internal Standards: The addition of stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) is critical for accurate quantification and for monitoring extraction efficiency.
Liquid Chromatography Separation
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phases:
-
Mobile Phase A: Water with a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with a similar modifier.
-
-
Gradient: A shallow gradient from a lower to a higher percentage of organic mobile phase is used to resolve acyl-CoAs with different chain lengths and unsaturations.
High-Resolution Mass Spectrometry and Tandem MS
-
Ionization: Positive mode electrospray ionization (ESI+).
-
Full Scan HRMS: Acquire data with a resolution of at least 70,000 (at m/z 200) to ensure high mass accuracy.
-
HRMS/MS (CID): Isolate the precursor ion of this compound (expected m/z) and apply collision energy to induce fragmentation. Look for the characteristic product ion resulting from the neutral loss of 507 Da.
-
Ozone-Induced Dissociation (OzID) Protocol:
-
Introduce ozone into the collision cell of the mass spectrometer.
-
Isolate the precursor ion of interest.
-
Allow the ion to react with ozone, leading to cleavage at the double bond.
-
Analyze the resulting product ions to determine the double bond position.
-
-
Paternò-Büchi (PB) Reaction Protocol:
-
Introduce the sample into the mass spectrometer via nano-electrospray.
-
Irradiate the electrospray plume with UV light in the presence of a reagent like acetone.[16][18]
-
Isolate the product of the PB reaction (the oxetane derivative).
-
Perform MS/MS on the derivatized ion to generate fragments that are diagnostic of the double bond location.
-
Visualizing the Identification Workflow and Biological Context
References
- 1. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 2. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent.iastate.edu [ent.iastate.edu]
- 6. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of unsaturated lipids by ozone-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ozone-induced dissociation on a modified tandem linear ion-trap: observations of different reactivity for isomeric lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pinpointing Double Bonds in Lipids by Paternò-Büchi Reactions and Mass Spectrometry - PURSPEC [purspec.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 11Z-tetradecenoyl-CoA interaction with different acyl-CoA binding proteins
A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities, experimental methodologies, and signaling implications of 11Z-tetradecenoyl-CoA's interaction with various Acyl-CoA Binding Proteins (ACBPs).
Introduction
Acyl-CoA Binding Proteins (ACBPs) are a highly conserved family of intracellular proteins responsible for binding and transporting medium- and long-chain acyl-CoA esters. These esters, including the monounsaturated this compound, are crucial intermediates in lipid metabolism and cellular signaling. Understanding the specific interactions between different ACBPs and this compound is vital for elucidating their roles in various physiological and pathological processes, thereby providing a foundation for targeted therapeutic development. This guide presents a comparative study of these interactions, focusing on quantitative binding data, detailed experimental protocols, and the associated signaling pathways.
Quantitative Data on this compound and ACBP Interactions
The binding affinity of this compound to various ACBPs is a key determinant of its intracellular transport, metabolism, and signaling functions. While specific comparative data for this compound across a wide range of ACBPs is limited in publicly available literature, the general principles of acyl-CoA binding to ACBPs have been established. The dissociation constant (Kd) is a common metric used to quantify binding affinity, with a lower Kd value indicating a stronger binding interaction.
Based on available literature for similar long-chain acyl-CoA esters, the binding affinities for different classes of ACBPs are expected to vary. For instance, studies on yeast ACBP have shown a high affinity for acyl-CoA esters in general.[1][2][3] Plant ACBPs from species like Arabidopsis thaliana and Oryza sativa also exhibit differential binding affinities to various acyl-CoA esters, suggesting functional diversification.[4][5][6][7] Mammalian ACBPs, including different isoforms, are also known to have distinct binding preferences.[8][9]
Table 1: Hypothetical Comparative Binding Affinities (Kd) of this compound with Various ACBPs
| Acyl-CoA Binding Protein (ACBP) | Organism/Tissue | Predicted Kd (nM) | Reference Method |
| ACBP1 | Human Liver | 1 - 10 | Isothermal Titration Calorimetry |
| ACBP2 (DBI) | Human Brain | 5 - 20 | Surface Plasmon Resonance |
| AtACBP1 | Arabidopsis thaliana | 10 - 50 | Isothermal Titration Calorimetry |
| AtACBP2 | Arabidopsis thaliana | 20 - 100 | Isothermal Titration Calorimetry |
| OsACBP1 | Oryza sativa | 5 - 30 | Isothermal Titration Calorimetry |
| ACB1 | Saccharomyces cerevisiae | 1 - 15 | Isothermal Titration Calorimetry |
Note: The Kd values presented in this table are hypothetical and based on the binding affinities observed for other long-chain acyl-CoA esters with similar structures. Further experimental validation is required to determine the precise binding affinities of this compound for these specific ACBPs.
Experimental Protocols
Accurate determination of binding affinities and kinetics is crucial for comparing the interaction of this compound with different ACBPs. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used techniques for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (ACBP). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment.[10][11][12][13][14][15]
Detailed Protocol for ITC Analysis of this compound and ACBP Interaction:
-
Protein and Ligand Preparation:
-
Express and purify the recombinant ACBP of interest to >95% purity.
-
Synthesize or procure high-purity this compound.
-
Prepare a concentrated stock solution of the ACBP and this compound in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The final buffer for the experiment should be the dialysis buffer of the protein.
-
Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C or 30°C).
-
Fill the sample cell (typically ~200 µL) with the ACBP solution at a concentration of 10-50 µM.
-
Fill the injection syringe (typically ~40 µL) with the this compound solution at a concentration 10-20 times that of the ACBP.
-
Set the injection parameters: a series of small injections (e.g., 1-2 µL per injection) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
The integrated data is then plotted against the molar ratio of ligand to protein.
-
This binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (ACBP). SPR provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (ka and kd) in addition to the binding affinity (Kd).
Detailed Protocol for SPR Analysis of this compound and ACBP Interaction:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the ACBP onto the activated sensor surface by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active groups on the surface with an injection of ethanolamine.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP buffer).
-
Inject the different concentrations of this compound over the sensor surface with the immobilized ACBP.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram for each concentration.
-
-
Data Analysis:
-
The sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathways and Logical Relationships
The interaction between this compound and ACBPs is integral to various cellular signaling pathways, primarily related to lipid metabolism and gene regulation. The ACBP-ligand complex can act as a signaling molecule itself or influence the availability of this compound for other enzymes and receptors.
Experimental Workflow for Studying ACBP-Ligand Interactions
The following diagram illustrates a typical workflow for investigating the interaction between an ACBP and its acyl-CoA ligand.
References
- 1. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New roles for acyl-CoA-binding proteins (ACBPs) in plant development, stress responses and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of the Acyl-CoA-Binding Protein Genes Reveals Their Significant Roles in Oil Accumulation and Abiotic Stress Response in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acyl-CoA-Binding Proteins (ACBPs) in Plant Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of the acyl-CoA binding protein (Acbp) results in fatty acid metabolism abnormalities in mouse hair and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new acyl-CoA binding protein transcripts in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Collecting Variable-concentration Isothermal Titration Calorimetry Datasets in Order to Determine Binding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 11Z-Tetradecenoyl-CoA: A Guide for Laboratory Professionals
Core Principles for Safe Disposal
Given the absence of specific hazardous classifications for 11Z-tetradecenoyl-CoA in the provided search results, it should be handled with the standard precautions applied to all laboratory chemicals of unknown toxicity. The primary disposal route will involve treating it as chemical waste, ensuring it is properly segregated, labeled, and transferred to the institution's environmental health and safety (EHS) department.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's specific chemical hygiene plan and waste disposal guidelines. Your EHS office is the definitive resource for compliance with local and national regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Waste Segregation:
-
Solid Waste: Dispose of any contaminated materials, such as pipette tips, tubes, and gloves, in a designated solid chemical waste container. This container should be clearly labeled with the chemical name and any known hazards.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof liquid waste container. Do not mix with other incompatible waste streams. The container must be clearly labeled "Hazardous Waste" and include the full chemical name and approximate concentrations of all components.
-
-
Decontamination: Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a thorough rinse. Collect all decontamination materials as chemical waste.
-
Storage of Waste: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by the EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for disposal or specific quantities for neutralization, were identified in the search results. In the absence of such data, all concentrations of this compound should be treated as chemical waste.
| Parameter | Value | Source |
| Hazard Classification | Not explicitly defined. Treat as a standard laboratory chemical with unknown toxicity. | General Chemical Safety Principles |
| Recommended Waste Stream | Segregated solid and liquid chemical waste. | General Laboratory Waste Guidelines |
Cited Experimental Protocols
The search did not yield specific experimental protocols for the disposal of this compound. The procedures outlined above are based on standard laboratory practices for chemical waste management. The degradation of long-chain fatty acids, such as this compound, is a biological process that occurs via β-oxidation.[1][2][3][4] However, relying on natural degradation pathways is not a compliant or safe method for laboratory waste disposal.
Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution or local regulatory bodies. Always prioritize safety and compliance by consulting with your institution's Environmental Health and Safety department.
References
- 1. Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Personal protective equipment for handling 11Z-tetradecenoyl-CoA
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 11Z-tetradecenoyl-CoA. The following procedures are designed to ensure the safe handling of this compound and to provide clear, step-by-step guidance for laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves. Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing. For larger quantities, consider a chemical-resistant apron.[2] |
| Respiratory | Fume Hood | Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.[1][2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Aliquoting and Weighing: If working with a solid form, carefully weigh the required amount in a tared, sealed container to minimize the generation of dust. If in solution, use calibrated micropipettes for accurate transfer.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly. Note that long-chain acyl-CoAs may have limited solubility in aqueous solutions.[2]
-
Post-Handling: After use, securely seal the container. Clean all equipment and the work surface thoroughly. Remove gloves and wash hands.
Storage Conditions:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
For long-term storage, consult the manufacturer's certificate of analysis for specific temperature recommendations, which may include storage at -20°C.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.
-
Contain: Prevent the spill from spreading. For solid spills, avoid generating dust. For liquid spills, use an appropriate absorbent material.
-
Clean-up: Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Clean mouth with water. Do not induce vomiting. Seek immediate medical assistance.[1][3]
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless compatible.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department or a licensed waste disposal contractor.
-
Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for handling and using this compound in a typical laboratory experiment.
Caption: General laboratory workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
